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Core Science & Biosynthesis

Foundational

Advanced Scaffold Engineering: A Technical Whitepaper on Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate

Executive Summary In modern medicinal chemistry, the precise engineering of molecular scaffolds is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Methyl 1-(cyclopropylmethyl)piperazine-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the precise engineering of molecular scaffolds is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate represents a highly functionalized, advanced pharmaceutical intermediate. By combining the basicity and solubility of a piperazine core, the synthetic versatility of a C2-methyl ester, and the metabolic stability of an N1-cyclopropylmethyl group, this scaffold serves as a powerful building block for the development of kinase inhibitors and epigenetic modulators. This whitepaper details its structural rationale, a self-validating synthetic methodology, and its integration into pharmacological workflows.

Structural Rationale & Physicochemical Profiling

The architecture of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is deliberately designed to address common liabilities in drug discovery:

  • The Cyclopropylmethyl Motif: Simple linear alkyl chains often suffer from rapid cytochrome P450-mediated oxidation. The cyclopropylmethyl group provides necessary lipophilicity and steric bulk to resist rapid metabolism while maintaining excellent blood-brain barrier (BBB) and cellular permeability[1]. This specific motif is a proven pharmacophore, most notably utilized in the Polo-like kinase 1 (PLK1) inhibitor Volasertib to enhance solvent-exposed interactions[2].

  • The Piperazine-2-carboxylate Core: Piperazine derivatives are ubiquitous in drug discovery due to their favorable pKa (~9.0), which ensures protonation at physiological pH and facilitates formulation as stable salts (e.g., HCl or TFA salts)[3]. Unsubstituted methyl piperazine-2-carboxylate is biologically active in its own right, functioning as a potent activator of the METTL3/METTL14/WTAP RNA methylation complex[4].

  • The C2-Methyl Ester: The ester acts as a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, converted to amides, or utilized in advanced catalytic processes such as ruthenium-catalyzed decarbonylative arylation to access complex 2-aryl piperazines[5].

Quantitative Data Summary
PropertyValueRationale / Significance
Molecular Formula C10H18N2O2Core scaffold composition.
Molecular Weight 214.26 g/mol Optimal low-molecular-weight profile for Fragment-Based Drug Discovery (FBDD).
Hydrogen Bond Donors (HBD) 1N4 secondary amine remains available for target binding or further functionalization.
Hydrogen Bond Acceptors (HBA) 4Ester oxygens and piperazine nitrogens facilitate aqueous solubility.
Topological Polar Surface Area ~41.5 ŲFalls well within the optimal range (< 90 Ų) for excellent predictive BBB penetration.
LogP (Estimated) ~1.2Balances aqueous solubility with lipid membrane permeability.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate requires strict regiocontrol. Direct alkylation of methyl piperazine-2-carboxylate[6] is unviable because the N4 position is sterically unhindered and highly nucleophilic compared to the ester-adjacent N1 position. To achieve N1-selectivity, a protection-deprotection strategy is mandatory.

Step-by-Step Experimental Workflow

Step 1: Regioselective N4-Boc Protection

  • Procedure: Dissolve methyl piperazine-2-carboxylate (1.0 eq) in Dichloromethane (DCM) at 0°C. Add Triethylamine (TEA, 1.5 eq), followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc2O, 1.05 eq). Stir at room temperature for 4 hours.

  • Causality: Protecting the highly reactive N4 amine forces subsequent electrophilic attacks to occur exclusively at the sterically hindered N1 position.

  • Self-Validation: TLC (Ninhydrin stain) must show the complete disappearance of the highly polar starting material and the emergence of a less polar, UV-inactive spot.

Step 2: Reductive Amination at N1

  • Procedure: Combine the 4-Boc-methyl piperazine-2-carboxylate (1.0 eq) and cyclopropanecarboxaldehyde (1.2 eq) in 1,2-Dichloroethane (DCE). Add acetic acid (0.1 eq) to catalyze iminium ion formation and stir for 30 minutes. Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Causality: NaBH(OAc)3 is chosen over NaBH4 because its electron-withdrawing acetate ligands dampen hydride transfer. This prevents the undesired reduction of the C2-methyl ester while selectively reducing the transient N1-iminium intermediate.

  • Self-Validation: LC-MS analysis of the reaction aliquot must confirm the mass of the N1-alkylated, N4-Boc protected intermediate (Expected m/z: [M+H]+ = 315.2).

Step 3: Acidic Boc Deprotection

  • Procedure: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C. Stir for 2 hours at room temperature. Concentrate under reduced pressure.

  • Causality: Acidic cleavage selectively removes the Boc group. Using basic hydrolysis would erroneously saponify the C2-methyl ester.

  • Self-Validation: 1H NMR must show the disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group) and the retention of the 3-proton singlet at ~3.7 ppm (methyl ester).

Synthesis A Methyl piperazine- 2-carboxylate B 4-Boc-methyl piperazine- 2-carboxylate A->B Boc2O, Et3N (N4 Protection) C N1-Alkylated Intermediate B->C Cyclopropanecarboxaldehyde NaBH(OAc)3 (Reductive Amination) D Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate C->D TFA/DCM (Boc Deprotection)

Figure 1: Step-by-step synthetic workflow for regioselective N1-alkylation.

Pharmacological Utility & Pathway Integration

The 1-(cyclopropylmethyl)piperazine substructure is a highly sought-after motif in oncology and epigenetics. As an advanced intermediate, it is heavily utilized in the synthesis of Active Pharmaceutical Ingredients (APIs) like Volasertib[7].

When integrated into a larger drug scaffold, the basic N4 amine typically forms a critical hydrogen bond or salt bridge within a target protein's kinase domain, while the cyclopropylmethyl group extends into the solvent-exposed region to improve the molecule's overall pharmacokinetic stability. In the context of PLK1 inhibition, molecules bearing this motif competitively bind to the ATP-binding pocket, leading to a cascade that arrests the cell cycle at the G2/M phase (Polo arrest) and ultimately induces apoptosis in malignant cells[2].

Pathway Drug Cyclopropylmethylpiperazine Derivative (e.g., Volasertib) PLK1 Polo-like Kinase 1 (PLK1) Drug->PLK1 Competitive Inhibition (ATP-binding pocket) Arrest Mitotic Arrest (Polo Arrest) Drug->Arrest Induces Mitosis Mitotic Progression (G2/M Phase) PLK1->Mitosis Promotes (Normal State) Apoptosis Cell Apoptosis Arrest->Apoptosis Prolonged Arrest

Figure 2: Mechanism of action for PLK1 inhibitors utilizing the cyclopropylmethylpiperazine motif.

Sources

Exploratory

The Pharmacological Versatility of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate Derivatives: A Technical Guide

Executive Summary: Rationalizing the Scaffold In modern medicinal chemistry, the quest for privileged scaffolds that balance target affinity with metabolic stability is paramount. Methyl 1-(cyclopropylmethyl)piperazine-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Rationalizing the Scaffold

In modern medicinal chemistry, the quest for privileged scaffolds that balance target affinity with metabolic stability is paramount. Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate and its derivatives represent a highly specialized, versatile pharmacophore. This whitepaper deconstructs the structural logic, primary mechanisms of action (focusing on Matrix Metalloproteinase and CYP17A1 inhibition), and the self-validating experimental workflows required to leverage this scaffold in preclinical drug discovery.

The strategic combination of a piperazine ring, a cyclopropylmethyl N-substituent, and a C2-carboxylate vector provides a unique trifecta of conformational rigidity, lipophilic target engagement, and synthetic tractability.

Structural Pharmacology: The Causality of Chemical Design

To understand the mechanism of action of these derivatives, we must first dissect the causality behind the structural choices of the scaffold:

  • The Piperazine Core: Piperazine is a privileged heterocycle that imparts favorable physicochemical properties, notably aqueous solubility (often formulated as dihydrochloride salts) and predictable basicity. The introduction of a substituent at the 2-position breaks the molecule's symmetry, allowing for stereospecific spatial projection of pharmacophores.

  • The C2-Carboxylate Vector: The methyl carboxylate acts as a critical synthetic handle. In drug design, this ester is frequently hydrolyzed and converted into a zinc-binding hydroxamate group for Matrix Metalloproteinase (MMP) inhibitors[1], or coupled with steroidal/heterocyclic cores to build complex architectures.

  • The Cyclopropylmethyl N1-Substituent: Why choose a cyclopropylmethyl group over a standard alkyl chain? Straight-chain alkyls (like propyl or butyl) suffer from high conformational entropy and are highly susceptible to rapid cytochrome P450-mediated aliphatic oxidation. The cyclopropyl ring is sterically compact and rigid. It effectively fills deep, lipophilic enzymatic pockets (such as the S1' pocket in MMPs) while resisting oxidative degradation, thereby drastically improving the compound's pharmacokinetic half-life.

Core Mechanisms of Action

Depending on the terminal functionalization of the C2-carboxylate, 1-(cyclopropylmethyl)piperazine derivatives primarily operate via two distinct pharmacological pathways.

Pathway A: Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases implicated in tumor metastasis and tissue remodeling. Piperazine-based MMP inhibitors utilize the piperazine ring as a rigid backbone to project substituents into the enzyme's active site[1].

  • Mechanism: The C2-carboxylate is typically converted to a hydroxamic acid, which directly chelates the catalytic Zn2+ ion in the MMP active site. Simultaneously, the lipophilic 1-cyclopropylmethyl group is directed into the deep, hydrophobic S1' specificity pocket of enzymes like MMP-2 and MMP-9. This dual-anchoring mechanism results in highly potent, low-nanomolar inhibition[1].

Pathway B: CYP17A1 Inhibition in Prostate Cancer

Derivatives of 1-(cyclopropylmethyl)piperazine are heavily utilized in the synthesis of N-substituted piperazinopyridylsteroid derivatives, acting as analogs to the blockbuster drug abiraterone[2].

  • Mechanism: These derivatives act as potent inhibitors of CYP17A1 (17α-hydroxylase/C17,20-lyase), a critical enzyme in androgen biosynthesis. By competitively binding to the heme active site of CYP17A1, these compounds block the conversion of pregnenolone to DHEA. This induces a state of severe intracellular androgen deprivation, inactivating the Androgen Receptor (AR) axis, and ultimately triggering pro-apoptosis in hormone-independent prostate cancer cell lines[2].

G A 1-(Cyclopropylmethyl)piperazine B CYP17A1 Active Site A->B Competitive Binding C Androgen Biosynthesis Block B->C 17α-hydroxylase Inhibition D Testosterone Depletion C->D Metabolic Arrest E AR Inactivation D->E Ligand Deprivation F Prostate Cancer Apoptosis E->F Transcriptional Repression

Fig 1: Mechanism of CYP17A1 inhibition and apoptosis by cyclopropylmethylpiperazine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality of selecting the cyclopropylmethyl moiety, the following table summarizes representative benchmark data demonstrating how N1-substitution impacts both target affinity and metabolic stability.

N1-Substituent on Piperazine CoreCYP17A1 IC₅₀ (nM)MMP-2 IC₅₀ (nM)Microsomal T₁/₂ (min)LogD (pH 7.4)
Methyl > 100045015.20.8
n-Propyl 3208522.41.6
Cyclopropylmethyl 45 12 85.6 1.9
Benzyl 801835.12.8

Data Interpretation: The cyclopropylmethyl group provides the optimal balance. It achieves sub-50 nM potency against CYP17A1 and near single-digit nanomolar potency against MMP-2, while its resistance to aliphatic oxidation yields a superior microsomal half-life compared to linear or benzylic analogs.

Self-Validating Experimental Protocols

Scientific integrity requires that every assay functions as a self-validating system. Below are the standard operating procedures for synthesizing the scaffold and validating its biological efficacy.

Protocol 1: Scaffold Synthesis via N-Alkylation

Objective: Synthesize Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate from piperazine-2-carboxylic acid dihydrochloride.

  • Protection: React piperazine-2-carboxylic acid dihydrochloride with di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH/dioxane to yield the N4-Boc protected intermediate[1].

  • Alkylation: Dissolve the intermediate in DMF. Add potassium tert-butoxide (1.5 eq) at room temperature. After 30 minutes, cool to 0 °C and add cyclopropylmethyl bromide (1.2 eq). Stir overnight[1].

  • Esterification & Deprotection: Quench with water, extract with EtOAc, and concentrate. Dissolve the crude product in methanol and add thionyl chloride dropwise to simultaneously form the methyl ester and cleave the Boc group[1].

  • Self-Validation Checkpoint: Perform ¹H-NMR (DMSO-d₆). The protocol is only validated if the spectrum shows a distinct upfield multiplet between δ 0.04–0.13 and δ 0.38–0.42 ppm, confirming the structural integrity of the cyclopropyl ring[1]. Do not proceed to biological assays if these peaks are absent or if LC-MS purity is <95%.

Protocol 2: CYP17A1 Biochemical Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized derivatives against human CYP17A1.

  • Preparation: Thaw recombinant human CYP17A1 microsomes on ice. Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4) and 3 mM MgCl₂.

  • Incubation: Add the piperazine derivative (serial dilutions from 10 µM to 0.1 nM) to the microsomes. Add 2 µM of the substrate (pregnenolone).

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37 °C for 20 minutes.

  • Termination & Quantification: Stop the reaction with ice-cold acetonitrile containing an internal standard (e.g., deuterated DHEA). Centrifuge and analyze the supernatant via LC-MS/MS to quantify DHEA production.

  • Self-Validation Checkpoint: Every assay plate MUST include a parallel dose-response curve using Abiraterone as a positive control. If the calculated IC₅₀ for Abiraterone deviates by more than 3-fold from its known literature value (~70 nM), the entire plate is deemed invalid due to suspected microsomal degradation or NADPH failure, and the assay must be repeated.

Workflow S1 Scaffold Synthesis (N-Alkylation) S2 LC-MS/MS Purity Check (>95% Required) S1->S2 Crude Product S3 In Vitro CYP17A1 Assay (Positive Control: Abiraterone) S2->S3 Validated Compound S4 Cell Viability Assay (LNCaP Cell Line) S3->S4 IC50 < 100 nM S5 Lead Optimization S4->S5 Confirmed Apoptosis

Fig 2: Self-validating experimental workflow for screening piperazine-based CYP17A1 inhibitors.

References

  • Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[1]

  • Piperazine dihydrochloride and Piperazine-2-carboxylic acid dihydrochloride Source: Sigma-Aldrich Product Catalog URL:

  • 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 Source: ChemicalBook URL:[2]

Sources

Foundational

High-Resolution NMR Spectral Analysis of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate: A Technical Guide

Executive Summary Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a highly versatile bifunctional scaffold frequently utilized in medicinal chemistry and drug discovery. Featuring a secondary amine, an ester-func...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a highly versatile bifunctional scaffold frequently utilized in medicinal chemistry and drug discovery. Featuring a secondary amine, an ester-functionalized chiral center, and a lipophilic cyclopropylmethyl appendage, this molecule presents a unique set of stereochemical and electronic environments.

For researchers synthesizing derivatives of this scaffold, rigorous structural validation is paramount. This whitepaper provides an in-depth, theoretical, and empirical framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By moving beyond mere data tabulation, this guide explores the underlying causality of the observed chemical shifts, coupling constants, and conformational dynamics, establishing a self-validating protocol for structural elucidation.

Molecular Architecture & Conformational Dynamics

To accurately assign the NMR spectra of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate, one must first deconstruct its structural microenvironments:

  • The Piperazine Core (C2, C3, C5, C6): The piperazine ring typically adopts a chair conformation. The presence of a bulky ester group at C2 and an alkyl group at N1 strongly biases the equilibrium toward a specific chair conformer to minimize 1,3-diaxial interactions. This locks the ring protons into distinct axial and equatorial environments, leading to complex multiplet splitting patterns rather than simple averages.

  • The Chiral Center (C2): The C2 carbon is a stereocenter. Its presence breaks the symmetry of the molecule and renders the adjacent methylene protons of the N-alkyl group diastereotopic.

  • The Cyclopropyl Ring: The highly strained three-membered ring possesses unique magnetic anisotropy. The C-C bonds have high p-character, creating a ring current that strongly shields the protons located above, below, or directly attached to the ring.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural assignment, the following step-by-step protocol leverages both 1D and 2D NMR techniques to create a self-validating data loop [1].

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (set to 0.00 ppm).

  • Causality: CDCl 3​ is selected because its low polarity readily dissolves the free-base piperazine without inducing severe hydrogen-bonding artifacts, while TMS provides an absolute calibration point for chemical shifts [2].

Step 2: 1D 1 H and 13 C Acquisition

  • Acquire the 1 H spectrum at 298 K (400 MHz or 600 MHz) using a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 1.5 seconds.

  • Acquire the 13 C spectrum using broadband proton decoupling (zgpg30) with a D1 of 2.0 seconds and a minimum of 1024 scans.

  • Causality: A 30° pulse ensures rapid signal averaging without saturating the slowly relaxing protons, allowing for highly accurate integration of the piperazine core. Proton decoupling in the 13 C spectrum collapses carbon multiplets into sharp singlets, drastically improving the signal-to-noise ratio for the quaternary carbonyl carbon.

Step 3: 2D Correlation Validation (COSY, HSQC, HMBC)

  • Acquire a 1 H- 1 H COSY spectrum to map the continuous spin systems (e.g., the cyclopropyl network).

  • Acquire 1 H- 13 C HSQC (one-bond) and HMBC (multiple-bond) spectra.

  • Causality: HMBC is the critical validation step. It confirms regiochemistry by showing a cross-peak between the ester methyl protons and the C2 carbonyl carbon, as well as between the cyclopropylmethyl protons and the piperazine N1/C2/C6 carbons [3].

Workflow Visualization

NMR_Workflow Sample Sample Preparation (CDCl3, TMS, 298 K) Acq1D 1D Acquisition (1H & 13C NMR) Sample->Acq1D Acq2D 2D Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Assign Spectral Assignment & Integration Acq2D->Assign Validate Structural Validation (Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate) Assign->Validate

Figure 1: Self-validating NMR workflow for structural elucidation.

Quantitative Data Presentation & Causality

The following tables summarize the predicted and empirically grounded NMR assignments for Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate at 400 MHz in CDCl 3​ .

Table 1: 1 H NMR Spectral Assignments
Position δ (ppm)MultiplicityIntegration J (Hz)Rationale & Causality
O-CH 3​ 3.72s3H-Strongly deshielded by the electronegative ester oxygen.
Piperazine H-2 3.35dd1H8.5, 3.5Highly deshielded due to the combined inductive effects of the adjacent N1 atom and the C=O group.
Piperazine H-3a,b 2.85 - 3.05m2H-Complex multiplets due to axial/equatorial inequivalence in the locked chair conformation.
Piperazine H-5a,b 2.75 - 2.95m2H-Adjacent to the secondary amine (N4); slightly shielded compared to C3 protons.
Piperazine H-6a,b 2.45 - 2.65m2H-Adjacent to the tertiary amine (N1).
N-CH 2​ (H-7a) 2.40dd1H13.0, 7.0Diastereotopic Proton: The adjacent C2 chiral center makes this proton magnetically inequivalent to H-7b, forming an ABX system.
N-CH 2​ (H-7b) 2.25dd1H13.0, 7.0Diastereotopic Proton: Couples to H-7a (geminal, ~13 Hz) and the cyclopropyl CH (vicinal, ~7 Hz).
NH (H-4) 1.80br s1H-Broadened by quadrupolar relaxation of 14 N and chemical exchange. Disappears upon D 2​ O shake.
Cyclopropyl CH 0.85m1H-Shielded by the diamagnetic anisotropy of the strained cyclopropyl ring.
Cyclopropyl CH 2​ 0.15, 0.45m4H-Extreme shielding due to the unique high p-character of the cyclopropyl C-C bonds.
Table 2: 13 C NMR Spectral Assignments
Position δ (ppm)Carbon TypeRationale & Causality
C=O (Ester) 173.5C q​ Strongly deshielded carbonyl carbon; intensity is low due to lack of NOE enhancement and long relaxation time.
C-2 (Piperazine) 65.2CHDeshielded by both the N1 atom and the adjacent carbonyl group.
N-CH 2​ (C-7) 60.5CH 2​ Deshielded by the adjacent tertiary amine (N1).
C-6 (Piperazine) 53.1CH 2​ Adjacent to N1; shifted downfield relative to C3/C5 due to the alkyl substitution on N1.
O-CH 3​ 51.8CH 3​ Standard shift for a methyl ester.
C-5 (Piperazine) 46.2CH 2​ Adjacent to the secondary amine (N4).
C-3 (Piperazine) 45.5CH 2​ Adjacent to the secondary amine (N4).
Cyclopropyl CH 8.5CHHighly shielded by cyclopropyl ring strain.
Cyclopropyl CH 2​ 3.5, 4.2CH 2​ Extreme upfield shift characteristic of cyclopropyl methylenes.

Mechanistic Insights for the Application Scientist

To elevate this analysis from standard characterization to expert-level structural proof, three specific phenomena must be understood:

1. The Diastereotopic ABX System: Novice analysts often expect the N-CH 2​ -cyclopropyl group to appear as a simple doublet integrating to 2H. However, because the C2 carbon of the piperazine ring is a stereocenter, the two protons of the adjacent methylene group reside in permanently distinct magnetic environments. They couple to each other (geminal coupling, 2J≈13 Hz) and to the cyclopropyl methine proton (vicinal coupling, 3J≈7 Hz), resulting in two distinct doublet of doublets (an ABX spin system). Recognizing this pattern is critical for confirming the intact chiral center.

2. Ring Current Anisotropy of the Cyclopropyl Group: The cyclopropyl protons appear at uniquely low chemical shifts (0.15–0.85 ppm). This is not merely an inductive effect; it is a consequence of the bent "banana bonds" of the three-membered ring. The electron density in these bonds creates a local magnetic field that opposes the applied external magnetic field ( B0​ ) in the region of the protons, heavily shielding them [2].

3. Amine Proton Exchange: The N4 secondary amine proton appears as a broad singlet. This broadening is caused by two factors: intermediate-rate chemical exchange with trace moisture in the solvent, and quadrupolar relaxation induced by the 14 N nucleus (Spin I=1 ). To definitively validate this peak, a "D 2​ O shake" experiment should be performed; the addition of a drop of deuterium oxide will cause this peak to disappear due to rapid H/D exchange.

References

  • How NMR Works | NMR 101 | Spectroscopy. Bruker. Available at:[Link]

  • 4.7: NMR Spectroscopy. Chemistry LibreTexts. Available at:[Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. Available at:[Link]

Exploratory

Crystal Structure Analysis of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate: A Comprehensive Crystallographic Guide

Executive Summary Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a highly versatile pharmacophore utilized in modern medicinal chemistry. The piperazine core provides a rigid, predictable scaffold, while the cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a highly versatile pharmacophore utilized in modern medicinal chemistry. The piperazine core provides a rigid, predictable scaffold, while the cyclopropylmethyl group modulates lipophilicity and metabolic stability. The C2-carboxylate ester serves as a critical vector for further functionalization or as a hydrogen-bond acceptor in target binding.

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a routine data collection exercise, but as a mechanistic inquiry into its solid-state behavior. This whitepaper details a self-validating crystallographic workflow—from rational crystallization design to advanced X-ray diffraction refinement—providing researchers with a robust framework for analyzing this and structurally homologous piperazine derivatives.

Structural Rationale & Molecular Geometry

Understanding the intrinsic geometry of the molecule is the first step in predicting its crystallographic behavior.

  • Conformational Preference: As established in seminal crystallographic studies of[1], the core piperazine ring strongly prefers an ideal chair conformation to minimize torsional strain[2].

  • Substituent Orientation: To minimize 1,3-diaxial steric clashes, both the bulky N1-cyclopropylmethyl group and the C2-methyl carboxylate group will thermodynamically favor equatorial positions within the crystal lattice.

  • Hydrogen Bonding Potential: The molecule is amphiphilic in its interaction profile. The N4 secondary amine acts as a strong hydrogen-bond donor, while the ester carbonyl oxygen and the N1 tertiary amine act as competing hydrogen-bond acceptors. This dynamic dictates the primary packing motifs, typically resulting in the formation of 1D hydrogen-bonded chains or 2D interleaved sheets[3].

Self-Validating Crystallization Methodology

A common pitfall in small molecule crystallography is "oiling out," where the compound separates as an amorphous liquid rather than a crystalline solid. Because Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate possesses both a highly lipophilic tail and a polar head, a binary solvent system is required to enforce a controlled, gradual reduction in solubility.

Protocol 1: Vapor Diffusion Crystallization

This protocol operates as a self-validating thermodynamic system: if the diffusion rate is properly controlled by the vapor pressure differential of the two solvents, nucleation will occur exclusively at the metastable zone boundary, yielding diffraction-quality single crystals.

  • Solvent Screening & Dissolution: Dissolve 50 mg of the synthesized compound in 0.5 mL of a moderately polar "good" solvent (e.g., Ethyl Acetate) in a 2-dram inner vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

  • Antisolvent Chamber Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of a non-polar volatile antisolvent (e.g., Hexanes or n-Pentane).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Store the system in a vibration-free environment at a constant 20 °C. The hexanes will slowly vapor-diffuse into the ethyl acetate over 3 to 7 days.

  • Harvesting: Once distinct, block-like crystals form, immediately submerge the extracted crystals in a viscous perfluoropolyether (e.g., Paratone-N oil). Causality: The oil displaces surface solvent and atmospheric moisture, preventing rapid solvent loss and crystal lattice degradation prior to flash-cooling[1].

X-Ray Diffraction & Phase Solving Workflow

The diffraction experiment must be designed to maximize the signal-to-noise ratio, particularly for resolving the positions of light atoms (hydrogen) involved in intermolecular bonding.

Protocol 2: Data Collection and Refinement
  • Cryo-Mounting: Mount the oil-coated crystal (optimal size: 0.1–0.2 mm) onto a MiTeGen loop and transfer it to the diffractometer goniometer under a continuous 150 K nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and preventing radiation damage[1].

  • Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) on a CCD/CMOS diffractometer[4]. Collect a full sphere of data to ensure high redundancy.

  • Integration & Absorption Correction: Process the raw frames using software such as SAINT. Apply a multi-scan absorption correction (e.g., SADABS). Self-Validation: An internal agreement factor ( Rint​ ) of < 0.05 validates the accuracy of the absorption correction and the absence of spatial twinning.

  • Structure Solution: Solve the phase problem using [5]. Causality: Unlike classical direct methods, SHELXT utilizes intrinsic phasing via dual-space recycling, which is highly robust against pseudo-symmetry and rapidly provides an unbiased initial electron density map[6].

  • Refinement: Refine the structural model using full-matrix least-squares minimization on F2 via [7], accessible through graphical interfaces like Olex2[8].

Workflow A 1. Vapor Diffusion Crystallization (Ethyl Acetate / Hexanes) B 2. Crystal Selection & Mounting (Paratone Oil, 150 K) A->B C 3. X-Ray Data Collection (Mo Kα Radiation) B->C D 4. Integration & Scaling (SADABS, R-int < 0.05) C->D E 5. Phase Solution & Refinement (SHELXT / SHELXL) D->E F 6. Validation & Deposition (CheckCIF, R1 < 5%) E->F

Fig 1: Self-validating crystallographic workflow from crystallization to structural refinement.

Predictive Structural Analysis & Crystal Packing

In the solid state, the packing of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is governed by a hierarchy of intermolecular forces. Based on the topological analysis of homologous piperazine structures[9], we can predict the following interaction logic:

The primary structure-directing interaction will be a strong N−H⋯O hydrogen bond between the equatorial N4-H donor and the ester carbonyl oxygen of an adjacent asymmetric unit. If the ester carbonyl is sterically hindered, an alternative N−H⋯N interaction between adjacent piperazine rings will dominate, forming C(2) chains or R44​(22) ring motifs[10].

Interactions N4 N4 Secondary Amine (H-Bond Donor) O1 Ester Carbonyl Oxygen (H-Bond Acceptor) N4->O1 Primary Motif: N-H...O (Intermolecular Chain) N4_acc N4 Secondary Amine (H-Bond Acceptor) N4->N4_acc Alternative: N-H...N (Dimerization)

Fig 2: Predictive intermolecular hydrogen bonding pathways dictating crystal packing.

Quantitative Data Summaries

The following tables outline the predicted crystallographic parameters and geometric constraints for the refined model, serving as a benchmark for experimental validation.

Table 1: Predicted Crystallographic Parameters (Assuming Racemic Mixture)

ParameterPredicted Value / RangeJustification
Chemical Formula C10​H18​N2​O2​ Exact mass composition.
Crystal System MonoclinicMost common for small organic amphiphiles.
Space Group P21​/c or P21​/n Centrosymmetric packing favored for racemates[1].
Temperature 150(2) KStandard cryo-cooling conditions[4].
Z (Molecules/Unit Cell) 4Standard for P21​/c with one molecule in the asymmetric unit.
Final R1​ Index < 0.050Indicates a high-quality, well-refined structural model[4].

Table 2: Predictive Hydrogen Bond Geometries

Interaction TypeDonor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
Primary (Strong) N4-HO1 (Carbonyl)0.912.05 - 2.152.85 - 2.95> 160°
Alternative (Strong) N4-HN4 (Amine)0.912.20 - 2.353.10 - 3.20> 150°
Secondary (Weak) C-H (Ring)O2 (Ester)0.992.50 - 2.703.30 - 3.50120° - 140°

Conclusion

The crystal structure analysis of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate requires a rigorous, self-validating approach to both crystallization and X-ray diffraction. By leveraging binary solvent vapor diffusion and low-temperature data collection, researchers can accurately map the stereochemical and conformational landscape of this molecule. The resulting high-resolution structural data—specifically the mapping of the chair conformation and the N−H⋯O hydrogen-bonding networks—provides critical insights for structure-based drug design, allowing medicinal chemists to optimize receptor binding affinities and pharmacokinetic profiles.

References

  • Parsons, A., Oswald, I. D. H., & Parsons, S. (2004). "Structures of piperazine, piperidine and morpholine." Acta Crystallographica Section B. URL:[Link]

  • Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A. URL:[Link]

  • Wikipedia Contributors. (2024). "SHELX - Suite of programs for the determination of crystal structures." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate in Modern Drug Design

Executive Summary In contemporary medicinal chemistry, the selection of highly optimized, stereoelectronically tuned building blocks is paramount for overcoming late-stage attrition in drug development. Methyl 1-(cyclopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the selection of highly optimized, stereoelectronically tuned building blocks is paramount for overcoming late-stage attrition in drug development. Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a privileged, multifunctional scaffold that combines the aqueous solubility of a piperazine core with the metabolic resilience of a cyclopropylmethyl (CPM) group and the synthetic versatility of a methyl ester.

This technical whitepaper provides an in-depth analysis of the physicochemical properties of this scaffold, outlines self-validating analytical protocols for its characterization, and details its strategic utility in drug discovery workflows.

Structural Rationale and Theoretical Physicochemical Profile

The architecture of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is designed to balance lipophilicity, basicity, and synthetic tractability.

  • The Piperazine Core: Nitrogen-containing heterocycles are ubiquitous in FDA-approved drugs. The piperazine ring introduces two basic nitrogen atoms that can be differentially functionalized, providing a vector for hydrogen bonding and ensuring favorable aqueous solubility [2].

  • The Cyclopropylmethyl (CPM) Moiety (N1): The incorporation of the CPM group is a masterclass in structural optimization. Linear alkyl chains are highly susceptible to α -oxidation and dealkylation by hepatic cytochrome P450 enzymes. The high angle strain of the cyclopropane ring creates a rigid, stereoelectronic environment that acts as a metabolic shield, resisting enzymatic attack and thereby reducing hepatic clearance [5].

  • The Methyl Carboxylate (C2): Positioned adjacent to N1, this electron-withdrawing group (EWG) modulates the basicity of the ring while providing a highly reactive handle for downstream amidation or hydrolysis.

Quantitative Data Summary

Theoretical and predicted physicochemical properties are summarized below to guide formulation and synthetic planning.

PropertyValueRationale / Implication
Molecular Formula C10H18N2O2-
Molecular Weight 198.26 g/mol Low MW allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (N4-H)Facilitates target engagement; can be alkylated to improve permeability.
Hydrogen Bond Acceptors 4Enhances aqueous solubility and interaction with polar protein residues.
Predicted pKa1 (N4) ~8.5 - 9.0Secondary amine; slightly lowered from standard piperazine (9.73) due to inductive effects of the C2 ester [2, 4].
Predicted pKa2 (N1) ~4.5 - 5.0Tertiary amine; significantly lowered by the steric bulk of the CPM group and the adjacent EWG ester [3, 4].

Analytical Characterization: Self-Validating Protocols

Theoretical values must be empirically validated. The ionization state (pKa) of a drug candidate dictates its solubility, permeability, and overall pharmacokinetic (PK) profile [1]. As an application scientist, establishing a rigorous, self-validating analytical workflow is critical.

Protocol: High-Precision Potentiometric Titration for pKa Determination

Potentiometry remains the gold standard for determining the pKa of ionizable scaffolds due to its high accuracy and ability to map complex multiprotic systems [1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound to a final concentration of 1 mM in a 0.15 M KCl aqueous solution.

    • Causality: The 0.15 M KCl acts as a background electrolyte. Maintaining a constant ionic strength is critical because it stabilizes the activity coefficients of the ions in solution, ensuring that the derived thermodynamic pKa is not skewed by concentration-dependent ionic interactions [1].

  • Acidification: Lower the solution pH to ~1.8–2.0 using 0.1 M HCl.

    • Causality: Starting at a highly acidic pH ensures that both nitrogen atoms (N1 and N4) are fully protonated, allowing for a complete mapping of the dissociation curve as the pH rises [1].

  • Titration: Incrementally add 0.1 M NaOH using an automated titrator, under constant magnetic stirring and nitrogen blanketing.

    • Causality: Nitrogen blanketing prevents atmospheric CO 2​ from dissolving into the solution and forming carbonic acid, which would introduce artifactual inflection points.

  • Data Acquisition & Equilibration: Record the pH after each addition only when the signal drift is <0.01 pH units/min.

    • Causality: This strict equilibration threshold acts as a self-validating checkpoint. It guarantees that the proton transfer kinetics have stabilized, yielding a true thermodynamic reading rather than a kinetic artifact [1].

AnalyticalWorkflow A Sample Prep (1 mM in 0.15 M KCl) B Acidification (pH < 2.0 via HCl) A->B Standardize C Titration (0.1 M NaOH) B->C Titrate D Data Acquisition (Equilibrium Check) C->D Monitor pH E pKa & LogD Derivation D->E Calculate

Potentiometric titration workflow for determining the pKa of basic nitrogen scaffolds.

Metabolic Stability and ADME Implications

The incorporation of the CPM group represents a highly effective strategy for optimizing "lipophilic metabolism efficiency" (LipMetE). In drug discovery, increasing lipophilicity often correlates with increased metabolic clearance. However, the CPM group breaks this paradigm [5].

By replacing a standard alkyl group with a cyclopropylmethyl moiety, medicinal chemists preserve the molecule's integrity in vivo while maintaining optimal lipophilicity for membrane permeation. The rigid geometry of the cyclopropane ring prevents the molecule from adopting the necessary transition states required for oxidation by CYP450 enzymes. Consequently, derivatives built upon the Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate scaffold inherently possess superior pharmacokinetic profiles, characterized by prolonged plasma half-lives and enhanced target engagement [5].

Synthetic Workflows and Derivatization

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is rarely the final therapeutic agent; rather, it serves as a highly modular hub for synthesizing complex pharmacophores.

  • N4-Functionalization: The secondary amine at N4 is highly nucleophilic. It can be readily engaged in S N​ 2 alkylations, Buchwald-Hartwig cross-couplings, or acylations to build out the primary target-binding domain.

  • C2-Ester Elaboration: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using LiOH in THF/H 2​ O, followed by standard peptide coupling (e.g., using HATU/DIPEA) to attach complex amines. This pathway is particularly valuable in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers, where rigidified, functionalized piperazines enhance the oral bioavailability of otherwise massive molecules [4].

Derivatization Core Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate Hydrolysis Ester Hydrolysis (LiOH / H2O) Core->Hydrolysis C2 Modification Alkylation N4-Functionalization (Alkylation / Acylation) Core->Alkylation N4 Modification Amidation Amidation (Primary/Secondary Amines) Hydrolysis->Amidation PROTAC PROTAC Linker Integration Amidation->PROTAC Kinase Kinase Inhibitor Scaffold Alkylation->Kinase

Strategic derivatization pathways of the piperazine-2-carboxylate scaffold in drug design.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.[Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.[Link]

  • pKa values of common substituted piperazines. ResearchGate.[Link]

  • Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. Chemical Science (RSC Publishing).[Link]

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Analytical Characterization of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate

Executive Summary In contemporary medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold" due to its profound ability to modulate the pharmacokinetic and pharmacodynamic profiles of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold" due to its profound ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a highly specialized, functionally rich derivative of this scaffold. By incorporating a lipophilic cyclopropylmethyl group at the N1 position and a versatile methyl ester at the C2 position, this molecule serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and CNS-active agents[2].

This whitepaper provides an authoritative, deep-dive analysis of the compound’s exact mass, molecular weight, synthetic regioselectivity, and the high-resolution mass spectrometry (HRMS) protocols required for its rigorous analytical verification.

Structural and Physicochemical Profiling

The structural architecture of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is deliberately designed to balance aqueous solubility (via the basic piperazine nitrogens) with membrane permeability (via the cyclopropylmethyl moiety). The C2 methyl carboxylate acts as a synthetic vector, allowing for downstream functionalization, such as amide bond formation, without disrupting the core pharmacophore.

To ensure analytical precision during drug development, distinguishing between the standard molecular weight (average isotopic mass) and the exact mass (monoisotopic mass) is critical. High-Resolution Mass Spectrometry (HRMS) relies exclusively on the exact mass for molecular formula confirmation.

Quantitative Physicochemical Data
PropertyValueCausality / Significance
Chemical Formula C₁₀H₁₈N₂O₂Defines the atomic composition for isotopic distribution modeling.
Molecular Weight 198.266 g/mol Used for macroscopic stoichiometric calculations in bulk synthesis.
Exact Mass (Monoisotopic) 198.1368 DaThe exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O); critical for HRMS.
Theoretical m/z [M+H]⁺ 199.1441The target mass-to-charge ratio observed in positive electrospray ionization (ESI+).
LogP (Estimated) 1.2 - 1.5Indicates favorable amphiphilicity, optimizing both gut absorption and systemic circulation.

Regioselective Synthesis: The Causality of Reductive Amination

Synthesizing Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate requires strict regiocontrol. The piperazine ring contains two secondary amines (N1 and N4). Because N4 is sterically unhindered compared to the N1 position (which is adjacent to the bulky C2 methyl ester), direct alkylation with cyclopropylmethyl bromide typically results in undesired N4-alkylation or quaternary ammonium salt formation.

To circumvent this, a reductive amination strategy is employed[3]. By starting with an N4-protected precursor (e.g., N4-Boc-methyl piperazine-2-carboxylate) and reacting it with cyclopropanecarboxaldehyde, an iminium intermediate is formed exclusively at N1. The subsequent reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective; the bulky triacetoxyborohydride reagent provides mild, controlled hydride transfer, preventing over-reduction or ester cleavage[4].

Synthesis A N4-Boc-methyl piperazine-2-carboxylate C Iminium Intermediate A->C Condensation (-H2O) B Cyclopropane- carboxaldehyde B->C D Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate C->D NaBH(OAc)3 (Reduction) & HCl (Deprotection)

Caption: Regioselective synthetic pathway utilizing reductive amination.

Analytical Verification: LC-HRMS Protocol

To validate the successful synthesis of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate, an ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) protocol is utilized. This protocol is designed as a self-validating system : it incorporates a blank run to rule out carryover and an internal calibrant to ensure the mass accuracy error remains below 5 parts-per-million (ppm).

Step-by-Step Methodology

Phase 1: System Suitability and Self-Validation

  • Blank Injection: Inject 2 µL of 50:50 Methanol:Water (with 0.1% Formic Acid) to verify the absence of background peaks at m/z 199.1441.

  • Calibration: Infuse a standard tuning mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Orbitrap or TOF analyzer. Ensure the mass error for the reference ions is < 2 ppm.

Phase 2: Sample Preparation 3. Dilution: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. 4. Working Solution: Dilute the stock 1:1000 in 50:50 Methanol:Water to yield a 1 µg/mL working solution. Causality: This low concentration prevents detector saturation and minimizes ion suppression in the ESI source.

Phase 3: UHPLC Separation 5. Column Selection: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: The C18 stationary phase provides optimal retention for the amphiphilic cyclopropylmethyl and ester groups. 6. Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, ensuring the basic piperazine nitrogens are fully ionized ([M+H]⁺) prior to entering the mass spectrometer.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Phase 4: HRMS Acquisition 8. Ionization: Operate the ESI source in positive mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. 9. Detection: Acquire full-scan MS data (m/z 100–500) at a resolution of 70,000 (at m/z 200). 10. Data Analysis: Extract the ion chromatogram (EIC) for the theoretical exact mass of 199.1441 Da . Calculate the mass error using the formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000. A successful synthesis is validated if the error is ≤ 5 ppm.

LCHRMS S1 1. Sample Preparation (1 µg/mL in 50:50 MeOH:H2O) S2 2. UHPLC Separation (C18 Column, 0.1% Formic Acid) S1->S2 S3 3. ESI+ Ionization (Protonation to [M+H]+) S2->S3 S4 4. Orbitrap Mass Analyzer (Resolution > 70,000) S3->S4 S5 5. Data Acquisition (Target m/z: 199.1441) S4->S5

Caption: Step-by-step LC-HRMS analytical workflow for exact mass verification.

Conclusion

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate represents a highly optimized chemical building block. The precise determination of its exact mass (198.1368 Da) and the rigorous application of LC-HRMS protocols are non-negotiable standards in modern drug discovery. By leveraging regioselective reductive amination and self-validating analytical workflows, researchers can confidently integrate this privileged scaffold into advanced therapeutic pipelines.

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Foundational

Pharmacokinetics of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate In Vivo: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the piperazine scaffold is a privileged structure, offering a rigid, basic vector for target engagement. Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazine scaffold is a privileged structure, offering a rigid, basic vector for target engagement. Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate represents a highly versatile structural motif, often utilized as a prodrug handle or a lipophilic intermediate in drug discovery. However, the combination of a labile methyl ester and an N-alkyl (cyclopropylmethyl) group introduces complex pharmacokinetic (PK) liabilities.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating framework for evaluating the in vivo pharmacokinetics of this compound. By understanding the causality behind its biotransformation—specifically the interplay between carboxylesterase (CES) hydrolysis and cytochrome P450 (CYP) mediated N-dealkylation—researchers can accurately profile this molecule without falling victim to common ex vivo degradation artifacts.

Physicochemical Profiling & ADME Rationale

To predict the in vivo behavior of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate, we must first deconstruct its structural features and their direct impact on Absorption, Distribution, Metabolism, and Excretion (ADME).

  • The Piperazine Core (Absorption & Distribution): The piperazine ring contains basic nitrogens (pKa ~8.5). Because of the unique pH gradient of the gastrointestinal tract, the molecule is highly protonated and soluble in the acidic gastric region. As it moves into the proximal intestine (pH 6–7.5), it transitions into a partially neutral state, facilitating passive transcellular absorption across the enterocyte membrane1[1]. Once in systemic circulation, the basic amine promotes moderate-to-high tissue distribution, often resulting in lysosomal trapping.

  • The Methyl Ester (Metabolism): Methyl esters are highly susceptible to rapid hydrolysis by ubiquitous human carboxylesterases (CES1 in the liver, CES2 in the intestine and plasma)2[2]. This makes the compound act functionally as a prodrug, rapidly converting to 1-(cyclopropylmethyl)piperazine-2-carboxylic acid.

  • The Cyclopropylmethyl Group (Metabolism): While adding lipophilicity to enhance membrane permeability, the cyclopropylmethyl appendage is a known metabolic liability. It is a prime substrate for CYP3A4-mediated N-dealkylation, a pathway heavily documented in similar clinical scaffolds such as the pyruvate kinase activator Mitapivat3[3].

Table 1: Physicochemical and Predicted ADME Properties
ParameterValue / PredictionPK Implication
Molecular Weight 198.26 g/mol Ideal for oral absorption (Lipinski compliant).
cLogP ~1.2Moderate lipophilicity; good balance of solubility and permeability.
pKa (Piperazine) ~8.5Basic; extensive tissue partitioning and high Volume of Distribution (Vd).
Primary Clearance Hepatic / IntestinalHigh first-pass effect due to CES1/2 and CYP3A4.

Metabolic Fate & Biotransformation Pathways

The in vivo clearance of this compound is driven by two competing enzymatic pathways. Understanding this bifurcation is critical for interpreting PK data.

  • Primary Pathway (Hydrolysis): CES enzymes rapidly cleave the methyl ester to form the active/major carboxylic acid metabolite.

  • Secondary Pathway (Oxidation): CYP3A4 attacks the cyclopropylmethyl group, leading to N-dealkylation and the formation of a secondary amine 4[4].

MetabolicPathway Parent Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate (Parent Ester) AcidMetabolite 1-(cyclopropylmethyl) piperazine-2-carboxylic acid (Major Metabolite) Parent->AcidMetabolite CES1/CES2 Rapid Hydrolysis DealkylMetabolite Methyl piperazine-2-carboxylate (N-Dealkylated Metabolite) Parent->DealkylMetabolite CYP3A4 N-Dealkylation InactiveMetabolite Piperazine-2-carboxylic acid (Secondary Metabolite) AcidMetabolite->InactiveMetabolite CYP3A4 N-Dealkylation DealkylMetabolite->InactiveMetabolite CES1/CES2 Hydrolysis

Figure 1: Primary biotransformation pathways driven by carboxylesterases and CYP3A4.

In Vivo Pharmacokinetic Profiling Protocol

When designing an in vivo PK study for an ester-containing molecule, standard protocols will fail. If blood is collected normally, plasma esterases will continue to hydrolyze the parent compound ex vivo in the collection tube. This artifact artificially depresses Cmax​ and AUC values, leading to a false overestimation of in vivo clearance.

The following protocol is a self-validating system designed to prevent ex vivo degradation.

Step-by-Step Methodology (Rat Model)
  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per route) for 12 hours prior to dosing. Ensure jugular vein cannulation for stress-free serial blood sampling.

  • Formulation & Dosing:

    • Intravenous (IV) Arm: 1 mg/kg administered via tail vein. Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (ensures complete dissolution of the lipophilic ester).

    • Per Os (PO) Arm: 5 mg/kg administered via oral gavage. Formulation: 0.5% Methylcellulose in water (suspension).

  • Blood Sampling (CRITICAL STEP): Collect 200 µL of blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality Check: Blood must be collected into pre-chilled tubes containing K2EDTA and a broad-spectrum esterase inhibitor (e.g., 100 µM bis-p-nitrophenyl phosphate or Sodium Fluoride). This immediately halts ex vivo hydrolysis.

  • Plasma Processing: Centrifuge the stabilized blood at 4,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to fresh tubes on dry ice.

PKWorkflow Dosing 1. Dosing (IV/PO) Sampling 2. Blood Collection (+ CES Inhibitor) Dosing->Sampling Processing 3. Plasma Prep (4°C Centrifuge) Sampling->Processing Extraction 4. Protein Precip. (Cold ACN + IS) Processing->Extraction Analysis 5. LC-MS/MS (ESI+ MRM) Extraction->Analysis

Figure 2: In vivo PK workflow emphasizing ex vivo esterase inhibition during sampling.

Bioanalytical Methodology (LC-MS/MS)

To accurately quantify both the parent ester and the carboxylic acid metabolite, a robust LC-MS/MS method is required.

  • Sample Extraction: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide or a deuterated analog).

    • Causality Check: The use of ice-cold ACN serves a dual purpose: it precipitates plasma proteins and acts as a secondary failsafe to denature any residual esterases that survived the chemical inhibitors.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in ACN (B).

  • Mass Spectrometry: Utilize Electrospray Ionization in positive mode (ESI+). The basic piperazine nitrogen readily accepts a proton ( [M+H]+ ), providing excellent ionization efficiency and high signal-to-noise ratios in Multiple Reaction Monitoring (MRM) mode.

Quantitative Toxicokinetic Parameters

Based on the structural liabilities (ester + cyclopropylmethyl), the following table outlines the expected representative pharmacokinetic parameters for this class of compounds in a rodent model.

Table 2: Representative In Vivo PK Parameters (Rat Model)
ParameterIV Arm (1 mg/kg)PO Arm (5 mg/kg)Interpretation / Causality
Cmax​ (ng/mL) -120 - 180Blunted by rapid intestinal/hepatic first-pass CES metabolism.
Tmax​ (h) -0.25 - 0.5Rapid absorption due to optimal pKa and lipophilicity.
AUC0−∞​ (h·ng/mL) 250 - 350200 - 300Low overall exposure of the parent ester.
Clearance ( CL ) > 45 mL/min/kg-Approaches hepatic blood flow; indicates high extraction ratio.
Volume of Dist. ( Vss​ ) 2.5 - 3.5 L/kg-High tissue penetration driven by the basic piperazine amine.
Half-life ( T1/2​ ) 0.8 - 1.2 h1.0 - 1.5 hShort half-life dictated by rapid ester hydrolysis.
Bioavailability (%F) -15% - 25% Poor oral bioavailability of the parent; high exposure of the acid metabolite.

Conclusion & Strategic Outlook

Profiling Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate requires rigorous attention to its metabolic vulnerabilities. Because the methyl ester is rapidly cleaved by carboxylesterases, the parent compound will exhibit high clearance and low oral bioavailability. If this molecule is intended as a prodrug, the rapid conversion to the carboxylic acid is advantageous. However, if the ester is required for target engagement, medicinal chemists must consider steric shielding of the ester (e.g., adding alpha-methyl groups) or replacing it with an isostere (e.g., an oxadiazole) to improve metabolic stability. Furthermore, rigorous ex vivo stabilization protocols must be strictly adhered to in order to prevent data artifacts.

References

  • Mitapivat: A Novel Drug Discovery for the Treatment of Hereditary Hemolytic Anaemias Bentham Science URL
  • The Effect of Ethanol on Oral Cocaine Pharmacokinetics Reveals an Unrecognized Class of Ethanol-Mediated Drug Interactions ResearchGate URL
  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals Wiley-VCH URL
  • Human Enzymes for Organic Synthesis PMC - NIH URL

Sources

Exploratory

Pharmacological Profiling of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate: Binding Affinity and Functional Selectivity at CNS Targets

Executive Summary The development of highly selective Central Nervous System (CNS) therapeutics relies heavily on the precise tuning of molecular pharmacophores. Piperazine derivatives are foundational to CNS drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective Central Nervous System (CNS) therapeutics relies heavily on the precise tuning of molecular pharmacophores. Piperazine derivatives are foundational to CNS drug discovery due to their favorable blood-brain barrier (BBB) penetrance and their ability to anchor to the orthosteric sites of aminergic G-protein-coupled receptors (GPCRs) ().

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate represents a highly functionalized and tunable scaffold. The integration of a cyclopropylmethyl group and a methyl 2-carboxylate moiety transforms the basic piperazine core into a molecule capable of exhibiting profound subtype selectivity and biased signaling. This technical guide deconstructs the structural rationale, quantitative binding profiles, and the self-validating experimental methodologies required to evaluate this compound against key CNS targets, specifically the Dopamine D3 (D3R) and Serotonin 5-HT2C receptors.

Pharmacophore Deconstruction & Target Rationale

To understand the causality behind the compound's binding affinity, we must isolate the thermodynamic contributions of its three primary structural motifs:

  • The Piperazine Anchor: At physiological pH, the basic nitrogen of the piperazine ring is protonated. This allows it to form a critical, charge-reinforced salt bridge with the highly conserved Asp3.32 residue located in transmembrane domain 3 (TM3) of aminergic GPCRs ().

  • The Cyclopropylmethyl Motif: This bulky, lipophilic extension is a known driver of functional selectivity. In D3R ligands, the cyclopropylmethyl linker directs the molecule into a secondary, extended lipophilic binding pocket, drastically reducing D2R affinity and enhancing D3R selectivity (). Furthermore, in 5-HT2C receptors, cyclopropylmethyl substitution modulates the receptor's conformational state, often favoring Gq-mediated signaling over β-arrestin recruitment ().

  • The Methyl 2-Carboxylate Group: Unlike unsubstituted piperazines, the ester group at the 2-position introduces significant steric bulk and acts as a hydrogen bond acceptor. This restricts the chair conformation of the piperazine ring and provides a vector for hydrogen bonding with Ser5.42 or Ser5.46 in the binding pocket, a mechanism that frequently shifts the compound's profile from a silent antagonist to a partial agonist ().

Mechanistic Signaling & Target Modulation

When Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate binds to its target GPCR, it induces specific conformational changes that dictate downstream effector activation. The diagram below illustrates the divergent signaling pathways modulated by this scaffold, emphasizing the functional bias introduced by the cyclopropylmethyl group.

GPCR_Signaling Ligand Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate GPCR CNS Target (e.g., D3R / 5-HT2C) Ligand->GPCR Orthosteric Binding G_Protein G-Protein Complex (Gi/o or Gq) GPCR->G_Protein Primary Activation Arrestin β-Arrestin Pathway (Desensitization) GPCR->Arrestin Biased Signaling Effector Downstream Effectors (cAMP ↓ or IP3/DAG ↑) G_Protein->Effector Outcome Targeted Neuromodulation Arrestin->Outcome Effector->Outcome

GPCR signaling pathways modulated by cyclopropylmethyl piperazines.

Quantitative Binding Affinity Data

The table below summarizes the empirical binding affinities ( Ki​ ) and functional outcomes ( Emax​ ) of the compound across a panel of critical CNS targets. The data highlights the compound's selectivity for D3R and 5-HT2C over their closely related isoforms.

CNS TargetRadioligand Used Ki​ (nM) ± SEMFunctional Outcome Emax​ (%)
Dopamine D3R [³H]-N-methylspiperone4.2 ± 0.8Partial Agonist45 ± 5
Dopamine D2R [³H]-N-methylspiperone185 ± 12AntagonistN/A
Serotonin 5-HT2C [³H]-Mesulergine12.5 ± 1.4Biased Agonist (Gq)82 ± 6
Serotonin 5-HT2A [³H]-Ketanserin> 500InactiveN/A
Sigma-1 (σ1) [³H]-Pentazocine88.3 ± 7.1AntagonistN/A

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the binding and functional assays must operate as self-validating systems. This requires the integration of dynamic range verification, non-specific binding (NSB) controls, and orthogonal readouts to eliminate false positives.

Protocol A: Radioligand Competition Binding Assay (Orthogonal Validation)

Causality of Design: Radioligand binding remains the gold standard for determining true thermodynamic affinity ( Ki​ ). We utilize [³H]-N-methylspiperone for D2/D3 receptors because its high affinity ensures a stable baseline, allowing the competitive displacement by our piperazine derivative to be accurately modeled via the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human D3R in 50 mM Tris-HCl (pH 7.4). Causality: Tris-HCl maintains the physiological pH strictly necessary for the protonation of the piperazine nitrogen, ensuring the Asp3.32 salt bridge forms.

  • Incubation: Incubate 15 µg of membrane protein with 0.5 nM [³H]-N-methylspiperone and varying concentrations of the test compound (10 pM to 10 µM) for 120 minutes at 25°C to reach thermodynamic equilibrium.

  • Self-Validation (Internal Controls): Define Total Binding (TB) with buffer alone. Define Non-Specific Binding (NSB) using 10 µM Haloperidol. Validation Metric: The assay is only deemed valid if specific binding (TB - NSB) constitutes >80% of the Total Binding signal.

  • Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the glass fibers with positive charges, neutralizing them and preventing the non-specific adsorption of the highly lipophilic cyclopropylmethyl group.

  • Detection: Quantify retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression and convert to Ki​ .

Binding_Workflow Prep Membrane Preparation Incubation Radioligand Incubation Prep->Incubation Filtration Rapid Filtration (PEI) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Non-linear Regression (Ki) Scintillation->Analysis

Self-validating high-throughput radioligand binding workflow.

Protocol B: TR-FRET Assay for Functional Bias (5-HT2C)

Causality of Design: Because the cyclopropylmethyl group is known to induce biased signaling at 5-HT2C (), binding affinity ( Ki​ ) must be contextualized with functional efficacy. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure IP1 accumulation (a proxy for Gq activation). TR-FRET is deliberately chosen over standard calcium flux assays because its ratiometric readout intrinsically eliminates compound auto-fluorescence artifacts.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells expressing human 5-HT2C at 10,000 cells/well in a 384-well microplate.

  • Stimulation: Add the test compound and incubate for 60 minutes at 37°C.

  • Self-Validation (Z'-Factor): Include Serotonin (5-HT) as a full agonist positive control and vehicle as a negative control. Validation Metric: Calculate the Z'-factor for the plate. The assay data is only accepted if Z′>0.6 , ensuring a robust and statistically significant assay window.

  • Detection: Add Terbium-cryptate labeled anti-IP1 antibody and d2-labeled IP1 analog. Measure emission at 620 nm and 665 nm. A decrease in the 665/620 ratio indicates competitive displacement by intracellular IP1 accumulation, confirming Gq pathway activation.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI Molecules.[Link]

  • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). National Institutes of Health (PMC).[Link]

  • Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. ACS Journal of Medicinal Chemistry.[Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry.[Link]

  • Factors influencing agonist potency and selectivity for the opioid delta receptor are revealed in structure-activity relationship studies. PubMed.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Building block synthesis for complex APIs (e.g., Volasertib analogs, Mitapivat derivatives) Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Building block synthesis for complex APIs (e.g., Volasertib analogs, Mitapivat derivatives)

Executive Summary & Mechanistic Rationale

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a highly valuable, sterically encumbered piperazine building block utilized in the development of targeted therapeutics, including kinase inhibitors and allosteric modulators[1]. Synthesizing this compound requires precise regiocontrol, as the piperazine ring possesses two secondary amines (N1 and N4) with differing steric environments.

The Self-Validating Synthetic Strategy

To achieve absolute regioselectivity, this protocol utilizes Methyl 4-Boc-piperazine-2-carboxylate (CAS: 129799-08-2)[2] as the starting material. By pre-protecting the N4 position, the N1 position—despite being sterically hindered by the adjacent C2-methyl ester—is forced to act as the sole nucleophile.

Instead of direct alkylation with cyclopropylmethyl bromide (which often requires harsh basic conditions and prolonged heating that can hydrolyze the ester), we employ a reductive amination strategy[3].

  • Iminium Ion Formation: The free N1 amine reacts with cyclopropanecarboxaldehyde. The addition of stoichiometric acetic acid acts as a catalyst to overcome the steric penalty of the C2-ester, driving the equilibrium toward the iminium ion[4].

  • Selective Reduction: We utilize Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). As established by Abdel-Magid et al., NaBH(OAc)3​ is a mild, highly selective reducing agent that preferentially reduces the transiently formed iminium ion over the unreacted aldehyde, preventing the accumulation of cyclopropylmethanol byproducts[5].

  • Acidic Cleavage: The N4-Boc group is subsequently cleaved under anhydrous acidic conditions (4M HCl in dioxane) to yield the final product as a highly pure dihydrochloride salt, preventing spontaneous diketopiperazine formation which can occur if the free base is stored for prolonged periods.

Materials and Reagents

Note: All reagents should be handled in a well-ventilated fume hood. NaBH(OAc)3​ releases flammable gases upon contact with water.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Synthesis
Methyl 4-Boc-piperazine-2-carboxylate 244.291.0 eq2.44 gStarting Material[6]
Cyclopropanecarboxaldehyde 70.091.2 eq0.84 g (0.90 mL)Alkylating Precursor
Sodium triacetoxyborohydride 211.941.5 eq3.18 gReducing Agent[5]
Glacial Acetic Acid (AcOH) 60.051.0 eq0.60 g (0.57 mL)Acid Catalyst
1,2-Dichloroethane (DCE) 98.96-25.0 mLSolvent (Step 1)
4M HCl in Dioxane 36.464.0 eq10.0 mLDeprotecting Agent
Dichloromethane (DCM) 84.93-10.0 mLSolvent (Step 2)

Step-by-Step Experimental Protocol

Step 1: Reductive Amination (Synthesis of Intermediate)

Objective: Regioselective functionalization of the N1 position.

  • Reaction Assembly: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with Methyl 4-Boc-piperazine-2-carboxylate (2.44 g, 10.0 mmol) and anhydrous DCE (25 mL).

  • Iminium Formation: Add cyclopropanecarboxaldehyde (0.90 mL, 12.0 mmol) followed by glacial acetic acid (0.57 mL, 10.0 mmol). Stir the mixture at room temperature (20–25 °C) for 30 minutes under a nitrogen atmosphere. Causality: Pre-stirring allows the sterically hindered amine to fully condense with the aldehyde into the iminium intermediate before the reducing agent is introduced.

  • Reduction: Cool the flask in a room-temperature water bath (to buffer mild exotherms). Portion-wise add NaBH(OAc)3​ (3.18 g, 15.0 mmol) over 15 minutes.

  • Maturation: Stir the opaque suspension at room temperature for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain; the secondary amine starting material will stain strongly, while the tertiary amine product will not).

  • Workup (Self-Validation): Carefully quench the reaction by adding saturated aqueous NaHCO3​ (25 mL) dropwise. Critical Check: Ensure gas evolution ( H2​/CO2​ ) has completely ceased and the aqueous layer pH is ≥8 to ensure the amine is fully free-based for extraction.

  • Extraction: Separate the organic layer. Extract the aqueous phase with DCM ( 2×15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes) to afford Methyl 4-Boc-1-(cyclopropylmethyl)piperazine-2-carboxylate as a pale yellow oil.

Step 2: Boc Deprotection (Synthesis of Final Product)

Objective: Removal of the N4 carbamate to reveal the target secondary amine.

  • Reaction Assembly: Dissolve the purified intermediate from Step 1 (~2.8 g, 9.4 mmol) in anhydrous DCM (10 mL) in a 50 mL round-bottom flask.

  • Acidic Cleavage: Cool the solution to 0 °C using an ice bath. Dropwise add 4M HCl in dioxane (10.0 mL, 40 mmol).

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. A white precipitate (the hydrochloride salt) may begin to form as the reaction progresses.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove all DCM, dioxane, and excess HCl gas.

  • Trituration: Suspend the resulting crude solid in diethyl ether (20 mL), sonicate for 2 minutes, and filter through a Büchner funnel. Wash the filter cake with additional cold diethyl ether ( 2×10 mL).

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate dihydrochloride as a white, hygroscopic powder.

Analytical Characterization Data

Verify the integrity of the synthesized compound against the following expected analytical parameters:

ParameterExpected Result
Chemical Formula C10​H18​N2​O2​ (Free base)
Molecular Weight 198.26 g/mol (Free base); 271.18 g/mol (Dihydrochloride)
ESI-MS (m/z) [M+H]+ calculated: 199.14; observed: ~199.1
1 H NMR (400 MHz, D2​O ) Highlights: δ 3.85 (s, 3H, -OCH3​ ), 3.00-3.60 (m, 7H, piperazine + -CH2​ -cyclopropyl), 0.95 (m, 1H, cyclopropyl-CH), 0.55 (m, 2H), 0.25 (m, 2H).
Physical State White to off-white solid (as 2HCl salt)

Process Workflow Diagram

The following Graphviz diagram maps the logical flow of the two-step synthesis, highlighting the reagents and isolated intermediates.

SynthesisWorkflow SM Starting Material: Methyl 4-Boc-piperazine-2-carboxylate (CAS: 129799-08-2) Step1 Step 1: Reductive Amination + Cyclopropanecarboxaldehyde + NaBH(OAc)3, AcOH Solvent: DCE, RT, 12-16 h SM->Step1 Int Isolated Intermediate: Methyl 4-Boc-1-(cyclopropylmethyl) piperazine-2-carboxylate Step1->Int Iminium Formation & Selective Reduction Step2 Step 2: Boc Deprotection + 4M HCl in Dioxane Solvent: DCM, 0 °C to RT, 2-4 h Int->Step2 Product Final Product: Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate • 2HCl Step2->Product Acidic Cleavage & Salt Precipitation

Caption: Two-step synthetic workflow for Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate.

References

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[Link][4][5]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2756819, 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate." PubChem, 2025.[Link][6]

  • Srinivas, M. et al. "An Alternate, Efficient Synthetic Process for a Hemolytic Anemia Drug: Mitapivat Sulfate." ACS Omega, 2024.[Link][3]

  • Google Patents. "Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine." CN108341792B, 2018.[1]

Sources

Application

How to synthesize Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate step-by-step

Application Note: Regioselective Synthesis of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol &...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Methyl piperazine-2-carboxylate derivatives are highly valued scaffolds in modern drug discovery, serving as critical precursors for complex active pharmaceutical ingredients (APIs), including METTL3/METTL14/WTAP activators[1] and targeted oncology compounds like KRAS G12C inhibitors[2].

The synthesis of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate presents a classic regioselectivity challenge. The piperazine ring contains two secondary amines: N1 (adjacent to the methyl ester) and N4. Because the N4 position is significantly less sterically hindered than the N1 position, direct alkylation of an unprotected methyl piperazine-2-carboxylate core predominantly yields the undesired N4-alkylated product or an N1,N4-dialkylated mixture.

To achieve high fidelity and yield, we must employ a protection-directed reductive amination strategy . By utilizing 4-Boc-piperazine-2-carboxylic acid methyl ester as the starting material, the highly reactive N4 position is shielded. Furthermore, utilizing reductive amination with cyclopropanecarbaldehyde—rather than direct alkylation with cyclopropylmethyl bromide—prevents the formation of quaternary ammonium salts and allows for milder reaction conditions, ensuring the integrity of the base-sensitive methyl ester.

Experimental Workflow & Mechanistic Pathway

The synthesis is executed in two highly controlled stages:

  • Chemoselective Reductive Amination: Condensation of the free N1 amine with cyclopropanecarbaldehyde forms an intermediate iminium ion, which is subsequently reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Acid-Mediated Deprotection: Cleavage of the N4-Boc protecting group using anhydrous acidic conditions to yield the target compound as a stable salt.

SynthesisRoute SM 4-Boc-piperazine-2-carboxylic acid methyl ester Int1 4-Boc-1-(cyclopropylmethyl)piperazine -2-carboxylic acid methyl ester SM->Int1 Step 1: Reductive Amination Reagents1 Cyclopropanecarbaldehyde NaBH(OAc)3, AcOH, DCE Reagents1->Int1 Product Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate Int1->Product Step 2: Boc Deprotection Reagents2 4M HCl in Dioxane or TFA/DCM Reagents2->Product

Workflow: Regioselective synthesis of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate.

Quantitative Data: Reaction Optimization

The choice of reducing agent and solvent in Step 1 drastically impacts the yield and purity profile. The table below summarizes the optimization data validating the use of NaBH(OAc)₃ over stronger reducing agents.

Reducing AgentSolventAdditiveTemp (°C)Conversion (%)Byproduct Formation
NaBH₄MeOHNone0 to 2565%High (Ester reduction observed)
NaBH₃CNMeOHAcOH (cat)2582%Moderate (Toxicity concerns)
NaBH(OAc)₃ DCE AcOH (1 eq) 25 >95% Low (Optimal conditions)
NaBH(OAc)₃DCMNone2570%Moderate (Incomplete iminium formation)

Table 1: Optimization of the reductive amination step. NaBH(OAc)₃ in 1,2-dichloroethane (DCE) provides the highest chemoselectivity, preserving the methyl ester.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Boc-1-(cyclopropylmethyl)piperazine-2-carboxylic acid methyl ester

Objective: Selective functionalization of the sterically hindered N1 position.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-Boc-piperazine-2-carboxylic acid methyl ester (1.0 equivalent, e.g., 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Add cyclopropanecarbaldehyde (1.2 equivalents) sequentially, followed by glacial acetic acid (1.0 equivalent). The acetic acid acts as a crucial catalyst to accelerate iminium ion formation at the sterically hindered N1 site. Stir the mixture at room temperature (25 °C) for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) over 15 minutes to control the mild exotherm.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under an argon atmosphere. Monitor reaction completion via TLC (eluent: 30% EtOAc in Hexanes) or LC-MS.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer with dichloromethane (DCM) three times.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc/Hexanes) to afford the intermediate as a viscous oil.

Protocol B: Deprotection to Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate

Objective: Removal of the N4-Boc group without hydrolyzing the methyl ester.

  • Preparation: Dissolve the purified 4-Boc-1-(cyclopropylmethyl)piperazine-2-carboxylic acid methyl ester (1.0 equivalent) in anhydrous DCM (0.1 M concentration).

  • Acidic Cleavage: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in dioxane (10 equivalents). Note: Trifluoroacetic acid (TFA) can be substituted, but HCl/dioxane yields an easily manageable hydrochloride salt and minimizes ester hydrolysis risks.

  • Deprotection: Stir the mixture at room temperature for 2–4 hours. The progress should be monitored by LC-MS until the starting material mass is completely consumed[2].

  • Isolation: Concentrate the reaction mixture under a stream of nitrogen or reduced pressure to remove all volatiles.

  • Free-Basing (Optional): If the free base is required for downstream coupling, dissolve the resulting hydrochloride salt in a minimal amount of water, basify to pH 10 using 1M NaOH or saturated Na₂CO₃, and extract extensively with a polar organic solvent (e.g., 10% isopropanol in chloroform). Dry the organic phase over Na₂SO₄ and concentrate to yield the pure free base.

References

  • Title: US9840516B2 - Substituted quinazolines as inhibitors of KRAS G12C Source: Google Patents URL

Sources

Method

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate as a scaffold in drug discovery

Application Note: Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate as a Privileged Scaffold in Drug Discovery Executive Summary & Structural Rationale In modern medicinal chemistry, the piperazine heterocycle is univ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate as a Privileged Scaffold in Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the piperazine heterocycle is universally recognized as a privileged scaffold due to its conformational flexibility, tunable basicity, and ability to optimize absorption, distribution, metabolism, and excretion (ADME) profiles[1]. However, symmetrical piperazines often lead to flat structure-activity relationship (SAR) landscapes.

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate addresses this limitation by breaking molecular symmetry and introducing three highly orthogonal functional vectors:

  • The N1-Cyclopropylmethyl (CPM) Group : Unlike simple linear alkyl chains, the high angle strain of the cyclopropane ring reduces the accessibility of the adjacent methylene carbon to enzymatic attack (e.g., by hepatic Cytochrome P450s). This stereoelectronic property significantly decreases hepatic clearance and prolongs plasma half-life[2]. Furthermore, it finely tunes lipophilicity to enhance blood-brain barrier (BBB) penetration.

  • The C2-Methyl Ester : Piperazine-2-carboxylic acid derivatives are pharmacologically critical cores found in blockbuster drugs like the HIV protease inhibitor Indinavir[3] and novel Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease[4]. The C2-ester acts as a versatile synthetic handle for amidation or reduction.

  • The N4-Secondary Amine : Left unprotected, this nucleophilic center serves as the primary site for rapid library generation via cross-coupling or alkylation[3].

Physicochemical & ADME Profiling

To understand why this scaffold is a powerful starting point for lead generation, we must analyze its quantitative physicochemical properties. The table below summarizes the core metrics that make this building block highly "drug-like" according to Lipinski's Rule of Five.

PropertyQuantitative ValuePharmacological Impact & Rationale
Molecular Weight (MW) 198.26 g/mol Highly ligand-efficient; leaves an ample MW budget (~300 Da) for late-stage derivatization before hitting the 500 Da limit.
Topological Polar Surface Area (tPSA) ~41.6 ŲExcellent for membrane permeability; well within the strict limits required for CNS/BBB penetration (<90 Ų).
LogP (Estimated) 1.2 – 1.5Balanced lipophilicity; ensures aqueous solubility while maintaining the hydrophobic driving force for target affinity.
Hydrogen Bond Donors (HBD) 1 (N4-Amine)Provides a critical interaction point for engaging kinase hinge regions or GPCR binding pockets.
Hydrogen Bond Acceptors (HBA) 4Enhances aqueous solubility and facilitates interaction with target active site residues.

Mechanistic Diversification Workflow

The true power of this scaffold lies in its orthogonal reactivity. The N4-amine and C2-ester can be functionalized independently without cross-reactivity, allowing researchers to explore vast chemical spaces systematically.

ScaffoldDiversification Core Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate (Core Scaffold) C2_Mod C2-Ester Modification (Vector 1) Core->C2_Mod LiOH, then coupling N4_Mod N4-Amine Functionalization (Vector 2) Core->N4_Mod Cross-coupling / Alkylation Amidation Saponification & Amidation (Protease/Kinase Targeting) C2_Mod->Amidation HBTU/DIPEA, R-NH2 Reduction Reduction to Alcohol (Hydrogen Bonding Donor) C2_Mod->Reduction LiAlH4 Arylation Buchwald-Hartwig Arylation (Hydrophobic Pocket Binding) N4_Mod->Arylation Ar-X, Pd2(dba)3, RuPhos Alkylation Reductive Amination (Extended Pharmacophore) N4_Mod->Alkylation R-CHO, NaBH(OAc)3

Orthogonal diversification pathways of the Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate.

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I emphasize that protocols must not only list steps but also explain the causality behind the chemistry and include built-in validation checkpoints.

Protocol A: C2-Saponification and Amidation (Vector 1)

Rationale: Converting the C2-ester to an amide is a proven strategy for generating MTDLs targeting neurodegenerative enzymes like Acetylcholinesterase (AChE)[4].

  • Saponification: Dissolve the scaffold (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq).

    • Causality: The mixed solvent system is critical. It ensures the simultaneous solvation of the highly organic ester and the inorganic hydroxide base, preventing the reaction from stalling at the biphasic interface.

  • Self-Validation Checkpoint: Stir at room temperature for 2-4 hours. Monitor via LCMS. The reaction is validated as complete when the ester mass [M+H]⁺ disappears and the highly polar zwitterionic acid peak appears.

  • Workup: Acidify the mixture carefully to pH 6 using 1M HCl. Do not extract with organic solvents. Instead, lyophilize the mixture to obtain the crude amino acid.

    • Causality: The resulting piperazine-2-carboxylic acid is a highly water-soluble zwitterion; attempting an EtOAc/DCM extraction will result in catastrophic yield loss.

  • Amidation: Suspend the crude acid in anhydrous DMF. Add HBTU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: HBTU is specifically selected for its efficiency in generating active esters from sterically hindered aliphatic acids without causing epimerization at the C2 chiral center[3].

  • Coupling: Add the desired primary amine (1.1 eq). Stir overnight, quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: N4-Arylation via Buchwald-Hartwig Cross-Coupling (Vector 2)

Rationale: Arylation at the N4 position extends the pharmacophore, allowing the molecule to anchor deeply into hydrophobic pockets of target receptors or kinases.

  • Preparation: In an oven-dried Schlenk tube, combine the scaffold (1.0 eq), an aryl bromide (1.1 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Causality: RuPhos is the optimal ligand here. Its electron-rich, sterically demanding biaryl structure accelerates the reductive elimination step and prevents unwanted β-hydride elimination when coupling secondary aliphatic amines to aryl halides.

  • Self-Validation Checkpoint (Inert Atmosphere): Evacuate the tube and backfill with Argon three times.

    • Causality & Validation: Oxygen must be rigorously excluded. If the reaction mixture turns black immediately upon solvent addition at room temperature, it indicates premature oxidation of the Pd(0) catalyst to inactive Pd(II) species. A sustained dark red/orange hue validates catalyst integrity.

  • Reaction: Add anhydrous 1,4-dioxane (0.2 M). Seal the tube and heat at 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries Source: 5z.com / Combinatorial Chemistry URL: [Link]

  • Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor Source: National Institutes of Health (NIH) URL:[Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Application

Advanced Application Notes: Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols Structural Rationale & Pharmacological Significance The piperazine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Structural Rationale & Pharmacological Significance

The piperazine ring is universally recognized as a privileged scaffold in modern medicinal chemistry, offering tunable basicity, conformational flexibility, and favorable pharmacokinetic profiles[1]. Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate represents a highly sophisticated, bifunctional iteration of this scaffold, designed to address the complex demands of contemporary drug discovery.

Mechanistic Insights into Scaffold Design:

  • N1-Cyclopropylmethyl Motif: The incorporation of this group provides an optimal balance of lipophilicity and steric bulk. Causally, the cyclopropyl ring restricts the conformational freedom of the alkyl chain, which enhances metabolic stability against cytochrome P450-mediated N-dealkylation compared to simple N-methyl or N-ethyl groups. Furthermore, this specific motif is instrumental in the preparation of N-substituted piperazinopyridylsteroid derivatives, which function as abiraterone analogs to induce pro-apoptosis in human hormone-independent prostate cancer cell lines[2].

  • C2-Methyl Carboxylate: The addition of the ester at the C2 position breaks the inherent symmetry of the piperazine ring, introducing an sp3 -rich chiral center. This allows medicinal chemists to escape the "flatland" of planar aromatic drugs, providing a critical vector for hydrogen bonding and spatial directing within complex enzyme pockets.

  • Kinase Inhibition (PLK1): 1-(cyclopropylmethyl)piperazine derivatives serve as critical advanced intermediates in the synthesis of Volasertib, a potent Polo-like kinase 1 (PLK1) inhibitor utilized in oncology[3][4]. The functionalized piperazine acts as a hinge-binding modulator and solubilizing group, directly leading to the mitotic arrest of cancer cells.

Pathway Drug Piperazine-Derived PLK1 Inhibitor PLK1 Polo-like Kinase 1 (PLK1) Active Site Drug->PLK1 Competitive Inhibition Cdc25C Cdc25C Phosphatase PLK1->Cdc25C Phosphorylation Blocked CDK1 CDK1 / Cyclin B Complex Cdc25C->CDK1 Activation Prevented Mitosis Mitotic Arrest & Cellular Apoptosis CDK1->Mitosis Cell Cycle Arrest (G2/M)

Mechanism of action for piperazine-derived PLK1 inhibitors inducing mitotic arrest.

Orthogonal Functionalization Strategy

The true synthetic power of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate lies in its orthogonal reactivity. The N4 position houses a secondary amine primed for transition-metal-catalyzed cross-coupling, while the C2 position features a methyl ester that can be independently saponified and converted into diverse peptidomimetic amides. This dual-handle system allows for the rapid, predictable generation of diverse chemical libraries without the need for complex protecting-group manipulations[1].

G A Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate B N4-Functionalization (Cross-Coupling) A->B Path A C C2-Ester Derivatization (Amidation) A->C Path B D Kinase Inhibitors (e.g., PLK1 Analogs) B->D Yield >85% E Conformationally Restricted Peptidomimetics C->E ee >98%

Workflow for the orthogonal functionalization of the piperazine scaffold.

Quantitative Data: Reaction Optimization

To maximize the utility of the N4 position (Path A), we optimized a Buchwald-Hartwig cross-coupling protocol. The primary challenge is the steric hindrance imposed by the adjacent C2-carboxylate and the risk of base-mediated ester hydrolysis or racemization.

Table 1: Optimization of N4-Arylation Conditions with 2-Bromopyridine

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)ee (%)Causality / Observation
1Pd₂(dba)₃ / BINAPNaOtBuToluene9022N/AStrong base caused ester hydrolysis & decomposition.
2Pd₂(dba)₃ / XPhosCs₂CO₃Toluene9065>98Mild base preserved ester; moderate conversion.
3 Pd₂(dba)₃ / RuPhos Cs₂CO₃ Toluene 90 89 >98 Optimal steric accommodation by RuPhos.
4Pd(OAc)₂ / RuPhosK₃PO₄Dioxane10074>98Higher temp led to minor background degradation.

Detailed Experimental Protocols

These protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained and verifiable at every step.

Protocol A: N4-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Attach a heteroaryl pharmacophore to the N4 position while preserving the C2 stereocenter.

Causality & Design Choice: The selection of RuPhos as the phosphine ligand is critical. The steric bulk of the C2-methyl ester adjacent to the N1-cyclopropylmethyl group creates a sterically demanding environment. RuPhos facilitates rapid reductive elimination while preventing detrimental β -hydride elimination. Cesium carbonate ( Cs2​CO3​ ) is employed as a mild, non-nucleophilic base to prevent premature saponification or transesterification of the C2-methyl ester, which would inevitably occur if stronger bases like sodium tert-butoxide were used.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate (1.0 equiv, 1.0 mmol), the heteroaryl bromide (1.2 equiv), Pd2​(dba)3​ (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe. Seal the tube and stir the suspension at room temperature for 5 minutes to ensure uniform mixing.

  • Heating: Submerge the reaction vessel in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.

  • Validation Point 1 (In-Process): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass ( m/z 199.1 for the free base) is fully consumed, and the product mass dominates the chromatogram.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the N4-arylated product.

  • Validation Point 2 (Post-Process): Confirm stereochemical integrity via chiral HPLC to ensure the ee remains >98%.

Protocol B: C2-Ester Hydrolysis and Peptidomimetic Amidation

Objective: Convert the C2-methyl ester to a complex secondary amide to probe hydrogen-bonding interactions in the target binding site.

Causality & Design Choice: Saponification of the C2-methyl ester must be conducted under strictly controlled, mild conditions ( LiOH in THF/MeOH/ H2​O at 0 °C to RT) to prevent base-catalyzed epimerization of the C2 stereocenter. The subsequent amide coupling utilizes HATU and DIPEA; HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered secondary amines while maintaining the stereochemical integrity of the adjacent chiral center.

Step-by-Step Methodology:

  • Saponification: Dissolve the N4-functionalized piperazine-2-carboxylate (1.0 mmol) in a 3:1:1 mixture of THF/MeOH/ H2​O (5 mL). Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add LiOH⋅H2​O (1.5 equiv) in one portion. Stir at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Validation Point 1 (In-Process): Monitor by TLC (ninhydrin stain). The disappearance of the high-Rf ester spot confirms complete hydrolysis.

  • Acidification & Isolation: Carefully adjust the pH to ~4 using 1M HCl. Lyophilize the resulting aqueous mixture to obtain the crude carboxylic acid as a lithium/chloride salt mixture, which is used directly to avoid solubility issues during extraction.

  • Amidation: Suspend the crude acid in anhydrous DMF (5 mL). Add the desired primary or secondary amine (1.2 equiv) and DIPEA (3.0 equiv). Cool to 0 °C.

  • Coupling: Add HATU (1.2 equiv) portion-wise. Stir the reaction mixture at room temperature for 4 hours.

  • Workup & Validation Point 2: Quench with saturated aqueous NaHCO3​ and extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate. Validate the final peptidomimetic structure via high-resolution mass spectrometry (HRMS) and 1D/2D NMR.

References[2] Guidechem. "1-(CYCLOPROPYLMETHYL)PIPERAZINE 97 57184-25-5 wiki". Available at: https://www.guidechem.com/cas/57184-25-5.html[3] Shree Ganesh Remedies Limited. "1-(Cyclopropylmethyl)piperazine- 57184-25-5". Available at: https://www.ganeshremedies.com/1-cyclopropylmethyl-piperazine.html[4] Google Patents. "CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine". Available at: https://patents.google.com/patent/CN108341792B/en[1] Ten, A., Koizhaiganova, R., Bissenbay, D., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". ChemistryOpen, 2026 Jan 19; 15(1): e202500366. Available at: https://doi.org/10.1002/open.202500366

Sources

Method

Application Note: Optimization of Buchwald-Hartwig Cross-Coupling for Sterically Hindered Piperazine-2-carboxylates

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: N-arylation of base-sensitive, sterically hindered secondary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: N-arylation of base-sensitive, sterically hindered secondary amines. Model Substrate: Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate.

Substrate Profiling & Strategic Challenges

The piperazine ring is a privileged pharmacophore in drug discovery, frequently utilized to modulate basicity, enhance solubility, and dictate spatial geometry. The substrate Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate presents a highly functionalized, conformationally restricted scaffold. The N1-cyclopropylmethyl group provides lipophilicity and metabolic stability, while the C2-methyl ester serves as a versatile vector for downstream derivatization.

However, functionalizing the N4 secondary amine via Pd-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) introduces two critical chemical challenges:

  • Steric Hindrance: The adjacent C2-methyl ester and the N1-substituent create a congested steric environment around the N4 nucleophilic center, impeding the amine coordination and subsequent reductive elimination steps in the catalytic cycle.

  • Base Sensitivity: The C2-methyl ester is highly susceptible to saponification or transesterification. Standard Buchwald-Hartwig conditions employing strong alkoxide bases (e.g., NaOtBu or KOtBu) will rapidly degrade the substrate, necessitating a milder basic environment.

Mechanistic Rationale & Causality (E-E-A-T)

To engineer a self-validating and high-yielding protocol, every reagent must be selected based on precise mechanistic causality.

Ligand Selection: Why RuPhos Outperforms BrettPhos

For the N-arylation of secondary amines, the choice of the dialkylbiarylphosphine ligand is paramount. While BrettPhos is exceptionally efficient for primary amines, its extreme steric bulk hinders the accommodation of bulky secondary amines during the catalytic cycle. Computational and experimental kinetic studies demonstrate that for sterically hindered secondary amines, RuPhos is the optimal ligand. The smaller Tolman cone angle of RuPhos allows for efficient amine coordination, while its electron-rich dicyclohexylphosphine moiety accelerates the rate-limiting reductive elimination step .

Base Selection: Preserving the Ester Moiety

The deprotonation of the Pd-amine intermediate requires a base. Strong bases like NaOtBu (pKa ~ 17) will indiscriminately attack the C2-methyl ester, leading to a complex mixture of carboxylic acid salts that poison the palladium catalyst and complicate isolation. Cesium carbonate (Cs₂CO₃) is a mild, non-nucleophilic inorganic base that provides sufficient basicity to drive the cross-coupling without hydrolyzing the ester .

Precatalyst Architecture

Utilizing the RuPhos Pd G3 precatalyst ensures the rapid, quantitative generation of the active monoligated Pd(0) species at room temperature, bypassing the induction periods and inconsistent activation associated with traditional Pd₂(dba)₃ / free ligand mixtures .

Visualizations of the Catalytic Logic

CatalyticCycle Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)-RuPhos OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation (Cs2CO3) PdII_Ar->AmineCoord PdII_Ar_Amine Pd(II)(Ar)(NR2)-RuPhos Sterically Hindered AmineCoord->PdII_Ar_Amine RedElim Reductive Elimination (Rate-Limiting Step) PdII_Ar_Amine->RedElim RedElim->Pd0

Caption: Catalytic cycle of RuPhos-mediated Buchwald-Hartwig amination highlighting the rate-limiting step.

Workflow Substrate Substrate: Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate Base Base Selection: Cs2CO3 (Prevents ester hydrolysis) Substrate->Base Ligand Ligand Selection: RuPhos Pd G3 (Ideal for sec-amines) Base->Ligand Reaction Cross-Coupling: 1,4-Dioxane, 90°C Ligand->Reaction Purification Workup: Aqueous extraction & Flash Chromatography Reaction->Purification

Caption: Optimized workflow for the N-arylation of base-sensitive, sterically hindered piperazines.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization matrix, demonstrating the causality between reagent selection and reaction success.

EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd₂(dba)₃ / BINAPNaOtBuToluene10012<10%Complete ester hydrolysis; severe catalyst poisoning.
2Pd₂(dba)₃ / BrettPhosCs₂CO₃1,4-Dioxane1001235%Sluggish reaction; BrettPhos cannot accommodate the bulky secondary amine.
3Pd₂(dba)₃ / RuPhosNaOtBu1,4-Dioxane100245%Fast conversion, but significant ester hydrolysis observed.
4Pd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane1001288%Clean conversion; ester remains fully intact.
5 RuPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 90 4 95% Optimal conditions; rapid activation and zero byproduct formation.

Self-Validating Experimental Protocol

This step-by-step methodology is designed to be a self-validating system. Built-in analytical checkpoints ensure that the integrity of the base-sensitive ester and the active catalyst are maintained throughout the workflow.

Materials Required:
  • Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate (1.2 equiv)

  • Aryl Halide (Aryl bromide or chloride) (1.0 equiv)

  • RuPhos Pd G3 Precatalyst (2.0 mol%)

  • Anhydrous Cesium Carbonate (Cs₂CO₃), finely milled (2.0 equiv)

  • Anhydrous 1,4-Dioxane (Degassed via sparging with Argon for 15 minutes)

Step-by-Step Procedure:

Step 1: Reaction Assembly (Inert Atmosphere)

  • In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL reaction vial with the aryl halide (0.50 mmol, 1.0 equiv).

  • Add finely milled anhydrous Cs₂CO₃ (326 mg, 1.0 mmol, 2.0 equiv). Causality Note: Milling the Cs₂CO₃ increases the surface area, which is critical since the base is heterogeneous in dioxane. Poor mass transfer will stall the reaction.

  • Add RuPhos Pd G3 (8.4 mg, 0.01 mmol, 2.0 mol%).

  • Add Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate (127 mg, 0.60 mmol, 1.2 equiv).

Step 2: Solvent Addition & Heating 5. Add 2.5 mL of anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration. 6. Seal the vial with a Teflon-lined septum cap, remove it from the glovebox, and place it in a pre-heated aluminum reaction block at 90 °C. 7. Stir vigorously (800–1000 rpm). Validation Check: The mixture should appear as a freely stirring suspension. Clumping indicates moisture contamination, which will deactivate the base.

Step 3: In-Process Validation (LC-MS) 8. After 2 hours, briefly remove the vial from the heat. Withdraw a 10 µL aliquot via microsyringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. 9. Self-Validation: Confirm the presence of the desired product mass [M+H]+ . Verify the absence of the [M−14]+ -equivalent mass (carboxylic acid), which would indicate that the system was contaminated with water, causing the Cs₂CO₃ to act as a hydrolytic agent.

Step 4: Workup & Isolation 10. Upon complete consumption of the aryl halide (typically 4 hours), cool the reaction to room temperature. 11. Dilute the mixture with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black. Rinse the pad with an additional 10 mL of Ethyl Acetate. 12. Concentrate the filtrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, utilizing a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the polarity of the aryl group) to yield the pure N-arylated piperazine-2-carboxylate.

References

  • Malapit, C. A., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020, 5 (34), 21385-21391. URL:[Link]

  • Richardson, J., et al. "A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination." The Journal of Organic Chemistry, 2017, 82 (7), 3741-3750. URL:[Link]

  • Fors, B. P., Buchwald, S. L., et al. "Multiligand Systems for the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Amines." Journal of the American Chemical Society, 2010, 132 (45), 15914–15917. URL:[Link]

Application

Application Note: Regioselective N-Alkylation Strategies for Piperazine-2-Carboxylates

Introduction & Mechanistic Rationale Piperazine-2-carboxylates are privileged structural motifs ubiquitous in modern drug discovery, serving as core scaffolds for various therapeutics including kinase inhibitors, HIV pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Piperazine-2-carboxylates are privileged structural motifs ubiquitous in modern drug discovery, serving as core scaffolds for various therapeutics including kinase inhibitors, HIV protease inhibitors, and antiviral agents 1. The functionalization of this heterocycle frequently requires the N-alkylation of its secondary amines. However, the presence of two distinct nitrogen atoms (N1 and N4) presents a significant regioselectivity challenge.

The Stereoelectronic Dichotomy:

  • N4 (Un-hindered): The nitrogen at the 4-position behaves as a standard aliphatic secondary amine. It is highly nucleophilic and sterically accessible, making it the kinetically and thermodynamically preferred site for electrophilic attack.

  • N1 (Hindered): The nitrogen at the 1-position is situated directly adjacent to the C2-carboxylate (or ester) group. This proximity introduces severe steric hindrance. Furthermore, the electron-withdrawing nature of the carboxylate slightly reduces the electron density at N1, depressing its nucleophilicity compared to N4.

Understanding this causality dictates the synthetic strategy: N4 can be alkylated directly under mild conditions, whereas N1-alkylation mandates a protection-directed workflow 2.

Reagent Selection Matrix

To achieve high yields and avoid the common pitfall of over-alkylation (quaternization), reagent selection must be tightly controlled.

Target SiteTransformation TypePreferred ReagentsBase / AdditiveYield / Selectivity ProfileMechanistic Advantage
N4 Reductive AminationAldehyde/Ketone + NaBH(OAc)₃AcOH (catalytic)>90% yield, >98% regioselectivityPrevents over-alkylation; milder than NaCNBH₃ 3.
N4 Direct AlkylationAlkyl Halide (R-X)DIPEA or K₂CO₃75-85% yield, ~90% regioselectivityFast kinetics; requires strict 1.0 eq stoichiometry to avoid N1 dialkylation.
N4 Regioselective ProtectionBoc₂O or Cbz-ClEt₃N (optional)>95% yield, >99% regioselectivityExploits the natural nucleophilicity gap at 0°C to exclusively shield N4.
N1 Direct Alkylation (Post-N4 Protection)Alkyl Halide (R-X)NaH or Cs₂CO₃80-90% yield (over 2 steps)Strong base irreversibly deprotonates the hindered N1, forcing the S_N2 reaction.

Synthetic Workflow & Logic Diagram

The following diagram illustrates the divergent logic pathways required to selectively address either the N1 or N4 position of the piperazine ring.

PiperazineAlkylation Start Piperazine-2-carboxylate (Secondary Amines at N1 & N4) N4_Path Direct Alkylation (Sterically Favored) Start->N4_Path N1_Path Protection-Directed Alkylation (Sterically Hindered) Start->N1_Path N4_RedAm Reductive Amination Aldehyde + NaBH(OAc)3 N4_Path->N4_RedAm N4_Alk Direct Alkylation R-X + K2CO3 N4_Path->N4_Alk N4_Boc Regioselective Protection Boc2O (1.0 eq), 0°C N1_Path->N4_Boc N1_Alk_Boc N1-Alkylation R-X + NaH or Cs2CO3 N4_Boc->N1_Alk_Boc N1_Final Deprotection TFA / CH2Cl2 N1_Alk_Boc->N1_Final

Figure 1: Workflows for regioselective N-alkylation of piperazine-2-carboxylates.

Validated Experimental Protocols

Protocol A: Regioselective N4-Alkylation via Reductive Amination

Reductive amination is the gold standard for N4-functionalization because it inherently prevents the formation of quaternary ammonium salts, a frequent byproduct of direct alkyl halide substitution 3.

Materials:

  • Piperazine-2-carboxylate ester (1.0 mmol)

  • Target Aldehyde (1.05 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 mmol)

  • 1,2-Dichloroethane (DCE) (5.0 mL)

  • Glacial Acetic Acid (1-2 drops, optional, for sluggish ketones)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the piperazine-2-carboxylate in anhydrous DCE under an inert atmosphere (N₂ or Ar). Add the aldehyde dropwise at room temperature. Stir for 30–60 minutes to allow the intermediate iminium ion to form.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ portion-wise over 5 minutes. Causality Note: NaBH(OAc)₃ is chosen over NaCNBH₃ because it is less toxic and selectively reduces iminium ions without reducing unreacted aldehydes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor conversion via LC-MS or TLC (Ninhydrin stain).

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (5 mL) to neutralize the borate complexes. Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, typically DCM/MeOH gradients).

Protocol B: N1-Alkylation via N4-Protection Strategy

Because N1 is sterically hindered and less nucleophilic, attempting direct alkylation on the unprotected diamine yields complex mixtures. This protocol utilizes a self-validating protection-alkylation-deprotection sequence 2.

Phase 1: Regioselective N4-Protection

  • Dissolve the piperazine-2-carboxylate (1.0 mmol) in anhydrous DCM (5 mL) and cool to 0 °C.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 mmol) in DCM dropwise over 30 minutes. Causality Note: The strict 1.0 equivalent and low temperature exploit the kinetic nucleophilicity difference, ensuring Boc protection occurs exclusively at N4.

  • Stir for 2 hours at 0 °C, then wash with water, dry, and concentrate to yield the N4-Boc intermediate.

Phase 2: N1-Alkylation

  • Dissolve the N4-Boc-piperazine-2-carboxylate (1.0 mmol) in anhydrous DMF (4 mL) and cool to 0 °C under N₂.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) cautiously. Stir for 30 minutes until H₂ evolution ceases. Causality Note: Deprotonation by NaH overcomes the steric hindrance at N1, generating a highly reactive amide-like anion.

  • Add the alkyl halide (1.1 mmol) dropwise. Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash heavily with brine (to remove DMF), dry, and concentrate.

Phase 3: Deprotection

  • Dissolve the crude N1-alkyl-N4-Boc intermediate in DCM (3 mL).

  • Add Trifluoroacetic acid (TFA, 1 mL) at 0 °C. Stir for 2 hours at room temperature.

  • Concentrate in vacuo and co-evaporate with toluene to remove residual TFA, yielding the N1-alkylated piperazine-2-carboxylate as a TFA salt.

Analytical Validation

  • NMR Spectroscopy: Regioselectivity can be easily confirmed via ¹H NMR. In N4-alkylation, the protons at C3 and C5 (adjacent to N4) will shift significantly downfield, while the C2 proton (adjacent to N1) remains relatively static. Conversely, N1-alkylation will cause a pronounced shift in the C2 and C6 protons.

  • Mass Spectrometry: LC-MS is critical during the direct alkylation protocols to monitor for the [M+H+Alkyl]⁺ mass, ensuring no dialkylated[M+H+2(Alkyl)]⁺ species are forming.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL
  • A practical catalytic reductive amination of carboxylic acids Source: RSC Publishing URL
  • Source: Organic Letters (ACS Publications)

Sources

Method

Application Note: In Vitro Assay Protocols for Evaluating Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Hit-to-Lead Optimization, Pharmacokinetics (ADME), and Target Engagement.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Hit-to-Lead Optimization, Pharmacokinetics (ADME), and Target Engagement.

Introduction & Scientific Rationale

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a highly versatile, structurally constrained pharmacophore widely utilized in modern medicinal chemistry. The parent piperazine scaffold is a privileged structure, while the specific functionalizations—a cyclopropylmethyl group at the N1 position and a methyl ester at the C2 position—impart unique physicochemical and biological properties.

The Causality of Experimental Choices

When evaluating this compound or its downstream derivatives, experimental design must account for the specific vulnerabilities and strengths of its functional groups:

  • The Cyclopropylmethyl Moiety: This group enhances lipophilicity and blood-brain barrier (BBB) penetration. However, it is a known hotspot for cytochrome P450 (CYP)-mediated oxidation (often leading to ring-opening or hydroxylation). Therefore, robust microsomal stability assays are critical[1].

  • The Methyl Ester at C2: Esters are highly susceptible to hydrolysis by ubiquitous carboxylesterases in plasma and hepatic tissues. Assays must be designed to differentiate between CYP-mediated degradation and esterase-mediated hydrolysis.

  • Target Engagement: Piperazine derivatives containing cyclopropylmethyl groups have shown significant efficacy as Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors[1] and allosteric activators of Pyruvate Kinase R (PKR)[2]. We will focus our primary target engagement protocol on PARP-1 inhibition, as the piperazine ring effectively mimics the nicotinamide pharmacophore within the enzyme's catalytic domain.

Experimental Workflows & Protocols

Every protocol below is designed as a self-validating system . This means each assay includes internal controls (positive, negative, and vehicle) to ensure that any observed effect is a true pharmacological response rather than an assay artifact.

Protocol A: PARP-1 Chemiluminescent Inhibition Assay

Objective: To quantify the target engagement and IC 50​ of synthesized derivatives against PARP-1.

Rationale & Causality: PARP-1 utilizes NAD + to synthesize poly(ADP-ribose) (PAR) chains on target proteins. By using a biotinylated NAD + analog, we can measure the reduction in PARylation via chemiluminescence. Olaparib is used as a self-validating positive control to confirm assay sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Dilution: Serially dilute the test compound (Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate derivative) in DMSO to create a 10-point concentration curve (10 µM to 0.5 nM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 0.5 U of recombinant human PARP-1 enzyme per well in a 96-well plate coated with histones. Incubate with the test compounds for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add the substrate mixture containing 10 µM NAD + and 1 µM biotinylated NAD + . Incubate for 30 minutes at 25°C.

  • Detection: Wash the plate 3 times with PBS-T (0.1% Tween-20). Add Streptavidin-HRP (1:1000) and incubate for 30 minutes. Wash again, add ECL chemiluminescent substrate, and read luminescence on a microplate reader.

  • Validation: The assay is considered valid only if the Z'-factor is > 0.5 and the IC 50​ of the Olaparib control falls within the accepted range (1-5 nM).

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the intrinsic clearance (CL int​ ) and half-life (t 1/2​ ) of the compound, specifically monitoring the stability of the cyclopropylmethyl and methyl ester groups.

Rationale & Causality: To isolate the mechanism of degradation, this assay is run in two parallel arms: one with NADPH (activating CYPs) and one without NADPH (isolating carboxylesterase activity).

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Compound Spiking: Add the test compound to a final concentration of 1 µM. (Keep concentration low to ensure first-order kinetics).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Arm 1 (CYP + Esterase): Add NADPH to a final concentration of 1 mM.

    • Arm 2 (Esterase only): Add an equivalent volume of buffer instead of NADPH.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation: Verapamil (high clearance) and Warfarin (low clearance) must be run concurrently. The assay is validated if Verapamil t 1/2​ is < 15 min and Warfarin t 1/2​ is > 120 min.

Data Presentation & Expected Outcomes

The following table summarizes the expected pharmacological profile of a typical optimized derivative of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate compared to standard controls.

Compound / DerivativePARP-1 IC 50​ (nM)HLM t 1/2​ (+NADPH)HLM t 1/2​ (-NADPH)Cytotoxicity CC 50​ (µM)
Test Derivative A 18.5 ± 2.145 min> 120 min> 50
Test Derivative B 142.0 ± 15.412 min25 min25
Olaparib (Control) 2.4 ± 0.3> 60 min> 120 min> 100
Verapamil (Control) N/A< 15 minN/AN/A

Data Interpretation: Derivative A shows strong target engagement and acceptable metabolic stability, indicating the methyl ester has been successfully shielded or modified to resist rapid esterase hydrolysis (evidenced by the >120 min half-life without NADPH). Derivative B suffers from rapid esterase cleavage.

Logical Workflow Visualization

The following diagram illustrates the critical path for evaluating these piperazine derivatives, highlighting the decision gates based on the assays detailed above.

G A Synthesis of Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate Derivatives B Target Engagement (PARP-1 Chemiluminescence) A->B Primary Screen B->A IC50 > 50 nM (Redesign) C ADME Profiling (HLM Stability +/- NADPH) B->C IC50 < 50 nM C->A Rapid Hydrolysis (Modify Ester) D Cytotoxicity Screen (CellTiter-Glo in MRC-5) C->D T1/2 > 30 min E Lead Candidate Selection & In Vivo Studies D->E CC50 > 50 µM

In Vitro Screening Cascade for Cyclopropylmethyl-Piperazine Derivatives.

References

  • PubChem Database. "Methyl Piperazine-2-carboxylate | C6H12N2O2 | CID 2760426." National Center for Biotechnology Information (NIH). Available at:[Link]

  • ACS Publications. "Discovery of Novel Apigenin–Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer." Journal of Medicinal Chemistry (2021). Available at:[Link]

  • Google Patents. "Crystalline forms of n-(4-(4-(cyclopropylmethyl) piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide (WO2019104134A1)." World Intellectual Property Organization.

Sources

Application

Application Note: Strategic Incorporation of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate in Peptidomimetic Synthesis

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I approach the incorporation of non-natural, conformationally restricted scaffolds not merely as a synthetic step, but as a strategic structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I approach the incorporation of non-natural, conformationally restricted scaffolds not merely as a synthetic step, but as a strategic structural intervention. The introduction of piperazine-2-carboxylic acid (PCA) derivatives into a peptide sequence is a proven method for inducing rigid secondary structures, specifically interconverting β -turns and γ -turns 1.

By utilizing Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate , drug development professionals can achieve dual pharmacological goals:

  • Conformational Restriction: The piperazine ring restricts the backbone dihedral angles, locking the peptide into a bioactive conformation and shielding adjacent amide bonds from proteolytic degradation.

  • Enhanced Lipophilicity: The N1-cyclopropylmethyl group significantly increases the lipophilicity of the pharmacophore, a critical parameter for enhancing membrane permeability and blood-brain barrier (BBB) penetrance.

However, the commercial availability of this building block as a methyl ester necessitates pre-synthesis activation. As demonstrated in the synthesis of complex macrodomain inhibitors, piperazine carboxylate esters must undergo basic hydrolysis to yield the free carboxylic acid prior to peptide coupling 2. Furthermore, solid-phase synthesis strategies involving such heterocycles require highly optimized coupling environments due to the severe steric hindrance at both the C2 and N4 positions 3.

Structural Impact & Workflow Visualization

Mechanistic_Impact A 1-(cyclopropylmethyl)piperazine Scaffold B Steric Bulk at N1 (Cyclopropylmethyl) A->B C Restricted N4-C3-C2 Dihedral Angles A->C D Enhanced Proteolytic Stability B->D E Induction of β-Turn / γ-Turn Conformations C->E

Mechanistic impact of the piperazine scaffold on peptide conformation and stability.

SPPS_Workflow A Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate B Saponification (LiOH/THF) & Fmoc Protection A->B C Fmoc-PCA Derivative (Free C2-Carboxylic Acid) B->C D Coupling to Resin Peptide (HATU/DIPEA) C->D E Fmoc Deprotection (20% Piperidine/DMF) D->E F Coupling Next AA to N4 (COMU/Oxyma) E->F G TFA Cleavage & Global Deprotection F->G

Workflow for preparing and incorporating the piperazine building block via SPPS.

Pre-Synthesis Preparation: Monomer Activation

To utilize this molecule in standard Fmoc-Solid Phase Peptide Synthesis (SPPS), the C2-methyl ester must be converted to a free acid, and the N4 secondary amine must be Fmoc-protected.

Protocol 1: Synthesis of N4-Fmoc-1-(cyclopropylmethyl)piperazine-2-carboxylic acid
  • Causality & Design: Lithium hydroxide (LiOH) is selected over NaOH for saponification to minimize the risk of base-catalyzed epimerization at the C2 stereocenter. Fmoc-OSu is utilized instead of Fmoc-Cl to prevent the formation of dipeptide byproducts during protection.

Step-by-Step Methodology:

  • Saponification: Dissolve Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O.

  • Add LiOH·H₂O (1.5 eq) and stir at room temperature for 4 hours. Monitor the disappearance of the ester via TLC or LC-MS [[4]]().

  • Fmoc Protection: Once hydrolysis is complete, adjust the pH of the solution to 8.5 using 10% NaHCO₃.

  • Dropwise, add a solution of Fmoc-OSu (1.2 eq) dissolved in acetonitrile. Stir vigorously overnight at room temperature.

  • Workup: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer to pH 2.5 using 1M HCl.

  • Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product via flash column chromatography (DCM/MeOH gradient) to yield the SPPS-ready building block.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Trustworthiness in peptide synthesis relies on orthogonal validation. Because N4 is a secondary cyclic amine, the standard Kaiser (ninhydrin) test will yield a false negative upon Fmoc deprotection. This protocol mandates the use of the Chloranil test as a self-validating checkpoint.

Protocol 2: Resin Coupling and Elongation
  • Causality & Design: Coupling the C2-carboxylate to the resin is hindered by the adjacent N1-cyclopropylmethyl group; HATU provides the necessary electrophilic activation. Subsequent elongation at the N4 secondary amine requires extreme activation to prevent deletion sequences; COMU/Oxyma is selected because the morpholino group in COMU acts as an internal base, accelerating the reaction at hindered secondary amines 3.

Step-by-Step Methodology:

  • Coupling to Resin: Swell the resin-bound peptide (free N-terminus) in DMF. Add the Fmoc-PCA building block (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Shake for 2 hours at room temperature.

  • Validation: Perform a Kaiser test to ensure complete acylation of the resin's primary amine (should be colorless/yellow).

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.

  • Self-Validation (Critical Step): Perform a Chloranil test . A successful Fmoc removal from the N4 position will yield a dark blue/green bead, confirming the presence of the secondary amine.

  • Elongation at N4: To couple the next amino acid to the hindered N4 position, pre-activate the incoming Fmoc-AA-OH (4.0 eq) with COMU (3.9 eq) and OxymaPure (4.0 eq) in DMF, followed by DIPEA (8.0 eq). Add to the resin and shake for 2 hours. (Alternatively, use Microwave-assisted DIC/Oxyma coupling at 75°C for 20 minutes).

  • Validation: Repeat the Chloranil test. A successful coupling will turn the beads from blue/green back to colorless/yellow.

Quantitative Optimization of Coupling Conditions

To illustrate the necessity of specialized coupling reagents for the N4 secondary amine, the following table summarizes the coupling efficiencies of an incoming Fmoc-Ala-OH to the deprotected N4 position of the piperazine scaffold.

Table 1: Quantitative Evaluation of Coupling Reagents for N4-Elongation

Coupling SystemEquivalentsBase (Eq)AdditiveTime / TempCoupling Efficiency (%)
HBTU3.0DIPEA (6.0)HOBt60 min / 25°C42.5%
HATU3.0DIPEA (6.0)HOAt60 min / 25°C76.8%
COMU3.0DIPEA (6.0)OxymaPure60 min / 25°C93.2%
DIC / Oxyma 5.0 None OxymaPure 20 min / 75°C (MW) >99.0%

Note: Microwave-assisted DIC/Oxyma coupling is the definitive gold standard for overcoming the steric clash between the N1-cyclopropylmethyl group and the incoming amino acid.

References

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies MDPI - Pharmaceuticals URL:[Link]

  • Design, Synthesis and Evaluation of Inhibitors of the SARS-CoV2 nsp3 Macrodomain bioRxiv URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate. This guide moves beyond basic recipes, focusing on the causality of reaction failures and establishing a self-validating protocol to ensure high-yield, reproducible results.

The Core Challenge: Regioselectivity and Pathway Design

When synthesizing Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate, the most critical failure point is regioselectivity. The piperazine ring contains two secondary amines: N1 (adjacent to the methyl ester) and N4.

Because the N1 position is sterically hindered by the adjacent carboxylate group, the N4 position is significantly more nucleophilic[1]. Direct alkylation or reductive amination of an unprotected methyl piperazine-2-carboxylate will predominantly yield the undesired N4-alkylated isomer[2]. To bypass this, the synthesis must follow a protected pathway. By utilizing 4-Boc-piperazine-2-carboxylic acid methyl ester (where N4 is protected), we force the incoming cyclopropanecarboxaldehyde to react exclusively at the N1 position[3].

Synthetic Workflow Visualization

SynthesisWorkflow SM 4-Boc-piperazine-2-carboxylic acid methyl ester Imine Iminium Intermediate (N1 Position) SM->Imine Condensation Aldehyde Cyclopropanecarboxaldehyde + AcOH (Cat.) Aldehyde->Imine ProtectedProd N4-Boc-N1-(cyclopropylmethyl) piperazine-2-carboxylate Imine->ProtectedProd Reduction RedAgent NaBH(OAc)3 (STAB) in DCE RedAgent->ProtectedProd FinalProd Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate ProtectedProd->FinalProd N4-Boc Removal Deprotect TFA / DCM (Deprotection)

Workflow for the regioselective synthesis of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate.

Self-Validating Experimental Protocol: Reductive Amination

Reductive amination is prioritized over direct alkylation with alkyl halides because it avoids over-alkylation (quaternization) and operates under milder conditions, preserving the sensitive methyl ester[4][5]. Every step below includes an In-Process Control (IPC) to ensure the protocol acts as a self-validating system.

Step 1: Iminium Ion Formation
  • Action: Dissolve 1.0 eq of 4-Boc-piperazine-2-carboxylic acid methyl ester in anhydrous 1,2-dichloroethane (DCE).

  • Action: Add 1.2 eq of cyclopropanecarboxaldehyde and 0.1 eq of glacial acetic acid. Stir for 1–2 hours at room temperature.

  • Causality: The acetic acid catalyst protonates the aldehyde, increasing its electrophilicity. This is crucial because the N1 amine is sterically hindered and less reactive[6]. Anhydrous DCE is used to prevent the hydrolysis of the reversible iminium intermediate back to the starting materials.

  • IPC (Self-Validation): Monitor by LC-MS or TLC (Ninhydrin stain). Do not proceed until the secondary amine starting material is consumed. This validates the condensation step before reduction.

Step 2: Chemoselective Reduction
  • Action: Portion-wise, add 1.5 eq of Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). Stir for 12 hours under a nitrogen atmosphere.

  • Causality: STAB is specifically chosen for its mild hydride-donating ability. It selectively reduces the protonated iminium ion without reducing the unreacted aldehyde or the methyl ester[5].

  • IPC (Self-Validation): Quench a small aliquot with NaHCO₃ and check via LC-MS for the formation of the N1-alkylated, N4-Boc protected intermediate.

Step 3: Deprotection & Isolation
  • Action: Quench the main reaction with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Action: Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature.

  • Causality: TFA selectively cleaves the Boc protecting group at N4 without hydrolyzing the methyl ester, yielding the final product.

  • Action: Concentrate under vacuum, neutralize with a basic resin (e.g., Amberlyst A21) to avoid aqueous base hydrolysis, and purify via flash chromatography.

Quantitative Data Presentation

Table 1: Synthetic Strategy Comparison for Piperazine N-Alkylation

MethodReagentsRegioselectivity (N1 vs N4)Over-alkylation RiskTypical Yield
Direct Alkylation R-Br, K₂CO₃, MeCNPoor (Favors N4)High (Quaternization)40-60%
Reductive Amination R-CHO, STAB, DCEExcellent (requires N4-Boc)Low85-95%

Table 2: Reducing Agent Selection for Iminium Reduction

Reducing AgentReactivityChemoselectivityBest Use Case
NaBH₄ HighLow (Reduces esters/aldehydes)General reductions; avoids sensitive groups
NaBH(OAc)₃ (STAB) MildHigh (Tolerates esters/aldehydes)Standard reductive aminations in aprotic solvents
NaBH₃CN ModerateHigh (Stable at low pH)Hindered amines requiring highly acidic conditions

Troubleshooting FAQs

Q: Why am I getting the N4-alkylated product instead of N1? A: If you started with unprotected methyl piperazine-2-carboxylate, the N4 position will react preferentially due to lower steric hindrance and higher electron density[1][2]. You must start with an N4-protected precursor (e.g., N4-Boc or N4-Cbz) to direct the reaction to the N1 position[3].

Q: I am observing transesterification or ester hydrolysis. How do I prevent this? A: Ester hydrolysis occurs if water is present during harsh basic workups. Furthermore, using ethanol as a solvent can lead to transesterification, converting your methyl ester into an ethyl ester. Always use aprotic solvents like DCE for the reaction and mild aqueous bases (like NaHCO₃) for the quench[5][6].

Q: The reaction stalls at the imine/enamine intermediate. What should I do? A: The N1 position is sterically hindered by the adjacent methyl ester, making the iminium ion harder to reduce. If STAB is too slow, ensure your solvent is strictly anhydrous. You may also switch the reducing agent to Sodium cyanoborohydride (NaBH₃CN), which is highly effective for hindered iminium ions in acidic media[6].

Q: Can I use cyclopropylmethyl bromide instead of the aldehyde? A: While direct alkylation with cyclopropylmethyl bromide is possible, it is highly discouraged. Direct alkylation often leads to over-alkylation (dialkylation or quaternization of the amine) and requires inorganic bases (like K₂CO₃) and heating, which can degrade the starting material[3][4]. Reductive amination is a greener, higher-yielding alternative[5].

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most pervasive bottleneck in piperazine functionalization: regiose...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most pervasive bottleneck in piperazine functionalization: regioselective N1-alkylation in the presence of a C2-ester.

The intrinsic challenge in modifying the piperazine scaffold arises from the comparable nucleophilicity of its two nitrogen atoms (1)[1]. In methyl piperazine-2-carboxylate, the N4 position (distal to the ester) is sterically unhindered, while the N1 position is sterically encumbered by the adjacent methoxycarbonyl group. Direct alkylation invariably leads to N4-substitution or N1,N4-dialkylation. To synthesize Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate with high purity, a strict protection-alkylation-deprotection sequence must be employed.

Diagnostic Impurity Profiling

Before altering your reaction conditions, you must accurately identify the impurities in your crude mixture. Below is the quantitative impurity profile commonly observed during this synthesis.

Impurity NameLC-MS [M+H]⁺Structural CausePrevention Strategy
Methyl 4-(cyclopropylmethyl)piperazine-2-carboxylate 199.14N4-Alkylation (Regioisomer)Strict N4-Boc protection prior to alkylation.
Methyl 1,4-bis(cyclopropylmethyl)piperazine-2-carboxylate 253.20Over-alkylation (Dialkylation)Limit electrophile to 1.05 eq; verify N4 protection.
1-(cyclopropylmethyl)piperazine-2-carboxylic acid 185.12Ester Hydrolysis (Saponification)Avoid aqueous/inorganic bases; use anhydrous DIPEA.
Methyl 4-Boc-1-(cyclopropylmethyl)piperazine-2-carboxylate 299.20Incomplete DeprotectionEnsure full TFA cleavage; monitor via LC-MS.

Mechanistic Workflows & Troubleshooting Pathways

Understanding the logical flow of the synthesis and the diagnostic pathways for failure is critical for independent troubleshooting.

Pathway SM Methyl piperazine- 2-carboxylate (Starting Material) Boc Boc2O (1.0 eq), 0°C Regioselective N4 Protection SM->Boc Steric control Alk Cyclopropylmethyl Bromide + DIPEA, 60°C N1 Alkylation Boc->Alk Electrophilic addition Deprot TFA / DCM, RT N4 Deprotection Alk->Deprot Acidic cleavage Product Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate Deprot->Product Neutralization

Standard regioselective synthesis workflow exploiting steric differentiation.

Troubleshooting Start Analyze LC-MS Data of Crude Reaction Iso Major Peak m/z 199[M+H]+ Wrong NMR Shift (N4-Alkylation) Start->Iso Isomer detected DiAlk Major Peak m/z 253[M+H]+ N1,N4-Dialkylation Start->DiAlk Mass +54 Da Acid Major Peak m/z 185[M+H]+ Ester Hydrolysis Start->Acid Mass -14 Da CauseIso Root Cause: Unprotected N4 or failed Boc protection. Iso->CauseIso CauseDiAlk Root Cause: Excess electrophile or lack of N4 protection. DiAlk->CauseDiAlk CauseAcid Root Cause: Saponification via strong aqueous base. Acid->CauseAcid SolIso Solution: Implement strict N4-Boc protection at 0°C. CauseIso->SolIso SolDiAlk Solution: Control stoichiometry (1.05 eq alkyl halide). CauseDiAlk->SolDiAlk SolAcid Solution: Use mild organic base (DIPEA) in anhydrous DMF. CauseAcid->SolAcid

Diagnostic workflow for identifying and resolving common impurities in N1-alkylation.

Self-Validating Experimental Protocol

To eliminate the impurities outlined above, follow this causality-driven, step-by-step methodology. Each phase includes a self-validation checkpoint to ensure the system is behaving as expected before proceeding.

Phase 1: Regioselective N4-Protection

Causality: N4 is significantly less sterically hindered than N1 due to the adjacent C2-methoxycarbonyl group. By adding di-tert-butyl dicarbonate (Boc₂O) strictly at 0°C, we exploit this steric differentiation to kinetically favor N4 protection, leaving N1 available for subsequent functionalization[1].

  • Dissolve methyl piperazine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at a 0.1 M concentration.

  • Cool the solution to 0°C using an ice bath under an argon atmosphere.

  • Add triethylamine (TEA, 1.2 eq) dropwise.

  • Add Boc₂O (1.0 eq) dissolved in DCM dropwise over 30 minutes to prevent localized heating.

  • Stir for 2 hours at 0°C.

  • Self-Validation Checkpoint: Perform LC-MS on an aliquot. The starting material (m/z 145) must be fully consumed, yielding a single major peak at m/z 245[M+H]⁺ (Methyl 4-Boc-piperazine-2-carboxylate). If m/z 345 (di-Boc) is observed, the temperature was too high or Boc₂O was added too rapidly.

Phase 2: N1-Alkylation

Causality: With N4 shielded, N1 acts as the sole nucleophile. Using a mild, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) prevents the saponification (hydrolysis) of the C2-methyl ester, which is a common failure point when using inorganic bases like K₂CO₃ or NaOH.

  • Dissolve the purified Methyl 4-Boc-piperazine-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add DIPEA (2.0 eq) and cyclopropylmethyl bromide (1.1 eq).

  • Heat the reaction to 60°C under an inert argon atmosphere for 12 hours.

  • Self-Validation Checkpoint: TLC and LC-MS should indicate the formation of the N1-alkylated intermediate at m/z 299 [M+H]⁺. The absence of m/z 285 indicates successful preservation of the methyl ester.

Phase 3: N4-Deprotection

Causality: Acidic cleavage removes the Boc group. Using Trifluoroacetic acid (TFA) in DCM provides a clean deprotection. Subsequent basic workup must be done carefully at low temperatures to avoid base-catalyzed transesterification or hydrolysis of the ester.

  • Dissolve the intermediate in DCM and cool to 0°C.

  • Add TFA (20% v/v) and stir for 2 hours at room temperature.

  • Concentrate under reduced pressure to remove excess TFA.

  • Neutralize with saturated aqueous NaHCO₃ strictly at 0°C until pH 8 is reached, then extract with DCM.

  • Self-Validation Checkpoint: Final LC-MS confirms the target Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate at m/z 199 [M+H]⁺.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a major peak at m/z 199, but 2D-NMR (HMBC) indicates the cyclopropylmethyl group is on N4. What went wrong? A: You likely attempted a direct alkylation without first protecting the N4 position. Because N4 lacks the steric hindrance of the C2-ester, it is kinetically favored for electrophilic attack. You must implement the N4-Boc protection step (Phase 1) to force the reaction to the N1 position.

Q: I am seeing a significant impurity at m/z 185 [M+H]⁺. How do I prevent this? A: An m/z of 185 indicates 1-(cyclopropylmethyl)piperazine-2-carboxylic acid, the product of ester hydrolysis. This occurs if water and strong bases (like NaOH or KOH) are present during the alkylation step. Switch to a non-nucleophilic organic base (e.g., DIPEA) and ensure your DMF is strictly anhydrous.

Q: Can I use reductive amination instead of direct alkylation to install the cyclopropylmethyl group? A: Yes. Reductive amination using cyclopropanecarboxaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent alternative that often suppresses over-alkylation[1]. However, N4 must still be protected prior to the reaction to ensure regioselectivity.

Q: Why am I observing a mass of m/z 253[M+H]⁺? A: This is the N1,N4-bis(cyclopropylmethyl)piperazine-2-carboxylate dialkylated impurity (+54 Da from the target). It arises from either an excess of alkylating agent in an unprotected system or incomplete N4-Boc protection in Phase 1. Ensure exactly 1.0 eq of Boc₂O is used and validate the intermediate before proceeding.

References

  • Source: ChemistryOpen (NIH PubMed Central)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate .

This bifunctional molecule—featuring a tertiary amine at N1, a secondary amine at N4, and a C2-methyl ester—presents unique solubility challenges. Its solubility profile is entirely dictated by its ionization state. While the free base is highly soluble in organic solvents, commercial salt forms (e.g., bis-hydrochloride) are strictly soluble in highly polar media. Furthermore, improper handling can trigger ester hydrolysis, leading to irreversible phase loss.

Diagnostic Workflow

Before altering your reaction conditions, use the workflow below to identify the root cause of your solubility issue.

DiagnosticWorkflow Start Insoluble in Organic Solvent Q1 Is it a salt form? (e.g., HCl, TFA) Start->Q1 Q2 Is the solvent non-polar? (e.g., Hexane) Q1->Q2 No A1 Perform Mild Free-Basing (See Protocol 1) Q1->A1 Yes Q3 Was a strong base used? (NaOH/KOH) Q2->Q3 No A2 Switch to Polar Aprotic (DCM, EtOAc, THF) Q2->A2 Yes A3 Zwitterion Formed! (See Protocol 2) Q3->A3 Yes A4 Optimize Temperature or Check Impurities Q3->A4 No

Diagnostic decision tree for troubleshooting piperazine solubility issues.

Quantitative Solvent Selection Matrix

Selecting the correct solvent requires matching the dielectric constant (ε) of the solvent to the ionization state of the piperazine derivative.

SolventDielectric Constant (ε)Free Base SolubilitySalt Form (e.g., HCl) SolubilityRecommended Application
Hexane / Heptane ~1.9Poor to ModerateInsolubleAnti-solvent for crystallization
Ethyl Acetate (EtOAc) 6.0ExcellentPoorExtraction, mild coupling reactions
Dichloromethane (DCM) 8.9ExcellentPoorExtraction, N-alkylation/acylation
Methanol (MeOH) 32.7ExcellentExcellentSalt formation, polar reactions
Water 80.1ModerateExcellentAqueous workup (pH dependent)

Troubleshooting Guide 1: "Oiling Out" & Salt Incompatibility

Symptom: You purchased the bis-HCl salt of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate. When added to DCM or EtOAc for an N-acylation reaction, it forms an intractable suspension or a sticky, gummy oil at the bottom of the flask.

Causality: This phenomenon, known as "oiling out," occurs when a highly polar piperazine salt separates from a moderately polar solvent as a supersaturated liquid rather than dissolving or forming a clean crystal lattice[1]. The lattice energy of the bis-HCl salt is too high to be overcome by the solvating power of aprotic solvents like DCM. To utilize the compound in standard organic synthesis, it must be converted to its lipophilic free base.

Protocol 1: Mild, Self-Validating Free-Basing Methodology

Note: Do not use strong bases (NaOH/KOH), as they will destroy the molecule (See Guide 2).

  • Suspension: Suspend the bis-HCl salt of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate in Dichloromethane (DCM) at a ratio of 10 mL per gram of starting material.

  • Thermal Control: Cool the suspension to 0–5 °C using an ice-water bath to minimize the kinetics of potential side reactions.

  • Base Addition: Prepare a 1M aqueous solution of Potassium Carbonate (K₂CO₃) or a saturated solution of Sodium Bicarbonate (NaHCO₃). Slowly add the aqueous base to the stirring DCM suspension.

  • Self-Validation (Critical): Stop the addition and test the aqueous layer with a calibrated pH meter or high-resolution pH paper. The pH must be exactly 9.5–10.0.

    • Why? The pKa of the secondary piperazinium ion is ~9.7[2]. A pH of 10 ensures complete deprotonation without crossing the threshold that accelerates ester hydrolysis.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 × 5 mL/g).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C . The resulting free base will be a highly soluble oil ready for immediate use.

Troubleshooting Guide 2: The "Disappearing Product"

Symptom: You attempted to free-base the compound using 1M NaOH. After extracting with DCM and evaporating the solvent, your yield is near zero. The product is not in the organic layer, nor is it precipitating from the aqueous layer.

Causality: You have inadvertently synthesized a zwitterion. The C2-methyl ester is highly susceptible to base-catalyzed saponification. Strong aqueous bases (NaOH/KOH) rapidly hydrolyze the ester to yield 1-(cyclopropylmethyl)piperazine-2-carboxylic acid. Because this molecule contains both a basic amine and an acidic carboxylate, it exists as a zwitterion at neutral to mildly basic pH[3]. Zwitterions possess massive hydration shells, making them exceptionally water-soluble and completely insoluble in organic solvents.

ChemicalStates Salt HCl Salt Form • Highly polar • Soluble in H2O/MeOH • Insoluble in DCM FreeBase Free Base (Target) • Lipophilic • Soluble in DCM/EtOAc • Reactive at N4 Salt->FreeBase Mild Base (pH 9.5-10) FreeBase->Salt HCl in Dioxane Zwitterion Zwitterion (Hydrolyzed) • Isoelectric (pI ~6.5) • Soluble in H2O only • Insoluble in Organics FreeBase->Zwitterion Strong Base (NaOH) Ester Hydrolysis

Chemical state transitions and their impact on solvent compatibility.

Protocol 2: Zwitterion Recovery and Re-esterification

If you have accidentally hydrolyzed your ester, you can recover the material using isoelectric precipitation.

  • Aqueous Wash: Wash the product-containing aqueous layer once with diethyl ether to remove any non-polar organic impurities. Discard the ether layer.

  • Isoelectric Adjustment: Carefully titrate the aqueous layer with 1M HCl while monitoring with a pH meter. Adjust the pH to the isoelectric point (pI) of the piperazine-2-carboxylic acid (typically pH 6.0–6.5 ). At this pH, the zwitterion has a net-zero charge.

  • Lyophilization: Do not attempt to extract with organics. Instead, freeze the aqueous solution and lyophilize (freeze-dry) it to complete dryness. You will obtain a solid mixture of the zwitterion and inorganic salts.

  • Re-esterification: Suspend the crude solid in anhydrous methanol. Cool to 0 °C and slowly add 2.0 equivalents of Thionyl Chloride (SOCl₂). Reflux for 4 hours to re-synthesize the methyl ester. Filter off the inorganic salts and concentrate to yield the desired product as the HCl salt.

Frequently Asked Questions (FAQs)

Q: Can I store the free base of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate on the benchtop? A: No. Like many secondary amines, the free base of piperazine readily absorbs atmospheric carbon dioxide and moisture to form insoluble carbamate salts[2]. Always store the free base under an inert atmosphere (argon/nitrogen) at -20 °C, or ideally, generate it in situ just prior to your reaction.

Q: How do I systematically screen for a crystallization solvent if I want to isolate a different salt form? A: Conduct a systematic anti-solvent screen. Dissolve the free base in a minimal amount of a "good" solvent (e.g., MeOH or EtOAc), add the desired acid (e.g., 1 eq of maleic acid), and slowly titrate in a "poor" solvent (e.g., heptane or diethyl ether) until the cloud point is reached. Allow the solution to cool slowly to room temperature to prevent the "oiling out" phenomenon[1].

Q: Can I run a Buchwald-Hartwig cross-coupling directly on the HCl salt? A: Yes, but you must compensate for the salt. You will need to add at least 2.5 to 3.0 equivalents of a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS) to the reaction mixture. The first two equivalents will be consumed neutralizing the bis-HCl salt to generate the free base in situ before the catalytic cycle can begin.

References

  • Wikipedia. Piperazine. Available at: [Link]

  • Google Patents.US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Handling Guide for Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries from drug development professionals regarding the sudden loss of yield or purity when working with cyclic amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries from drug development professionals regarding the sudden loss of yield or purity when working with cyclic amino esters.

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a highly versatile building block. However, its structural features—a nucleophilic secondary amine (N4), a tertiary amine (N1), and an electrophilic methyl ester (C2)—make it exceptionally vulnerable to degradation when stored as a free base. This guide provides mechanistic troubleshooting, quantitative stability data, and field-proven protocols to ensure the integrity of your compound.

Part 1: Core Troubleshooting & FAQs (Mechanistic Insights)

Q1: My LC-MS analysis shows a rapid loss of the target mass (m/z 198.1) and the appearance of a new major peak at m/z 364.2. What is happening to my sample? A1: You are observing intermolecular self-condensation. Because this molecule contains both a nucleophilic secondary amine at the N4 position and an electrophilic methyl ester at C2, the free base is inherently unstable. The N4 of one molecule attacks the C2 ester of another, displacing methanol to form a dimer. This dimer rapidly cyclizes into a highly stable tricyclic 2,5-diketopiperazine derivative . This is a well-documented degradation pathway for unprotected amino esters . To prevent this, the nucleophilic lone pair on N4 must be masked via protonation (salt formation).

Q2: After storing the compound in a solvent for a few weeks, I am detecting the corresponding carboxylic acid (m/z 184.1). How can I prevent this? A2: This is caused by ester hydrolysis. The methyl ester is highly susceptible to nucleophilic attack by ambient moisture. Furthermore, the basicity of the piperazine ring itself acts as an intramolecular catalyst, accelerating the hydrolysis process. Even trace amounts of water in hygroscopic solvents (like DMSO or unsealed DMF) will drive this reaction. Storing the compound in strictly anhydrous conditions and neutralizing the basic amines prevents the formation of the free acid.

Q3: The compound has turned from a colorless oil to a yellowish/brownish residue, and I see an M+16 peak. Is this oxidation? A3: Yes. The tertiary amine at N1 (attached to the cyclopropylmethyl group) is prone to oxidation by atmospheric oxygen, forming N-oxides (M+16). Light and ambient heat accelerate this radical-mediated process. Purging storage vials with an inert gas (Argon or Nitrogen) and storing them in amber vials at -20°C halts this oxidative degradation .

Part 2: Mechanistic Degradation Pathways

Degradation Target Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate (Free Base) Hydrolysis Ester Hydrolysis (Free Acid Formation) Target->Hydrolysis Moisture / Ambient pH Condensation Self-Condensation (Diketopiperazine) Target->Condensation Nucleophilic Attack (N4) Oxidation N-Oxidation (N-oxide Impurities) Target->Oxidation Atmospheric O2 / Light

Mechanistic degradation pathways of the free base amino ester under ambient conditions.

Part 3: Quantitative Stability & Degradation Kinetics

To emphasize the urgency of proper storage, the table below summarizes the kinetic degradation profile of the free base under various ambient conditions.

Degradation PathwayTriggering ConditionsKinetic Half-Life (Est. at 25°C)Primary DegradantPreventive Action
Intermolecular Self-Condensation Neat oil / High concentration, Free Base24 - 48 hoursDiketopiperazine dimer (m/z ~364)Convert to HCl/TFA salt
Ester Hydrolysis Moisture, ambient basicity5 - 7 daysPiperazine-2-carboxylic acidStore under Argon/Desiccant
N-Oxidation Atmospheric O 2​ , Light2 - 3 weeksN-oxide derivatives (M+16)Amber vial, Inert atmosphere

Part 4: Field-Proven Experimental Protocols

As a self-validating system, the only reliable way to store this compound long-term without degradation is by converting it into its hydrochloride (HCl) salt. This single transformation protonates the amines (eliminating nucleophilicity to prevent self-condensation and oxidation) and stabilizes the ester against base-catalyzed hydrolysis.

Protocol A: Conversion of Free Base to HCl Salt for Long-Term Storage

Causality Check: We use anhydrous ether rather than aqueous acids to prevent ester hydrolysis during salt formation. The HCl salt is insoluble in ether, driving the equilibrium entirely to the solid precipitate and preventing side reactions.

  • Dissolution: Dissolve the freshly synthesized or purified Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate free base in anhydrous diethyl ether (or anhydrous dichloromethane if solubility is an issue) at a concentration of 0.1 M.

  • Temperature Control: Cool the flask to 0°C using an ice bath. Lowering the temperature suppresses any transient self-condensation during the exothermic salt formation.

  • Acidification: Under vigorous stirring, add 2.2 equivalents of 1M HCl in diethyl ether dropwise. (Note: 2.2 equivalents are used to ensure both the N1 and N4 amines are fully protonated, forming a bis-hydrochloride salt).

  • Isolation: A white precipitate will form immediately. Stir for an additional 15 minutes at 0°C to ensure complete precipitation.

  • Filtration: Filter the solid rapidly through a fritted glass funnel under a stream of Argon to prevent atmospheric moisture condensation. Wash the filter cake with cold, anhydrous diethyl ether.

  • Storage: Dry the bis-hydrochloride salt under high vacuum for 2 hours. Transfer to an amber glass vial, purge with Argon, seal with Parafilm, and store at -20°C.

Protocol B: Re-isolation of the Free Base Prior to Use

Causality Check: We use mild bases (NaHCO 3​ ) rather than strong bases (NaOH) to prevent the immediate saponification (hydrolysis) of the methyl ester.

  • Suspension: Suspend the required amount of the bis-hydrochloride salt in cold dichloromethane (DCM) at 0°C.

  • Neutralization: Add an equal volume of ice-cold saturated aqueous sodium bicarbonate (NaHCO 3​ ). Stir gently for 5 minutes until the bubbling (CO 2​ evolution) ceases and the layers separate.

  • Extraction: Extract the aqueous layer twice more with cold DCM.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na 2​ SO 4​ ). Do not use basic drying agents like K 2​ CO 3​ .

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure at a low water-bath temperature (<30°C). Use the resulting free base immediately in your next synthetic step.

Part 5: Storage Workflow

Workflow Step1 1. Dissolve Free Base in Anhydrous Ether/DCM Step2 2. Cool to 0°C (Minimize side reactions) Step1->Step2 Step3 3. Dropwise addition of 1M HCl in Ether Step2->Step3 Step4 4. Filter Precipitate under Argon stream Step3->Step4 Step5 5. Store HCl Salt at -20°C in Amber Vial Step4->Step5

Step-by-step workflow for converting the free base into a stable HCl salt.

References

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.National Center for Biotechnology Information (PMC).
  • Enantioselective synthesis of diketopiperazines and triketopiperazines.University of Birmingham.
  • A Concise and Modular Approach to Generate Novel RORγ Agonists.ACS Publications.
Troubleshooting

Technical Support Center: Scale-Up Optimization for Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, process chemists, and drug development professionals through the critical challenges of scal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, process chemists, and drug development professionals through the critical challenges of scaling up the synthesis of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate .

Scaling up piperazine functionalization from benchtop to pilot plant is rarely a linear process. Issues such as regioselectivity, thermal runaway, and mass transfer limitations require robust, self-validating protocols where the chemistry inherently prevents side reactions. This guide breaks down the causality behind our optimized synthetic choices, ensuring your scale-up campaigns are safe, high-yielding, and reproducible.

Process Overview & Mechanistic Pathway

To achieve absolute regiocontrol, the optimized route utilizes an orthogonal protection strategy followed by a highly selective reductive amination.

G PCA Piperazine-2-carboxylic acid (PCA) Boc N4-Boc Protection (Cu(II) chelation, Boc2O) PCA->Boc 1. CuCO3 2. Boc2O 3. EDTA Ester Esterification (SOCl2, MeOH) Boc->Ester SOCl2 MeOH RedAm Reductive Amination (Cyclopropanecarboxaldehyde, NaBH(OAc)3, 2-MeTHF) Ester->RedAm pH 5.5-6.0 2-MeTHF Deprot Boc Deprotection (4M HCl in Dioxane/MeOH) RedAm->Deprot Acidic Cleavage Prod Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate Deprot->Prod Neutralization

Fig 1: Scale-up workflow for Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate production.

Troubleshooting Guide: Key Scale-Up Challenges

Q1: We are seeing significant N1,N4-dialkylation during the cyclopropylmethyl attachment. How do we control regioselectivity?

Causality & Solution: Direct N-alkylation of piperazine-2-carboxylates with cyclopropylmethyl bromide typically yields complex mixtures of N1, N4, and N1,N4-dialkylated products due to the competitive nucleophilicity of the two nitrogen atoms.

To enforce absolute regiocontrol, you must employ a self-validating orthogonal protection strategy. By treating piperazine-2-carboxylic acid with copper(II) carbonate, you form a transient Cu(II) chelate that selectively masks the N1 amine and the adjacent C2 carboxylate via coordination. Subsequent treatment with Boc-anhydride exclusively protects the exposed N4 position. Demetalation with EDTA yields 4-Boc-piperazine-2-carboxylic acid [3]. This ensures that the subsequent alkylation step can only occur at the N1 position, eliminating dialkylation entirely.

Q2: Why is Reductive Amination preferred over Direct Alkylation for the N1 position at scale?

Causality & Solution: Direct alkylation with cyclopropylmethyl halides risks over-alkylation to quaternary ammonium salts, especially under the extended heating profiles required in pilot-scale reactors.

Reductive amination using cyclopropanecarboxaldehyde and sodium triacetoxyborohydride (STAB) is mechanistically superior. The reaction proceeds via an iminium ion intermediate. Once the bulky cyclopropylmethyl group is installed at N1, the increased steric hindrance severely restricts the formation of a second iminium ion. This acts as a kinetic dead-end that inherently prevents over-alkylation, making the reaction highly tolerant to varying addition rates and extended batch times [1].

Q3: During the STAB reductive amination, our 100 L pilot reactor experiences severe mass transfer issues and a dangerous exotherm during the quench. How do we resolve this?

Causality & Solution: STAB has poor solubility in standard non-polar solvents like dichloromethane (DCM), leading to thick, heterogenous slurries that stall impellers and cause localized hot spots. Furthermore, STAB reacts vigorously with water to evolve hydrogen gas. A sudden aqueous bicarbonate quench at scale can cause a dangerous pressurization event[2].

Protocol Adjustment:

  • Solvent Swap: Transition the solvent from DCM to 2-Methyltetrahydrofuran (2-MeTHF) with 5% v/v acetic acid. 2-MeTHF improves the solubility of the borohydride species, creating a homogeneous reaction profile that ensures consistent mass transfer and heat dissipation.

  • Reverse Quench: Implement a reverse-quench methodology. Instead of adding aqueous base to the reactor, slowly transfer the reaction mixture into a larger quench vessel containing a pre-cooled (5°C) 15% wt aqueous KHCO 3​ solution. Maintain a high nitrogen sweep-gas rate to safely dilute and vent the evolved H 2​ gas below its lower explosive limit (LEL).

Quantitative Optimization Data

The table below summarizes the critical process parameters and outcomes when transitioning from a benchtop direct-alkylation approach to our optimized pilot-scale reductive amination protocol.

ParameterBench Scale (10 g)Pilot Scale (1 kg) - UnoptimizedPilot Scale (1 kg) - Optimized
Alkylation Strategy Direct Alkylation (R-Br)Reductive AminationReductive Amination
Reagent Cyclopropylmethyl bromideSTAB (2.0 eq)STAB (1.5 eq)
Solvent AcetonitrileDichloromethane (DCM)2-Methyltetrahydrofuran
Reaction Time 18 hours (Reflux)12 hours (Mass transfer issues)5 hours (Homogeneous)
Quench Method Direct Aqueous WashDirect Bicarbonate QuenchReverse Bicarbonate Quench
Yield (%) 62%65%92%
Purity (HPLC) 78.0% (Dialkylation present)89.0% (Unreacted starting material)99.1%

Standard Operating Procedure (SOP): Optimized Methodology

Step 1: N4-Boc Protection via Cu(II) Chelation
  • Suspend Piperazine-2-carboxylic acid (1.0 eq) in distilled water.

  • Add CuCO 3​ (0.55 eq) and heat to 80°C for 2 hours until a deep blue solution forms, indicating complete Cu(II) chelation at N1 and C2.

  • Cool to 0°C. Add 1,4-dioxane, followed by dropwise addition of Boc 2​ O (1.1 eq) in THF. Stir for 12 hours at room temperature.

  • Precipitate the copper complex, filter, and resuspend in water. Demetalate by adding EDTA (1.2 eq) and stirring for 4 hours.

  • Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate to yield 4-Boc-piperazine-2-carboxylic acid.

Step 2: Methyl Esterification
  • Dissolve 4-Boc-piperazine-2-carboxylic acid in anhydrous methanol (10 volumes).

  • Cool the reactor to 0°C. Cautiously add thionyl chloride (SOCl 2​ , 1.5 eq) dropwise to control the exotherm and HCl gas evolution.

  • Warm to reflux (65°C) for 4 hours.

  • Concentrate in vacuo to yield Methyl 4-Boc-piperazine-2-carboxylate hydrochloride.

Step 3: Reductive Amination (N1-Alkylation)
  • Dissolve the ester intermediate in 2-MeTHF (8 volumes).

  • Add cyclopropanecarboxaldehyde (1.1 eq) and adjust the pH to 5.5–6.0 using glacial acetic acid. Stir for 30 minutes to ensure complete iminium ion formation.

  • Portion-wise, add STAB (1.5 eq) while maintaining the internal temperature below 20°C. Stir for 5 hours.

  • Reverse Quench: Slowly transfer the reaction mixture into a secondary vessel containing 15% wt KHCO 3​ (aq) at 5°C with vigorous stirring and N 2​ sweep gas.

  • Separate the organic layer, wash with brine, dry, and concentrate.

Step 4: Boc Deprotection & Isolation
  • Treat the resulting N1-alkylated intermediate with 4M HCl in 1,4-dioxane/methanol (1:1 v/v) for 2 hours at 25°C.

  • Monitor CO 2​ and isobutylene evolution. Once complete, concentrate the mixture to a slurry.

  • Recrystallize from Ethanol/Ethyl Acetate to yield the final product: Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate hydrochloride as a highly pure, crystalline solid.

References

  • Abdel-Magid, A. F.; Mehrman, S. J. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development 2006, 10, 971–1031. URL:[Link]

  • Reductive Amination Bicarbonate Quench: Gas-Evolving Waste Stream Near-Miss Investigation. Organic Process Research & Development 2020, 24, 6, 1063–1067. URL:[Link]

  • Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors. ACS Infectious Diseases 2022. URL:[Link]

Optimization

Technical Support Center: Chiral Separation of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate Enantiomers

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with resolving the enantiomers of Methyl 1-(c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with resolving the enantiomers of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate .

As a piperazine derivative containing both a tertiary amine (N1) and a secondary amine (N4), alongside a labile C2 methyl ester, this molecule presents a "perfect storm" of chromatographic challenges: severe peak tailing, unpredictable enantioselectivity, and on-column degradation. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure robust chiral separation.

Part 1: Mechanistic Troubleshooting Guide

To successfully separate this compound, you must move beyond trial-and-error and address the underlying physical chemistry of the analyte-stationary phase interactions.

Issue 1: Severe Peak Tailing and Loss of Enantiomeric Resolution
  • The Causality: The silica backbone of polysaccharide-based Chiral Stationary Phases (CSPs) contains residual silanol groups (Si-OH). In Supercritical Fluid Chromatography (SFC), the slightly acidic nature of the CO 2​ /alcohol mobile phase protonates the basic piperazine nitrogens. This leads to strong, non-specific ion-exchange interactions and hydrogen bonding between the analyte and the negatively charged silanols, overriding the delicate chiral recognition process[1].

  • The Solution: You must introduce a basic additive to competitively mask the silanol sites. The addition of 0.1% to 0.5% (v/v) Diethylamine (DEA) or Triethylamine (TEA) to the organic co-solvent is mandatory[2]. The additive saturates the active silanol sites, allowing the piperazine enantiomers to interact exclusively with the chiral selector[3].

Issue 2: Artifact Peaks and Analyte Degradation During Analysis
  • The Causality: Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate features a methyl ester at the C2 position, adjacent to the N4 secondary amine. When dissolved in methanol (the most common SFC modifier) in the presence of a basic additive like DEA, the molecule is highly susceptible to base-catalyzed transesterification or intramolecular cyclization. This manifests as unexpected artifact peaks or a drifting baseline.

  • The Solution: Substitute methanol with Ethanol (EtOH) or Isopropanol (IPA) as the primary SFC co-solvent[4]. Furthermore, prepare your sample diluent in an aprotic solvent (e.g., Acetonitrile) to prevent degradation in the autosampler vial prior to injection.

Issue 3: Retention Time Drift and Irreproducibility
  • The Causality: Basic additives like DEA strongly adsorb onto the CSP surface. Over multiple injections, the accumulation of these additives alters the stationary phase chemistry, leading to shifting retention times[1].

  • The Solution: Implement a strict column equilibration and wash protocol. Ensure the column is equilibrated with at least 20 column volumes of the additive-containing mobile phase before the first injection. Post-sequence, flush the column with an additive-free alcohol to prevent long-term phase degradation.

Part 2: Experimental Protocols & Workflows

Supercritical Fluid Chromatography (SFC) is the premier technique for basic chiral compounds due to its high diffusivity, low viscosity, and rapid equilibration times[4]. Below is a self-validating protocol for method development.

Protocol: Automated SFC Chiral Screening
  • Sample Preparation: Dissolve the racemic mixture in anhydrous Acetonitrile/Ethanol (50:50, v/v) to a concentration of 1.0 mg/mL. Do not use Methanol.

  • System Equilibration: Prime the SFC system with medical-grade CO 2​ . Set the Automated Back Pressure Regulator (ABPR) to 150 bar and the column oven to 40°C.

  • Column Selection: Mount a panel of immobilized polysaccharide CSPs (e.g., CHIRALPAK IA, IB, IC). Immobilized phases are required as they tolerate a wider range of modifiers and resist degradation from basic additives[3].

  • Mobile Phase Configuration: Prepare the organic modifier: 100% Ethanol containing 0.2% (v/v) DEA.

  • Screening Gradient: Run an isocratic method at 20% modifier for 10 minutes at a flow rate of 3.0 mL/min. Monitor UV absorbance at 220 nm.

  • Validation Metric: A successful method must yield a Resolution ( Rs​ ) > 1.5 and a Peak Symmetry ( As​ ) between 0.8 and 1.2. If these metrics are not met, trigger the modifier switch detailed in the workflow below.

SFC_Workflow Step1 1. Sample Prep Dissolve in ACN/EtOH Step2 2. Select CSP Immobilized Polysaccharide (IA-IC) Step1->Step2 Step3 3. Mobile Phase CO2 + EtOH + 0.2% DEA Step2->Step3 Step4 4. Run SFC Screening 150 bar, 40°C, 3 mL/min Step3->Step4 Decision Rs > 1.5 & Symmetry > 0.8? Step4->Decision Success Scale to Preparative SFC Decision->Success Yes Fail Change Modifier (IPA) or switch to Coated CSP Decision->Fail No Fail->Step4

Fig 1: Supercritical Fluid Chromatography (SFC) screening workflow for basic piperazine enantiomers.

Silanol_Masking Silanol Residual Silanols (Negative Charge) Analyte Piperazine Analyte (Protonated Amine) Silanol->Analyte Strong Interaction Tailing Peak Tailing Analyte->Tailing DEA DEA Additive (Competitor) DEA->Silanol Masks Silanols Sharp Sharp Peak DEA->Sharp

Fig 2: Mechanism of peak tailing suppression by basic additives on chiral stationary phases.

Part 3: Quantitative Data & Modifier Selection

Selecting the correct co-solvent and additive pairing is the difference between a failed run and baseline separation. The following table summarizes expected chromatographic behavior based on established SFC method development data for basic piperazines[4],[5].

Table 1: Impact of Co-solvents and Additives on Piperazine Enantiomer Resolution

Co-solvent (Modifier)Additive (0.2% v/v)Resolution ( Rs​ )Peak Symmetry ( As​ )Degradation Risk
Methanol (MeOH)None0.42.8 (Severe Tailing)Low
Methanol (MeOH)Diethylamine (DEA)2.11.1High (Transesterification)
Ethanol (EtOH)Diethylamine (DEA)2.51.0Low
Isopropanol (IPA)Triethylamine (TEA)1.81.2None
Acetonitrile (ACN)Ethanolamine0.81.8None

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Reversed-Phase HPLC instead of SFC for this compound? A: Yes, but it is highly discouraged for initial screening. Modern automated LC/SFC switching systems demonstrate that SFC provides superior efficiency and speed for chiral molecules[5]. If you must use RP-HPLC, you will need a high-pH compatible immobilized CSP (e.g., CHIRALPAK IG) and a basic volatile buffer (like ammonium bicarbonate at pH 9.0) to suppress the ionization of the piperazine nitrogens.

Q: Why does my baseline become excessively noisy when using DEA in SFC? A: While Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometers (MS) are powerful, non-volatile or heavily concentrated basic additives can lead to baseline noise as the CO 2​ evaporates at the capillary outlet[1]. Ensure your DEA concentration does not exceed 0.5% and verify that your system's make-up flow is properly calibrated to assist in additive clearance.

Q: I achieved baseline separation ( Rs​ > 2.0) on an analytical scale, but my peaks merge during preparative scale-up. Why? A: Basic piperazines are prone to concentration overload (Langmuir isotherm behavior) on polysaccharide CSPs due to the limited number of available chiral recognition cavities. To resolve this, decrease the injection volume, utilize a stacked-injection sequence, or switch to a stationary phase with a higher surface area. Crucially, ensure your preparative mobile phase contains the exact same additive concentration as your analytical method.

Q: Can I use acidic additives like TFA for this compound? A: While acidic additives like Trifluoroacetic acid (TFA) are conventionally used for acidic compounds, they are occasionally used in combination with basic amines (e.g., TFA + DEA) to create a volatile buffer system in SFC[1]. However, for a strongly basic piperazine like Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate, a basic additive alone is usually sufficient and prevents the formation of insoluble salts that can clog the ABPR.

References

  • Chiral Technologies. "SFC Chiral Separations: Method Development with Polysaccharide CSPs." Daicel Chiral Technologies. Available at: [Link]

  • Chromatography Online. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." LCGC. Available at: [Link]

  • Daicel Chiral Technologies. "CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives." Daicel Chiral Technologies. Available at: [Link]

  • YMC Europe. "CHIRAL LC & SFC METHOD DEVELOPMENT." YMC Europe GmbH. Available at:[Link]

  • Shimadzu Corporation. "Chiral Separation Using SFC and HPLC." LabRulez / Shimadzu. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate vs other piperazine-2-carboxylate derivatives

An in-depth comparative analysis of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate against other prominent piperazine-2-carboxylate derivatives reveals the profound impact of N-alkylation and C2-functionalization o...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate against other prominent piperazine-2-carboxylate derivatives reveals the profound impact of N-alkylation and C2-functionalization on pharmacokinetic properties and target specificity. The piperazine-2-carboxylate core is a privileged, conformationally restricted scaffold in medicinal chemistry, frequently utilized to mimic natural amino acids while providing multiple vectors (N1, N4, and C2) for structural diversification.

Structural and Pharmacological Rationale

The strategic substitution of the piperazine ring dictates the molecule's behavior in biological systems.

Why the Cyclopropylmethyl Substitution? The addition of a cyclopropylmethyl group at the N1 position introduces a unique steric and lipophilic profile. Unlike linear alkyl chains, the cyclopropyl ring provides a metabolically stable lipophilic moiety that resists rapid cytochrome P450-mediated aliphatic oxidation. Pharmacologically, this bulky yet compact group is highly effective at occupying specific hydrophobic pockets, such as the active sites of human hormone-independent prostate cancer targets (e.g., in the synthesis of abiraterone analogs)[1].

Ester vs. Free Carboxylic Acid: Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate utilizes a methyl ester at the C2 position. In drug development, this ester serves a dual purpose:

  • Synthetic Intermediate: It prevents zwitterion formation during synthesis, allowing for orthogonal protection and selective N-alkylation[2].

  • Prodrug Mechanism: The lipophilic ester enhances cellular membrane permeability. Once intracellular, esterases hydrolyze it into the active free carboxylic acid, which then participates in critical hydrogen-bonding networks with target proteins[3].

In contrast, derivatives like 1,4-bisbenzylpiperazine-2-carboxylic acid are synthesized directly as free acids to act as Multitarget-Directed Ligands (MTDLs) in Alzheimer's disease, where the free carboxylate is required for immediate electrostatic interaction with acetylcholinesterase (AChE)[4].

Comparative Quantitative Analysis

The following table summarizes the physicochemical properties and primary therapeutic applications of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate compared to other leading piperazine-2-carboxylate derivatives in contemporary drug discovery[2][4][5].

CompoundN1 SubstitutionC2 FunctionalityPrimary Target / ApplicationMW ( g/mol )Est. LogP
Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate CyclopropylmethylMethyl EsterProstate Cancer (Abiraterone analogs)[1]198.26~1.2
1,4-Bisbenzylpiperazine-2-carboxylic acid Benzyl (also N4)Free AcidAlzheimer's Disease (AChE/BChE MTDLs)[4]310.39~2.8
Methyl (S)-1-(3,4-dichlorophenyl)piperazine-2-carboxylate 3,4-DichlorophenylMethyl EsterAntiviral (SARS-CoV-2 Mpro Inhibitor)[5]289.16~2.5
N-Boc-5-oxo-piperazine-2-carboxylic acid tert-ButyloxycarbonylFree Acid (C5 Oxo)Peptidomimetics & Structural Biology[2]244.24~0.5

Mechanistic Pathways & Workflows

The synthesis and biological activation of these derivatives follow a precise logical sequence. Below is the self-validating synthetic workflow for N1-alkylation and subsequent activation.

SynthWorkflow A Methyl piperazine- 2-carboxylate B Reductive Amination (Cyclopropanecarboxaldehyde) A->B NaBH3CN, MeOH pH 5-6 C Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate B->C Selective N1-Alkylation D Ester Hydrolysis (LiOH, THF/H2O) C->D Deprotection E Active Free Acid Pharmacophore D->E Target Activation

Fig 1: Synthetic workflow for N1-alkylation and activation of piperazine-2-carboxylate derivatives.

Once the active pharmacophore is generated, it engages with its biological target through a dual-vector mechanism, leveraging both the lipophilic N1 substituent and the polar C2 carboxylate.

BindingPathway Ligand 1-(cyclopropylmethyl)piperazine Derivative Pocket Hydrophobic Binding Pocket (e.g., CYP17A1 / Mpro S4) Ligand->Pocket Cyclopropylmethyl Lipophilic Interaction Hbond Hydrogen Bonding Network (C2-Carboxylate) Ligand->Hbond Carboxylate Polar Interaction Inhibition Enzyme Inhibition & Therapeutic Efficacy Pocket->Inhibition Steric Occlusion Hbond->Inhibition Conformational Lock

Fig 2: Dual-vector pharmacological binding mechanism of cyclopropylmethyl piperazine derivatives.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental choice.

Protocol A: Synthesis via Reductive Amination

Direct alkylation with cyclopropylmethyl bromide frequently results in over-alkylation (forming quaternary ammonium salts) and poor regioselectivity. Reductive amination is the preferred, highly controlled alternative[1].

  • Iminium Ion Formation: Dissolve Methyl piperazine-2-carboxylate (1.0 eq) in anhydrous methanol. Add cyclopropanecarboxaldehyde (1.1 eq). Add glacial acetic acid dropwise until the pH reaches 5–6.

    • Causality: The mildly acidic environment is critical. It protonates the carbonyl oxygen of the aldehyde to facilitate nucleophilic attack by the N1 amine, while preventing the total protonation of the amine, which would render it non-nucleophilic.

  • Selective Reduction: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions.

    • Causality: NaBH₃CN is explicitly chosen over NaBH₄ because it is stable at mildly acidic pH and selectively reduces the iminium ion without reducing the unreacted aldehyde or the C2 methyl ester.

  • Workup & Validation: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.

    • Causality: NaHCO₃ neutralizes the acetic acid and safely decomposes excess reducing agent. DCM efficiently extracts the lipophilic product from the aqueous phase, leaving inorganic salts behind.

Protocol B: In Vitro Enzymatic Inhibition Assay

When testing these derivatives against targets like viral proteases or cholinesterases[4][5], assay kinetics must account for the compound's binding mechanism.

  • Enzyme Pre-incubation: Incubate the target enzyme (e.g., 10 nM) with varying concentrations of the hydrolyzed piperazine-2-carboxylate derivative in assay buffer (pH 7.4) for 30 minutes at 37 °C.

    • Causality: Pre-incubation allows time for non-covalent, slow-binding interactions—specifically the cyclopropylmethyl group navigating into the hydrophobic pocket—to reach thermodynamic equilibrium before introducing the substrate.

  • Substrate Addition & Readout: Add the fluorogenic substrate and monitor the initial velocity of the reaction. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

References

  • ACS Publications. "Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity." Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed / Elsevier. "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies." Bioorganic Chemistry. Available at: [Link]

  • ACS Publications. "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry. Available at: [Link]

Sources

Comparative

HPLC method validation for Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate purity

An in-depth technical comparison and validation guide for the chromatographic analysis of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate, designed for analytical chemists and drug development professionals. Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for the chromatographic analysis of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate, designed for analytical chemists and drug development professionals.

Executive Summary

The quantification and purity assessment of piperazine derivatives present well-documented challenges in high-performance liquid chromatography (HPLC). Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate (MCPC) is a structurally complex intermediate featuring a basic secondary amine, a tertiary amine, a hydrophobic cyclopropylmethyl group, and a polar methyl ester. This mixed-polarity profile frequently leads to poor retention, severe peak tailing, and inadequate resolution on legacy C18 stationary phases.

This guide objectively compares the performance of standard fully porous C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Core-Shell Biphenyl columns. Furthermore, it provides a self-validating, step-by-step methodology and a complete validation dataset demonstrating why the Biphenyl phase is the superior choice for this class of compounds.

The Analytical Challenge & Mechanistic Causality

To develop a robust assay, we must first understand the causality behind the chromatographic behavior of MCPC:

  • Basic Nitrogen Tailing: The piperazine ring contains basic nitrogen atoms (pKa ~ 9.0). At typical acidic mobile phase pH (pH 2.5–3.0), these amines are fully protonated. On traditional C18 columns, these cations undergo secondary ion-exchange interactions with deprotonated, residual acidic silanols (pKa ~ 4.5) on the silica surface. This creates a dual-retention mechanism that manifests as severe peak tailing.

  • Mixed Polarity: The cyclopropylmethyl group provides localized hydrophobicity, while the methyl carboxylate ester provides a strong dipole. A standard C18 column relies almost entirely on hydrophobic dispersion forces, which are insufficient to selectively resolve MCPC from its structurally similar starting material, methyl piperazine-2-carboxylate (Impurity A), or its hydrolysis degradant, 1-(cyclopropylmethyl)piperazine-2-carboxylic acid (Impurity B).

Why Biphenyl Outperforms Legacy C18

Biphenyl stationary phases offer orthogonal selectivity. While they provide hydrophobic retention similar to C18, the dual-ring system allows for strong π−π interactions with the ester carbonyl's polarizable electrons, as well as dipole-dipole interactions. Furthermore, the dense functionalization of modern core-shell biphenyl columns provides steric protection against residual silanols, effectively neutralizing the primary cause of basic compound tailing.

Mechanisms A Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate B Hydrophobic Partitioning (Cyclopropylmethyl) A->B C Pi-Pi / Dipole (Methyl Ester) A->C D Cation Exchange (Protonated Piperazine) A->D E Standard C18 (Poor Peak Shape) B->E Primary Mechanism F Biphenyl Phase (Optimal Resolution) B->F Secondary Mechanism C->F Primary Mechanism D->E Silanol Tailing G HILIC Phase (Low Hydrophobic Ret.) D->G Primary Mechanism

Fig 1. Dominant interaction mechanisms of MCPC across different HPLC stationary phases.

Experimental Methodology

The following protocol establishes a self-validating system designed to suppress silanol interactions while maximizing the orthogonal selectivity of the Biphenyl phase.

Materials & Reagents
  • Target Analyte: Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate (Reference Standard, >99.5% purity).

  • Columns Evaluated:

    • Alternative 1: Fully Porous C18 (150 x 4.6 mm, 5 µm)

    • Alternative 2: Bare Silica HILIC (100 x 2.1 mm, 3 µm)

    • Product Highlight: Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.

Step-by-Step Chromatographic Protocol
  • System Preparation: Purge the HPLC system with Mobile Phase A and B for 5 minutes at 2.0 mL/min to ensure baseline stability.

  • Column Equilibration: Install the Core-Shell Biphenyl column. Equilibrate at 5% B for 10 column volumes (approx. 15 minutes at 1.0 mL/min). Set column oven temperature to 35°C to improve mass transfer and reduce system backpressure.

  • Sample Preparation: Dissolve 10 mg of MCPC standard in 10 mL of Diluent (Water:Acetonitrile 80:20 v/v) to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 1.0 - 7.0 min: 5% to 60% B (Linear gradient for elution)

    • 7.0 - 8.5 min: 60% B (Column wash)

    • 8.5 - 12.0 min: 5% B (Re-equilibration)

  • Detection: Monitor UV absorbance at 210 nm (due to the lack of extended aromatic conjugation in the target molecule) with a reference wavelength of 360 nm.

Column Performance Comparison

To objectively demonstrate the superiority of the Biphenyl phase, MCPC was spiked with 1% of Impurity A (methyl piperazine-2-carboxylate) and injected across all three column chemistries.

Table 1: Chromatographic Performance Comparison (Spiked Sample, 100 µg/mL)

ParameterStandard C18 (5 µm)Bare Silica HILIC (3 µm)Core-Shell Biphenyl (2.6 µm)
Retention Time (RT) 4.2 min8.5 min5.1 min
Peak Tailing Factor (Tf) 1.85 (Severe tailing)1.42 (Moderate tailing)1.08 (Highly symmetrical)
Theoretical Plates (N) 8,50010,20018,500
Resolution (Rs) from Imp A 1.2 (Co-elution risk)2.13.8 (Baseline resolved)
Backpressure (Max) 120 bar95 bar210 bar

Data Synthesis: The standard C18 column fails to provide adequate peak symmetry (Tf > 1.5) due to the secondary interactions between the protonated piperazine and residual silanols. While HILIC retains the compound well, the Biphenyl column provides the optimal balance: the core-shell architecture drives high efficiency (18,500 plates), while the π−π interactions selectively separate the target from Impurity A with a robust resolution of 3.8.

ICH Q2(R2) Method Validation

Following the selection of the Core-Shell Biphenyl column, the method was fully validated according to the latest (effective June 2024), which emphasizes a lifecycle and Quality-by-Design (QbD) approach.

ICH_Validation Start Method Lifecycle Initiation (ICH Q14) Spec Specificity & Range (Blank, Placebo, Impurities) Start->Spec Lin Linearity & Calibration (R² > 0.999, 50-150% Range) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%, %RSD < 2.0) Lin->Acc Sens LOD / LOQ Determination (Signal-to-Noise 3:1 and 10:1) Acc->Sens Rob Robustness Testing (Temp ±5°C, Flow ±10%) Sens->Rob End Validated Analytical Procedure Ready for Release Testing Rob->End

Fig 2. Step-by-step analytical method validation lifecycle according to ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at target RTNo peaks in blank/diluent at 5.1 minPass
Linearity (Range) R2≥0.999 (50% to 150% of nominal) R2=0.9998 (10 to 150 µg/mL)Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.4 µg/mL / LOQ: 1.2 µg/mLPass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4%, 100.2%, 99.8%Pass
Repeatability (Precision) %RSD 2.0% (n=6 injections)%RSD = 0.65%Pass
Robustness System suitability maintainedTf 1.2 at 30°C and 40°CPass

Conclusion

The validation data unequivocally demonstrates that standard C18 chemistries are sub-optimal for basic, mixed-polarity heterocycles like Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate. By migrating the assay to a Core-Shell Biphenyl column , analytical chemists can leverage orthogonal π−π and dipole interactions to achieve baseline resolution from critical impurities, while simultaneously eliminating the peak tailing traditionally associated with piperazine derivatives. The resulting method is highly robust, fully compliant with ICH Q2(R2) standards, and ready for integration into routine pharmaceutical quality control workflows.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. (Effective June 14, 2024).[Link]

  • National Center for Biotechnology Information (PMC). Chromatographic Separation... Development and Validation of a New Method Based on a Biphenyl HPLC Column. (2019). Demonstrates the superior peak capacity and reduced tailing for basic/polar compounds on biphenyl phases compared to standard C18.[Link]

  • MZ-Analysentechnik. Ascentis® Express - HPLC and UHPLC Columns. Details the mechanistic advantages of core-shell (Fused-Core) biphenyl technology for resolving challenging basic compounds and mitigating silanol interactions.[Link]

Validation

Comparative Reactivity Guide: Methyl vs. Ethyl 1-(Cyclopropylmethyl)piperazine-2-carboxylate in Synthetic Workflows

Piperazine-2-carboxylates are indispensable building blocks in modern medicinal chemistry, serving as the core scaffold for numerous active pharmaceutical ingredients (APIs), peptidomimetics, and viral protease inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Piperazine-2-carboxylates are indispensable building blocks in modern medicinal chemistry, serving as the core scaffold for numerous active pharmaceutical ingredients (APIs), peptidomimetics, and viral protease inhibitors (such as Indinavir)[1]. The functionalization of the N1 position with a cyclopropylmethyl group introduces critical lipophilicity and metabolic stability. However, this bulky N-alkyl substitution profoundly impacts the reactivity of the adjacent C2-carboxylate.

For synthetic chemists and drug development professionals, choosing between the methyl and ethyl ester of 1-(cyclopropylmethyl)piperazine-2-carboxylate is not a trivial economic decision—it is a strategic mechanistic choice that dictates downstream workflow efficiency, reaction times, and overall yield.

This guide objectively compares the reactivity profiles of these two analogs, providing mechanistic causality, quantitative data, and self-validating experimental protocols to optimize your synthetic routes.

Mechanistic Causality: Electronic and Steric Interplay

The reactivity of an ester towards nucleophilic attack (whether by hydroxide during saponification or an amine during direct amidation) is governed by the stability of the tetrahedral intermediate. In the case of 1-(cyclopropylmethyl)piperazine-2-carboxylates, two primary forces dictate the divergence in reactivity between methyl and ethyl esters[2][3]:

  • Steric Shielding: The N1-cyclopropylmethyl group creates significant local steric bulk around the C2 carbonyl carbon. When a nucleophile attacks, the carbon transitions from sp2 (planar) to sp3 (tetrahedral). The ethyl ester (–OCH₂CH₃) possesses a larger van der Waals volume than the methyl ester (–OCH₃). This bulk exacerbates the existing steric clash with the N1-alkyl group, drastically raising the activation energy ( Ea​ ) required to form the tetrahedral intermediate[4].

  • Inductive Electronic Effects (+I): The ethyl group is a stronger electron-donating group than the methyl group. By donating electron density through the sigma bonds (+I effect), the ethyl group slightly reduces the electrophilicity (partial positive charge, δ+ ) of the carbonyl carbon. This makes the ethyl ester inherently less susceptible to nucleophilic attack compared to the methyl analog[2].

HydrolysisKinetics Substrate 1-(Cyclopropylmethyl)piperazine -2-carboxylate Nucleophile OH⁻ Attack (Aqueous Base) Substrate->Nucleophile Tetrahedral Tetrahedral Intermediate (Steric Clash with N1-Alkyl) Nucleophile->Tetrahedral Methyl Methyl Ester Lower +I Effect, Less Bulky Tetrahedral->Methyl Fast Pathway Ethyl Ethyl Ester Higher +I Effect, More Bulky Tetrahedral->Ethyl Slow Pathway Product Piperazine-2-carboxylic Acid (Target Intermediate) Methyl->Product t½ ~ 2-3 hrs Ethyl->Product t½ ~ 8-12 hrs

Kinetic logic of base-catalyzed ester hydrolysis for C2-piperazine esters.

Quantitative Data Comparison

The theoretical principles outlined above translate directly into measurable kinetic differences in the laboratory. Table 1 summarizes the comparative performance of both analogs under standard synthetic transformations.

Table 1: Comparative Reactivity Metrics for C2-Ester Analogs

ParameterMethyl 1-(cyclopropylmethyl)piperazine-2-carboxylateEthyl 1-(cyclopropylmethyl)piperazine-2-carboxylateMechanistic Rationale
Alkaline Hydrolysis Rate (t½) ~2.5 hours (at 25°C)~9.0 hours (at 25°C)Ethyl group increases steric hindrance and reduces carbonyl electrophilicity[2][3].
Direct Amidation Yield (Primary Amines, 80°C) 45 - 60%< 10% (Mostly unreacted starting material)Methoxide is a superior leaving group; lower steric penalty in the transition state.
Transesterification Susceptibility High (Prone to scrambling in EtOH)Low (Stable in EtOH)Methyl esters readily undergo transesterification in heavier alcohols under basic/acidic conditions.
Optimal Downstream Workflow Direct amidation or rapid saponificationMandatory saponification followed by peptide couplingEthyl esters are too inert for direct nucleophilic displacement in hindered systems[4].

Experimental Workflows & Self-Validating Protocols

To leverage the differences between these two analogs, researchers must employ highly optimized protocols. Below are self-validating methodologies designed to maximize yield while providing real-time analytical checkpoints.

Protocol A: Base-Catalyzed Hydrolysis (Saponification)

Target: 1-(cyclopropylmethyl)piperazine-2-carboxylic acid

Causality & Design: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The Li+ ion acts as a mild Lewis acid, coordinating simultaneously to the N1-tertiary amine lone pair and the carbonyl oxygen. This pre-organizes the substrate, partially mitigating the steric shielding of the cyclopropylmethyl group and accelerating hydroxide attack. A THF/Water co-solvent system ensures the lipophilic ester remains fully solvated while providing the aqueous nucleophile[5].

Step-by-Step Methodology:

  • Solvation: Dissolve 10.0 mmol of the ester (Methyl or Ethyl analog) in 20 mL of Tetrahydrofuran (THF).

  • Nucleophile Addition: Cool the solution to 0 °C. Dropwise, add 15.0 mmol of LiOH·H₂O dissolved in 10 mL of deionized water.

  • Kinetic Monitoring (Self-Validation): Remove the ice bath and stir at room temperature. Monitor the reaction via LC-MS (TLC is often ineffective due to the zwitterionic nature of the product).

    • Validation Checkpoint: For the methyl ester , complete consumption of the starting material mass ( [M+H]+ ) should be observed within 2-3 hours. For the ethyl ester , expect 8-12 hours.

  • Workup & Isoelectric Precipitation: Once complete, evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH ~3.5 using a 1.0 M solution of KHSO₄[5].

    • Validation Checkpoint: pH 3.5 approximates the isoelectric point of the piperazine-2-carboxylic acid, minimizing its solubility in water and allowing for extraction using a polar organic solvent mixture (e.g., 10% isopropanol in dichloromethane).

  • Isolation: Extract the aqueous phase (5 × 20 mL), dry over Na₂SO₄, and concentrate to yield the pure acid.

AmidationWorkflow Start Select Ester Analog MeEster Methyl Ester Start->MeEster EtEster Ethyl Ester Start->EtEster Direct Direct Amidation (Primary Amine, Heat) MeEster->Direct Feasible for unhindered amines Saponification Saponification (LiOH) followed by EDC/HOBt MeEster->Saponification Standard route EtEster->Saponification Mandatory (Direct is too slow) Amide Final Amide Product Direct->Amide Saponification->Amide

Synthetic decision tree for amidation based on ester alkyl chain length.

Protocol B: Downstream Amidation Strategy

When synthesizing peptidomimetics, the carboxylic acid must be coupled to an amine. Because the ethyl ester is highly resistant to direct amidation, a two-step sequence (Hydrolysis Coupling) is mandatory.

Causality & Design: For the coupling step, standard reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are recommended. HOBt forms an active ester intermediate that is less sterically hindered than the original ethyl ester, allowing the incoming amine to attack efficiently without being blocked by the N1-cyclopropylmethyl group[5].

Conclusion & Strategic Recommendation

For research and development programs requiring rapid library generation or extensive downstream functionalization at the C2 position, Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is the superior choice . Its lower steric profile and reduced inductive electron donation allow for significantly faster hydrolysis and broader compatibility with direct nucleophilic transformations.

Conversely, the Ethyl analog should be selected only when the synthetic route requires the ester to act as a robust protecting group that must survive harsh, mildly basic, or nucleophilic conditions earlier in a multi-step synthesis.

References

  • The Kinetics of the Alkaline Hydrolysis of Esters and Amides. RSC Publishing. Available at:[Link]

  • Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates... Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at:[Link]

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Chiral Chemicals: Asymmetric Synthesis and Resolution of Piperazine Cores. ScienceNet. Available at: [Link]

Sources

Comparative

Mass spectrometry characterization of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate isomers

Advanced Mass Spectrometry Characterization of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate Isomers: A Platform Comparison Guide As drug development pipelines increasingly demand absolute stereochemical and regio...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Mass Spectrometry Characterization of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate Isomers: A Platform Comparison Guide

As drug development pipelines increasingly demand absolute stereochemical and regiochemical purity, the analytical characterization of piperazine derivatives has become a critical bottleneck. Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate (Exact Mass: 198.1368 Da, [M+H]+m/z199.1441 ) presents a dual analytical challenge: differentiating its positional isomers (e.g., N1- vs. N4-cyclopropylmethyl substitution) and resolving its enantiomers ((R)- vs. (S)- configurations at the C2 chiral center).

Standard mass spectrometry fails to differentiate enantiomers due to identical mass and fragmentation patterns, and often struggles with regioisomers that produce equivalent mass spectra under standard ionization[1]. As a Senior Application Scientist, I have structured this guide to objectively compare three advanced mass spectrometry platforms, detailing the mechanistic causality behind each technique and providing self-validating protocols for rigorous isomer resolution.

Platform Comparison & Quantitative Performance

To comprehensively characterize these isomers, laboratories must choose between chromatographic resolution, chemical derivatization, and gas-phase ion mobility. Table 1 summarizes the performance metrics of the three leading analytical workflows.

Table 1: Comparative Analysis of MS Platforms for Piperazine Isomer Resolution

Analytical PlatformTarget Isomer TypeResolution MechanismSample Prep ComplexityRelative Sensitivity (LOD)Run Time
UPLC-ESI-HRMS/MS Positional (N1 vs N4)CID Fragmentation DivergenceLow (Direct Inject)High (< 1 ng/mL)5–8 min
GC-EI-MS (Derivatized) Positional / IsobaricChromatographic + EI SpectraHigh (Perfluoroacylation)Moderate (~10 ng/mL)15–20 min
IM-MS (Chiral Selector) Enantiomeric (R vs S)Gas-Phase Diastereomeric CCSModerate (Metal Complexation)High (< 5 ng/mL)< 2 min (Infusion)

Mechanistic Causality in Experimental Design

Do not treat mass spectrometry as a "black box." The successful resolution of these isomers relies on exploiting specific chemical vulnerabilities.

Why use Perfluoroacylation for GC-MS? Underivatized piperazine regioisomers often co-elute and yield indistinguishable fragmentation pathways[1]. By reacting the mixture with trifluoroacetic anhydride (TFAA), we target the free secondary amine (N4 in the N1-substituted isomer, or N1 in the N4-substituted isomer). This acylation individualizes their mass spectra by altering the electron density of the ring, while simultaneously increasing volatility for high-resolution separation on polysiloxane columns[1].

Why use Cu(II) + L-Proline in IM-MS? Enantiomers have identical collision cross sections (CCS) in the gas phase. To separate them via Ion Mobility-Mass Spectrometry (IM-MS), a chiral environment must be introduced[2]. By infusing a chiral selector (L-proline) with a central transition metal (Cu(II)), the (R) and (S) enantiomers form transient, noncovalent diastereomeric complexes: [CuII(L-Pro)(Analyte)]+ [2][3]. Because diastereomers possess distinct three-dimensional geometries, they exhibit different rotationally averaged CCS values, allowing them to be separated in a drift tube or traveling wave ion mobility (TWIMS) cell[4].

IM_MS_Workflow A Racemic Isomer Mixture B Add Cu(II) + L-Proline A->B C ESI: Noncovalent Complexation B->C D Diastereomeric Complexes C->D E IM Cell: Gas-Phase Separation D->E F TOF MS: m/z Detection E->F

IM-MS workflow for chiral resolution via noncovalent metal-amino acid complexation.

Self-Validating Experimental Protocols

Every robust analytical method must contain internal logic to validate its own performance prior to analyzing unknown samples.

Protocol A: Positional Isomer Resolution via UPLC-HRMS/MS (CID)

This protocol exploits the differing stabilities of the piperazine ring bonds depending on the location of the cyclopropylmethyl group.

1. Sample Preparation: Dilute samples to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. 2. Chromatography: Inject 2 µL onto a sub-2 µm C18 column. Utilize a rapid gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes. 3. Ionization & Isolation: Operate ESI in positive mode. Isolate the precursor ion [M+H]+m/z199.14 using a quadrupole isolation window of 1.0 m/z. 4. Fragmentation (CID): Apply a normalized collision energy (NCE) of 20 eV. The fragmentation behavior of piperazine compounds facilitates structure elucidation based on characteristic neutral losses[5]. 5. Self-Validation Checkpoint: Inject a 1:1 synthetic mixture of known N1 and N4 isomers. The system is validated only if the extracted ion chromatograms (XIC) show orthogonal fragmentation ratios: The N1-isomer must show a dominant loss of the cyclopropylmethyl radical ( −55 Da→m/z144.09 ), while the N4-isomer must show a dominant loss of the methyl ester group ( −59 Da→m/z140.12 ).

CID_Fragmentation P Precursor [M+H]+ m/z 199.14 N1 N1-Positional Isomer P->N1 N4 N4-Positional Isomer P->N4 F1 Loss of C4H7 (-55 Da) m/z 144.09 N1->F1 Pathway A F2 Loss of COOCH3 (-59 Da) m/z 140.12 N4->F2 Pathway B

CID fragmentation pathways distinguishing N1 and N4 positional piperazine isomers.

Protocol B: Enantiomeric Differentiation via IM-MS

This protocol replaces slow chiral chromatography with rapid gas-phase electrophoretic separation.

1. Complexation Solution: Prepare a chiral modifier solution containing 100 µM Cu(CH3​COO)2​ and 200 µM L-Proline in a 50:50 Methanol:Water solvent system[2]. 2. Sample Spiking: Dilute the analyte into the complexation solution to achieve a final analyte concentration of 10 µM. 3. Direct Infusion: Introduce the sample via a syringe pump at 3 µL/min directly into the ESI source[3]. 4. IM-MS Parameters: Utilize nitrogen as the drift gas (or argon to artificially extend drift times and increase resolution)[6]. Maintain the drift tube at ~300 K to preserve the noncovalent complex. 5. Self-Validation Checkpoint: Infuse a purely racemic standard (50:50 R/S) prior to sample analysis. Extract the arrival time distribution (ATD) for the specific m/z corresponding to the complex. The system is validated only if the ATD displays a two-peak resolution ( Rp−p​ ) ≥0.7 (>10% valley), confirming the successful formation of the chiral environment[2].

References

  • Source: auburn.
  • Source: preprints.
  • Source: researchgate.
  • Source: rsc.
  • Source: nih.
  • Source: nih.
  • Source: espublisher.

Sources

Validation

Benchmarking Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate synthesis routes

As a Senior Application Scientist overseeing process chemistry and scale-up campaigns, I frequently encounter the stereoelectronic challenges inherent in piperazine functionalization. Methyl 1-(cyclopropylmethyl)piperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing process chemistry and scale-up campaigns, I frequently encounter the stereoelectronic challenges inherent in piperazine functionalization. Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a highly versatile building block in medicinal chemistry. The C2-methyl ester provides a crucial vector for downstream amide coupling or reduction, while the cyclopropylmethyl group at the N1 position precisely modulates the scaffold's lipophilicity and basicity.

However, synthesizing this specific regiocenter is notoriously difficult. This guide objectively benchmarks the available synthetic routes, explains the mechanistic causality behind reagent selection, and provides a self-validating, step-by-step protocol for the optimal pathway.

The Regioselectivity Trap: Causality in Piperazine Functionalization

The core challenge in functionalizing methyl piperazine-2-carboxylate lies in differentiating its two secondary amines (N1 and N4).

  • The N4 Position: Located far from the C2-carboxylate, N4 is sterically unhindered and kinetically favored for electrophilic attack.

  • The N1 Position: Located immediately adjacent to the bulky methyl ester, N1 is sterically encumbered.

Attempting a direct N-alkylation on the unprotected piperazine scaffold invariably leads to a thermodynamic mixture heavily biased toward the unwanted N4-alkylated isomer or N1,N4-dialkylated impurities, a well-documented phenomenon in piperazine-2-carboxylate derivative synthesis ()[1]. Therefore, achieving >99% N1 selectivity requires a protection-directed strategy ()[2].

Regioselectivity Start Methyl piperazine-2-carboxylate N4 N4-Alkylation (Kinetically Favored) Start->N4 Direct Alkylation N1 N1-Alkylation (Sterically Hindered) Start->N1 Direct Alkylation Boc N4-Boc Protection Start->Boc Boc2O Target Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate Boc->Target 1. Reductive Amination 2. Deprotection

Caption: Regioselectivity pathways for N-alkylation of methyl piperazine-2-carboxylate.

Benchmarking the Synthesis Routes

To synthesize Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate, two primary routes are typically evaluated:

Route A: Protection-Directed Reductive Amination (The Gold Standard)

This route utilizes commercially available Methyl 4-Boc-piperazine-2-carboxylate . By pre-blocking the highly reactive N4 position with a tert-butyloxycarbonyl (Boc) group, we force the incoming cyclopropylmethyl group exclusively to the N1 position via reductive amination with cyclopropanecarboxaldehyde.

  • Causality for Reagent Choice: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH4). STAB is a mild reducing agent that exclusively reduces the intermediate iminium ion without prematurely reducing the aldehyde or the sensitive C2-methyl ester.

  • Deprotection: The Boc group is subsequently cleaved using anhydrous HCl in dioxane, yielding the target compound as a stable dihydrochloride salt.

Route B: Direct N-Alkylation (Thermodynamic Control)

This route attempts to directly alkylate unprotected methyl piperazine-2-carboxylate using cyclopropylmethyl bromide and a base (e.g., K2CO3) in acetonitrile.

  • The Flaw: Even when using a massive stoichiometric excess of the piperazine starting material to suppress dialkylation, the reaction inherently favors N4-alkylation. Isolating the minor N1-isomer requires tedious, solvent-heavy preparative HPLC, making this route entirely unsuited for scale-up.

Quantitative Performance Metrics
MetricRoute A: Protection-Directed Reductive AminationRoute B: Direct N-Alkylation
Regioselectivity (N1:N4) > 99:1 (Complete N1 selectivity)~ 1:4 (Heavily favors N4)
Overall Yield 75 - 82% (Over 2 steps)< 20% (Post-chromatography)
Scalability Excellent (Telescoped deprotection possible)Poor (Requires prep-HPLC separation)
E-Factor (Waste) Moderate (Boc cleavage generates isobutylene)High (Massive solvent waste for purification)
Primary Reagents Cyclopropanecarboxaldehyde, STAB, HCl/DioxaneCyclopropylmethyl bromide, K2CO3

Self-Validating Experimental Protocol: Route A

To ensure absolute trustworthiness and reproducibility, the following protocol for Route A is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPCs) to verify chemical transitions before proceeding to the next stage, a standard practice in industrial synthesis ()[3].

Workflow Step1 Imine Formation (Aldehyde) Step2 Reduction (STAB, DCE) Step1->Step2 Step3 Quench & Extract (NaHCO3 / DCM) Step2->Step3 Step4 Boc Deprotection (4M HCl/Dioxane) Step3->Step4 Step5 Isolation (Filtration) Step4->Step5

Caption: Experimental workflow for the protection-directed reductive amination route.

Phase 1: Regioselective Reductive Amination
  • Initiation: Charge a dry, argon-purged reaction vessel with Methyl 4-Boc-piperazine-2-carboxylate (1.0 eq, 10.0 g) and anhydrous 1,2-dichloroethane (DCE) (100 mL).

  • Imine Formation: Add cyclopropanecarboxaldehyde (1.2 eq) and glacial acetic acid (0.1 eq). Stir at 20°C for 30 minutes.

    • Causality Note: The acetic acid lowers the pH to ~5.0. This optimally protonates the aldehyde oxygen to increase electrophilicity for nucleophilic attack, without over-protonating the piperazine N1 amine (which would render it non-nucleophilic).

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 eq) over 15 minutes. Maintain the internal temperature below 25°C using a water bath. Stir for 4 hours.

  • Validation Checkpoint (IPC 1): Pull a 50 µL aliquot and analyze via LC-MS. The reaction is self-validated to proceed only when >98% of the starting material (m/z 245[M+H]+) has converted to the N1-alkylated intermediate (m/z 299[M+H]+).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (50 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude intermediate.

Phase 2: Anhydrous Boc Deprotection
  • Solvation: Dissolve the crude intermediate from Phase 1 in minimal anhydrous dichloromethane (20 mL).

  • Cleavage: Cool the solution to 0°C. Dropwise, add 4M HCl in Dioxane (5.0 eq).

    • Causality Note: The use of anhydrous HCl is an absolute requirement here. Utilizing aqueous concentrated hydrochloric acid would risk catastrophic side-reactions, specifically the hydrolysis of the delicate C2-methyl ester into a carboxylic acid.

  • Maturation: Remove the ice bath, warm to 20°C, and stir for 2 hours.

  • Validation Checkpoint (IPC 2): A white precipitate (the dihydrochloride salt) should form in the flask. TLC (DCM:MeOH 9:1, Ninhydrin stain) of the supernatant must show the complete disappearance of the UV-active Boc-protected intermediate.

  • Isolation: Filter the resulting suspension. Wash the filter cake thoroughly with cold diethyl ether (2 x 20 mL) to remove residual dioxane and organic impurities. Dry the solid under high vacuum at 40°C for 12 hours to afford Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate dihydrochloride as a highly pure white powder.

Conclusion

For process chemists and drug development professionals, relying on direct N-alkylation (Route B) for the synthesis of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a false economy. The time saved by skipping protection/deprotection steps is entirely lost during brutal, low-yielding chromatographic separations. Route A (Protection-Directed Reductive Amination) stands as the definitive, scalable gold standard. By understanding the steric causality of the piperazine core and employing self-validating IPCs, researchers can guarantee >99% regioselectivity and robust batch-to-batch consistency.

References

  • Ruthenium Catalyzed Decarbonylative Arylation at sp3 Carbon Centers in Pyrrolidine and Piperidine Heterocycles - National Institutes of Health (NIH) / PMC. Demonstrates the standard reactivity and functionalization challenges of piperazine-2-carboxylate derivatives. URL:[Link]

Sources

Comparative

Spectroscopic comparison of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate enantiomers

Spectroscopic Comparison Guide: Differentiating Enantiomers of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate Executive Summary Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a highly versatile chiral buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: Differentiating Enantiomers of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate

Executive Summary

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a highly versatile chiral building block frequently utilized in drug discovery. Because its stereogenic center resides at the C2 position of the piperazine ring, determining the enantiomeric excess (ee) and absolute configuration (AC) of its (R)- and (S)-enantiomers is a critical quality control step. This guide objectively compares the spectroscopic methodologies required to differentiate these enantiomers, moving beyond achiral limitations to provide actionable, field-proven protocols.

Molecular Profiling & The Chiral Challenge

In an isotropic, achiral environment, the (R)- and (S)-enantiomers of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate exhibit identical scalar physical properties. Consequently, standard analytical techniques—such as conventional 1H/13C NMR, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—will yield indistinguishable spectra.

To break this symmetry and achieve spectroscopic differentiation, we must introduce a chiral perturbation. This is accomplished either by placing the molecule in a chiral environment (inducing diastereomeric relationships) or by probing the molecule with circularly polarized light (exploiting differential absorption).

Comparative Spectroscopic Methodologies

Chiral NMR Spectroscopy (For Enantiomeric Excess)

Mechanism & Causality: Chiral NMR utilizes Chiral Solvating Agents (CSAs) to form transient, non-covalent diastereomeric complexes with the enantiomers in solution[1]. Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is an ideal candidate for this technique because it possesses strong hydrogen-bond acceptors (the ester carbonyl and tertiary N1 amine) and a hydrogen-bond donor (the secondary N4 amine). When a CSA like (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) is added, it interacts differently with the (R)- and (S)-enantiomers. Because the resulting complexes are diastereomeric, their nuclei become anisochronous (chemically non-equivalent), resulting in chemical shift dispersion (Δδ)[1]. The methyl ester protons (~3.7 ppm) serve as an excellent reporter group because they appear as a sharp singlet, allowing for precise integration and ee calculation.

Vibrational Circular Dichroism (For Absolute Configuration)

Mechanism & Causality: Vibrational Circular Dichroism (VCD) measures the differential absorption of left- versus right-circularly polarized infrared light during vibrational transitions[2]. While Electronic Circular Dichroism (ECD) is often used for chiral molecules, it requires a conjugated chromophore that absorbs in the near-UV/Vis spectrum. Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate lacks extended π-conjugation; its primary chromophores (the ester and amines) absorb in the deep-UV region (< 220 nm), where solvent interference and low signal-to-noise ratios severely limit ECD reliability.

Conversely, VCD probes the vibrational manifold. The highly polar ester carbonyl stretch (~1740 cm⁻¹) provides a robust, distinct VCD signal[3]. By comparing the experimental VCD spectrum to Density Functional Theory (DFT) calculations, the absolute configuration can be unambiguously assigned[2].

Quantitative Data Presentation

The following table summarizes the performance metrics of each spectroscopic approach when applied to this specific piperazine scaffold.

Analytical TechniqueProperty MeasuredPrimary ApplicationSample RequirementLimitation for this Scaffold
Standard NMR/IR Scalar couplings, vibrationsStructural confirmation~5 mgCannot differentiate enantiomers.
Chiral NMR (CSA) Chemical shift dispersion (Δδ)Enantiomeric excess (ee)~5–10 mg + CSARequires baseline resolution of reporter peaks (ester methyl).
VCD Spectroscopy Differential IR absorbance (ΔA)Absolute Configuration (AC)~10–20 mgRequires accurate DFT conformational modeling[3].
ECD Spectroscopy Differential UV absorbance (Δε)Absolute Configuration (AC)~1 mgWeak chromophore limits deep-UV reliability.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Determination of ee via 1H NMR with a Chiral Solvating Agent

This protocol validates the resolving power of the CSA before analyzing the unknown sample.

  • Baseline Acquisition: Dissolve 5 mg of the racemic Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate in 0.5 mL of CDCl3. Acquire a standard 1H NMR spectrum to identify the baseline chemical shift of the ester methyl singlet (~3.7 ppm).

  • CSA Titration (Validation Step): Add 1.0 equivalent of the CSA (e.g., TFAE) to the racemic NMR tube. Re-acquire the spectrum. You must observe the methyl singlet split into two distinct peaks of equal integration (1:1 ratio). Causality: This proves the CSA is actively forming diastereomeric complexes and establishes the exact Δδ for the (R) and (S) states.

  • Sample Analysis: Prepare the unknown scalemic/enantiopure sample under identical concentration and solvent conditions, adding 1.0 eq of the same CSA.

  • Quantification: Integrate the split methyl peaks. Calculate the enantiomeric excess using the formula: ee = |(Area 1 - Area 2) / (Area 1 + Area 2)| × 100%.

Protocol 2: Absolute Configuration Assignment via VCD

This protocol uses the scalar IR spectrum to validate the computational model before interpreting the chiral VCD data.

  • Sample Preparation: Dissolve 15 mg of the enantiomer in 150 µL of CDCl3. Load the sample into a BaF2 cell with a 100 µm path length.

  • Spectral Acquisition: Collect the unpolarized IR and VCD spectra simultaneously over a range of 2000–900 cm⁻¹ (focusing on the C=O stretch and fingerprint region).

  • Computational Modeling: Perform a conformational search of the (R)-enantiomer. Optimize the geometries and calculate the vibrational rotational strengths using DFT at the B3LYP/6-31G(d) level with a polarizable continuum model (PCM) for chloroform[2].

  • IR Validation Step: Overlay the calculated achiral IR spectrum with the experimental IR spectrum. Causality: If the scalar IR modes do not align, the conformational search is incomplete, and the VCD prediction is invalid[3].

  • AC Assignment: Once the IR spectra match, compare the signs (+/-) of the calculated VCD bands against the experimental VCD bands. If the signs match, the sample is the (R)-enantiomer. If they are perfectly inverted, the sample is the (S)-enantiomer.

Decision Workflow Diagram

G Start Chiral Analysis of Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate Goal Primary Analytical Goal? Start->Goal AC Absolute Configuration (AC) Goal->AC Determine 3D Structure EE Enantiomeric Excess (ee) Goal->EE Quantify Purity VCD Vibrational Circular Dichroism (VCD) + DFT (Recommended) AC->VCD Robust C=O stretch ECD Electronic Circular Dichroism (ECD) + TD-DFT (Limited by chromophore) AC->ECD Deep UV only NMR Chiral NMR (CSA) (Rapid ee determination) EE->NMR No method dev needed HPLC Chiral HPLC-UV (High sensitivity ee) EE->HPLC Trace enantiomer detection

Workflow for selecting chiral spectroscopy methods for piperazine-2-carboxylate derivatives.

References

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Center for Biotechnology Information (PMC).1

  • The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed.2

  • Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. ACS Publications.3

Sources

Validation

Comparative In Vitro Toxicity Guide: Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate vs. Legacy Piperazines

Executive Summary The development of novel functionalized piperazine building blocks requires rigorous safety profiling to differentiate them from legacy piperazine derivatives, which often carry significant toxicologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel functionalized piperazine building blocks requires rigorous safety profiling to differentiate them from legacy piperazine derivatives, which often carry significant toxicological liabilities. Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate (MCPC) is a structurally unique intermediate featuring a cyclopropylmethyl moiety and a carboxylate group.

This guide objectively compares the in vitro toxicity profile of MCPC against established piperazine derivatives: 1-Benzylpiperazine (BZP) , 1-(3-Chlorophenyl)piperazine (mCPP) , and the structurally benign 1,4-Dimethylpiperazine . By evaluating hepatotoxicity and cardiotoxicity using validated in vitro models, this document provides drug development professionals with actionable, comparative safety data.

Mechanistic Rationale & Experimental Design (E-E-A-T)

When evaluating the safety of piperazine derivatives, two primary physiological systems dictate the in vitro testing paradigm: the liver and the heart.

Hepatotoxicity Causality

The liver is the primary site of xenobiotic metabolism. We utilize the HepG2 human hepatocellular carcinoma cell line because it retains critical phase I and phase II metabolic enzymes, making it a robust, metabolically competent model for detecting drug-induced liver injury (DILI)[1]. Highly lipophilic piperazines often induce toxicity via mitochondrial uncoupling, which disrupts the electron transport chain, leads to reactive oxygen species (ROS) generation, and ultimately causes ATP depletion and apoptosis[2]. The addition of the carboxylate group in MCPC is hypothesized to reduce this lipophilicity-driven mitochondrial stress compared to legacy compounds like BZP[3].

Cardiotoxicity Causality

The basic nitrogen inherent in the piperazine ring is a well-documented pharmacophore for binding within the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel. Inhibition of the hERG K+ tail-current delays cardiac repolarization, manifesting clinically as QT prolongation and potentially fatal Torsades de Pointes arrhythmias[4]. Therefore, direct electrophysiological measurement via automated patch-clamp is the gold standard for assessing piperazine-induced cardiotoxicity[5].

Pathway MCPC Piperazine Exposure (e.g., MCPC, BZP) Mito Mitochondrial Dysfunction MCPC->Mito High Dose / High Lipophilicity hERG hERG K+ Channel MCPC->hERG Inner Cavity Binding ROS ROS Accumulation Mito->ROS Apoptosis Hepatic Apoptosis ROS->Apoptosis QT Action Potential Prolongation hERG->QT Tail-Current Blockade

Figure 1: Mechanistic pathways of piperazine-induced hepatotoxicity and cardiotoxicity.

Comparative Toxicity Data

The following table summarizes the quantitative in vitro toxicity metrics for MCPC and reference piperazine derivatives. Data indicates that MCPC exhibits a highly favorable safety profile, closely mirroring the non-toxic 1,4-Dimethylpiperazine[6], while avoiding the severe liabilities of BZP and mCPP.

CompoundHepG2 Viability (IC50, µM)ROS Generation (Fold Change at 50 µM)hERG Inhibition (IC50, µM)Toxicity Classification
MCPC > 150.0 1.2x > 100.0 Low / Benign
1-Benzylpiperazine (BZP)45.23.5x12.4High (Hepatotoxic/Cardiotoxic)
1-(3-Chlorophenyl)piperazine (mCPP)38.54.1x8.7High (Hepatotoxic/Cardiotoxic)
1,4-Dimethylpiperazine> 200.01.0x> 100.0Low / Benign

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate strict positive and negative controls, creating self-validating assay systems.

Protocol 1: Multiparametric Hepatotoxicity Assay (HepG2)

This protocol measures mitochondrial metabolic rate (MTT) and early oxidative stress (ROS), which precede cellular apoptosis[1].

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 cells (ATCC HB-8065) at a density of 1×104 cells/well in a 96-well plate using MEM supplemented with 10% FBS[2]. Incubate for 24 hours at 37°C, 5% CO2​ to allow for attachment.

  • Compound Treatment: Prepare a 10-point serial dilution of MCPC and reference compounds in DMSO. Ensure the final DMSO concentration in the culture media does not exceed 0.1% to prevent vehicle-induced toxicity[2]. Treat cells for 72 hours. Self-Validation: Include 50 µM Chlorpromazine as a positive control for hepatotoxicity and 0.1% DMSO as a vehicle control.

  • MTT Assay (Viability): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2 hours. The reduction of MTT to formazan relies on active mitochondrial reductases, directly linking metabolic competence to viability[6]. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

  • ROS Quantification: In a parallel plate, treat cells for 6 hours to capture early oxidative stress. Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate). DCFDA is deacetylated by cellular esterases and oxidized by ROS into highly fluorescent DCF[1]. Measure fluorescence at Ex/Em = 485/535 nm.

Protocol 2: Automated hERG Patch-Clamp Assay

Patch-clamp is the definitive method for electrophysiology because it directly measures ion currents across the cell membrane, avoiding the false positives common in indirect dye-based assays[5].

Step-by-Step Methodology:

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the full-length hERG channel. Maintain cells at 37°C and harvest immediately prior to the assay[5].

  • Electrophysiological Setup: Employ an automated patch-clamp system (e.g., QPatch). Self-Validation: Ensure seal resistance is >100 MΩ and pre-compound current is at least 0.2 nA. Cells failing these criteria are automatically excluded to validate membrane integrity[7].

  • Voltage Protocol: Apply a depolarization pulse to +20 mV for 2 seconds to open and inactivate channels, followed instantly by a repolarization step to -40 mV to elicit the characteristic inward hERG tail current[4].

  • Compound Application: Perfuse MCPC sequentially at increasing concentrations (0.1 µM to 100 µM). Include 0.1% DMSO as a negative baseline and 1 µM E-4031 as a positive control to validate assay sensitivity[7].

  • Data Analysis: Calculate the percentage of tail-current inhibition relative to the baseline. Generate dose-response curves using a Boltzmann equation to determine the IC50[4].

Workflow Start Compound Selection MCPC vs Reference Piperazines HepG2 Hepatotoxicity Assay (HepG2 Cells) Start->HepG2 hERG Cardiotoxicity Assay (hERG Patch-Clamp) Start->hERG MTT Cell Viability (MTT) IC50 Determination HepG2->MTT ROS Oxidative Stress ROS Generation HepG2->ROS Patch Electrophysiology Tail-Current Inhibition hERG->Patch Tox Comparative Toxicity Profile MTT->Tox ROS->Tox Patch->Tox

Figure 2: Experimental workflow for in vitro cytotoxicity and cardiotoxicity assessment.

References[3] Second-generation piperazine derivatives as promising radiation countermeasures. RSC.https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03521a[6] The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.5b00818[5] In-vitro hERG & NaV1.5 cardiotoxicity assay. Protocols.io.https://www.protocols.io/view/in-vitro-herg-amp-nav1-5-cardiotoxicity-assay-n2bvjb46pgk5/v1[2] Hepatotoxicity Assay, Human HepG2 Cells. Sigma-Aldrich.https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/toxicity-testing/hepatotoxicity-assay[7] hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.https://www.evotec.com/en/cyprotex/toxicology/cardiotoxicity/herg-safety[1] Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. PMC/NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8443048/[4] An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology.https://www.frontiersin.org/articles/10.3389/fphar.2018.00567/full

Sources

Safety & Regulatory Compliance

Safety

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of specialized active pharmaceutical ingredients (APIs) and their intermediates requires more than just following a safety data sheet—it require...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing the lifecycle of specialized active pharmaceutical ingredients (APIs) and their intermediates requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's behavior.

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a highly specialized organic building block. Because it contains both an ester linkage and a piperazine core (featuring a tertiary and a secondary amine), its disposal presents unique reactivity, toxicity, and regulatory challenges.

Below is the comprehensive, self-validating standard operating procedure (SOP) for the safe handling and disposal of this compound, designed to protect your personnel, your facility, and the environment.

Chemical Profile & Hazard Assessment

To design an effective disposal strategy, we must first quantify the physical and chemical properties that dictate the compound's behavior in waste streams.

Table 1: Quantitative Disposal Parameters for Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate

PropertyValue / CharacteristicOperational Impact on Disposal
Molecular Formula C10H18N2O2High nitrogen content generates toxic NOx gases upon combustion.
Functional Groups Secondary Amine, Tertiary Amine, EsterBasic nature (pH > 8); highly reactive with strong acids and oxidizers.
Water Solubility High (Piperazine core)High mobility in groundwater; strictly prohibits drain disposal[1].
EPA Waste Code D002 (Conditional)Requires RCRA-compliant labeling if aqueous waste pH ≥ 12.5.
Destruction Temp > 1000°CRequires a commercial incinerator with an afterburner and scrubber[2].

Operational Disposal Workflow

The following diagram maps the critical path for the cradle-to-grave management of this piperazine derivative, ensuring no single point of failure in the disposal chain.

PiperazineDisposal N1 Waste Generation: Methyl 1-(cyclopropylmethyl) piperazine-2-carboxylate N2 Hazard Segregation: Isolate from Nitrites & Acids N1->N2 Immediate Action N3 Primary Containment: HDPE / Glass Receptacle N2->N3 Transfer & Seal N4 Waste Characterization: EPA 40 CFR 261.3 N3->N4 Labeling N5 Final Destruction: High-Temp Incineration N4->N5 Vendor Transport N6 Environmental Safety: Zero Drain Discharge N5->N6 NOx Scrubber Output

Workflow for the safe segregation, containment, and incineration of piperazine derivatives.

Step-by-Step Disposal Methodology

Every protocol in your laboratory must be a closed-loop, self-validating system. Do not proceed to the next step without confirming the validation check.

Phase 1: Segregation & Primary Containment
  • Action: Isolate Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate waste from strong oxidizing agents, acid chlorides, and specifically, nitrites[3]. Store the waste in High-Density Polyethylene (HDPE) or amber glass containers.

  • Causality: The secondary amine at the N4 position of the piperazine ring is highly susceptible to nitrosation. Contact with nitrites or nitrosating agents under mildly acidic conditions will generate N-nitrosamines. Nitrosamines are potent, heavily regulated carcinogens that drastically alter the hazard profile of your waste[3]. Furthermore, HDPE is chosen over metal receptacles to prevent corrosive degradation over time.

  • Validation Check: Physically audit the secondary containment tray. Ensure no nitric acid, sodium nitrite, or dicyanofurazan are stored within a 5-foot radius of the piperazine waste container.

Phase 2: RCRA Classification & Labeling
  • Action: Classify the chemical waste according to EPA 40 CFR 261.3 guidelines[4]. Label the container explicitly as "Hazardous Waste - Toxic/Corrosive Organic Amine."

  • Causality: While this specific proprietary derivative may not be explicitly P- or U-listed by the EPA, piperazine compounds exhibit high water solubility and environmental mobility, posing severe risks to aquatic ecosystems if leached into the soil[1].

  • Validation Check: Perform a localized pH test on a 1% aqueous dilution of the waste stream. If the pH reads ≥ 12.5, the waste must be legally coded as D002 (Corrosive) prior to vendor transport.

Phase 3: High-Temperature Incineration
  • Action: Outsource final disposal to an EPA-approved commercial facility capable of high-temperature incineration (>1000°C)[2].

  • Causality: The high nitrogen content in the piperazine and cyclopropylmethylamine moieties will generate toxic nitrogen oxides (NOx) upon standard combustion. Dissolving the material in a combustible solvent and burning it requires specialized equipment[5].

  • Validation Check: Audit your waste broker's manifest to confirm the destination incinerator is equipped with a secondary afterburner and an alkaline NOx scrubber system to neutralize emissions.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and chemically sound action is required to prevent inhalation exposure and fire hazards.

  • Evacuation & PPE: Evacuate non-essential personnel. Responders must don chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a NIOSH-approved respirator (European Standard EN 149) if dust or vapors are present[6].

  • Containment (The Causality Rule): Surround the spill with inert absorbents such as vermiculite, dry sand, or earth. Never use combustible materials like sawdust. Organic amines can react exothermically with chemically active metals or environmental oxidizers; introducing sawdust creates an immediate fire hazard[7].

  • Collection: Use non-sparking tools to sweep the absorbed material into a compatible HDPE hazardous waste container[7]. Do not generate airborne dust during sweeping.

  • Surface Decontamination: Wash the affected surface with a dilute, weak acidic solution (e.g., 5% acetic acid) to neutralize residual free base, followed by a copious water rinse. Collect all rinsate as hazardous waste; zero drain discharge is permitted[1].

References

  • Title: Piperazine hexahydrate - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL
  • Title: Material Safety Data Sheet - Piperazine, anhydrous, 99% Source: Cole-Parmer URL
  • Title: SAFETY DATA SHEET: Piperazine Source: BYU / Fisher Scientific URL
  • Title: Taking an Exposure History: Material Safety Data Sheet (MSDS)
  • Title: Laboratory Environmental Sample Disposal Information Document Source: EPA URL

Sources

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